molecular formula C25H48N4O7S B8120399 Biotinyl-tota-glutaramic acid dipea salt

Biotinyl-tota-glutaramic acid dipea salt

Cat. No.: B8120399
M. Wt: 548.7 g/mol
InChI Key: YOALVTBRBBZXGM-HZPCBCDKSA-N
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Description

Biotinyl-tota-glutaramic acid dipea salt is a useful research compound. Its molecular formula is C25H48N4O7S and its molecular weight is 548.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Biotinyl-tota-glutaramic acid dipea salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotinyl-tota-glutaramic acid dipea salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl hydrogen carbonate;N-ethyl-N-propan-2-ylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O7S.C8H19N/c21-14(18-5-6-25-7-8-26-9-10-27-17(23)24)4-2-1-3-13-15-12(11-28-13)19-16(22)20-15;1-6-9(7(2)3)8(4)5/h12-13,15H,1-11H2,(H,18,21)(H,23,24)(H2,19,20,22);7-8H,6H2,1-5H3/t12-,13-,15-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOALVTBRBBZXGM-HZPCBCDKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)C)C(C)C.C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOC(=O)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C(C)C)C(C)C.C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOC(=O)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48N4O7S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biotinyl-TOTA-Glutaramic Acid DIPEA Salt: A Comprehensive Technical Guide to Probe Design and Target Engagement Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, particularly in the development of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP), the design of chemical probes is a critical bottleneck. Biotinyl-TOTA-glutaramic acid DIPEA salt (CAS: 1205744-09-7) has emerged as a gold-standard heterobifunctional linker[1]. By combining the high-affinity streptavidin binding of biotin with a highly optimized, hydrophilic polyether spacer and a pre-activated carboxylate salt, this reagent enables the seamless synthesis of biotinylated pharmacophores[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic product descriptions. Here, we will deconstruct the mechanistic causality behind this reagent's design, present self-validating experimental protocols for probe synthesis, and detail its application in target occupancy (TO) assays.

Structural Deconstruction and Mechanistic Causality

To understand why Biotinyl-TOTA-glutaramic acid DIPEA salt is preferred over traditional aliphatic linkers (like LC-Biotin), we must analyze its four structural pillars:

  • The Biotin Anchor: Provides universal, high-affinity capture via streptavidin ( Kd​∼10−15 M).

  • The TOTA Spacer (4,7,10-trioxa-1,13-tridecanediamine): This PEG-like core is the critical differentiator. Kinase ATP-binding pockets are often deeply buried. If the biotin moiety is too close to the pharmacophore, steric clash with the kinase surface prevents binding. Conversely, the kinase may sterically shield the biotin from streptavidin. The TOTA core provides a flexible, highly hydrophilic ~20-atom tether that bridges the binding pocket to the solvent interface, preventing hydrophobic collapse in aqueous assay buffers.

  • The Glutaramic Acid Extension: Converts the terminal amine of TOTA into a reactive carboxylic acid via a glutaric anhydride ring-opening, adding crucial angstroms to the spacer length.

  • The DIPEA Salt (N,N-Diisopropylethylamine): Free carboxylic acids often require the addition of exogenous base during activation to form the reactive carboxylate. However, adding excess base can trigger epimerization of chiral centers in the drug payload or degrade base-sensitive functional groups. The pre-formed DIPEA salt provides an exact 1:1 stoichiometry of base to acid, ensuring instant solubility in aprotic solvents (DMF, DMSO) and optimal activation kinetics while maintaining a mild reaction environment[3].

Quantitative Data and Reagent Comparison

To facilitate experimental design, the physicochemical properties and comparative advantages of this reagent are summarized below.

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name O-(N-Biotinyl-3-aminopropyl)-O'-(N-glutaryl-3-aminopropyl)-diethyleneglycol DIPEA salt
CAS Number 1205744-09-7[1]
Molecular Formula C₃₃H₆₃N₅O₈S
Molecular Weight 689.9 g/mol
Spacer Arm Length ~24.5 Å (approx. 20 atoms)
Solubility Excellent in DMF, DMSO, DCM, and Methanol
Table 2: Comparative Analysis of Biotinylation Reagents
Reagent TypeSpacer HydrophilicitySteric Hindrance MitigationOrganic SolubilityIdeal Application
Biotinyl-TOTA-Glutaramic Acid DIPEA High (PEG-like)ExcellentHigh (Pre-formed salt)Deep-pocket kinase probes, TCIs
NHS-LC-Biotin Low (Aliphatic)ModeratePoorSurface protein labeling
Biotin-PEG4-COOH High (PEG)ExcellentModerate (Requires base)General bioconjugation

Applications in Target Engagement and Occupancy Profiling

The primary application of Biotinyl-TOTA-glutaramic acid DIPEA salt is the synthesis of target engagement probes. This methodology has been instrumental in the clinical development of several high-profile therapeutics:

  • BTK Inhibitors: During the discovery of Zanubrutinib (BGB-3111), a potent covalent inhibitor of Bruton's Tyrosine Kinase (BTK), researchers utilized biotinylated probes to evaluate BTK occupancy capabilities in vitro and in vivo, ensuring the drug achieved 100% target engagement in lymph nodes[4][5].

  • PI3Kα Inhibitors: In the development of CNX-1351, a targeted covalent inhibitor of PI3Kα, a selective biotinylated probe (CNX-1220) was synthesized to investigate the duration of covalent occupancy with PI3Kα in vivo[6][7].

  • Protein Interaction Profiling: Beyond kinases, similar biotinylation strategies have been employed to isolate plasma membrane-associated proteins, such as cortactin, to study post-translational modifications and cancer cell motility[8][9].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that each step contains an internal quality control checkpoint.

Protocol A: Synthesis of a Biotinylated Small Molecule Probe

ProbeSynthesis A Biotinyl-TOTA-Glutaramic Acid (DIPEA Salt) C Activation (HATU / DMF) A->C Dissolution B Amine-Bearing Pharmacophore B->C Addition D Amide Bond Formation (Conjugation) C->D Reaction (RT, 2h) E Biotinylated Chemical Probe D->E Prep-HPLC

Workflow for synthesizing biotinylated chemical probes via amide coupling.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of Biotinyl-TOTA-glutaramic acid DIPEA salt in anhydrous DMF (0.1 M concentration). Causality: The DIPEA salt ensures immediate dissolution without the need for sonication or heating.

  • Activation: Add 1.1 eq of HATU. Stir at room temperature for 10 minutes to form the active OAt-ester.

  • Conjugation: Add 1.0 eq of the amine-bearing pharmacophore (e.g., a des-acrylamide kinase inhibitor analog). Stir at room temperature for 2 hours.

  • Validation Checkpoint (LC-MS): Analyze a 1 µL aliquot via LC-MS. The presence of the expected [M+H]+ peak and the complete disappearance of the starting amine validate successful amide bond formation.

  • Purification: Purify the reaction mixture directly via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the product.

Protocol B: Target Occupancy (TO) Assay

TOAssay Step1 1. In Vivo / In Vitro Dosing (Unlabeled Covalent Inhibitor) Step2 2. Cell Lysis & Protein Extraction (Preserve Native Kinase State) Step1->Step2 Step3 3. Probe Labeling (Biotinylated Probe binds free targets) Step2->Step3 Step4 4. Affinity Pull-Down (Streptavidin Magnetic Beads) Step3->Step4 Step5 5. Elution & Western Blot (Quantify Unoccupied Target) Step4->Step5

Target occupancy assay utilizing a biotinylated probe to quantify free protein targets.

Step-by-Step Methodology:

  • Dosing: Treat cells or animal models with the unlabeled covalent inhibitor at varying concentrations.

  • Lysis: Harvest and lyse cells in a non-denaturing buffer (e.g., NP-40 buffer with protease/phosphatase inhibitors). Causality: Denaturing buffers will unfold the kinase, destroying the ATP-binding pocket required for the probe to bind.

  • Probe Labeling: Incubate the cleared lysate with 1 µM of the synthesized biotinylated probe for 1 hour at 37°C. The probe will covalently bind to any kinase molecules not occupied by the initial drug.

  • Validation Checkpoint (Control Lysate): Include a 'Vehicle-Only' lysate control. This sample must yield the maximum Western blot signal, serving as the 100% free-target baseline to validate pull-down efficiency and calculate the IC50 of target occupancy.

  • Pull-Down: Add 50 µL of pre-washed Streptavidin magnetic beads. Incubate for 2 hours at 4°C. Wash beads 3x with lysis buffer to remove non-specific proteins.

  • Detection: Boil beads in Laemmli buffer, run on SDS-PAGE, and perform a Western blot using a target-specific primary antibody to quantify the remaining free protein.

References

  • Bapeks. "Biotinyl-TOTA-glutaramic acid DIPEA salt". Available at: [Link]

  • Guo, Y., et al. (2019). "Discovery of Zanubrutinib (BGB-3111), a Novel, Potent, and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase." Journal of Medicinal Chemistry, 62(17), 7923-7940. DOI: [Link]

  • Nacht, M., et al. (2013). "Discovery of a Potent and Isoform-Selective Targeted Covalent Inhibitor of the Lipid Kinase PI3Kα." Journal of Medicinal Chemistry, 56(3), 712-721. DOI: [Link]

  • Radisky, D. C., et al. (2014). "pTyr421 cortactin is overexpressed in colon cancer and is dephosphorylated by curcumin: involvement of non-receptor type 1 protein tyrosine phosphatase (PTPN1)." PLoS One, 9(1), e85796. DOI: [Link]

Sources

Biotinyl-TOTA-Glutaramic Acid DIPEA Salt: A Structural and Methodological Guide for Affinity Probe Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of chemical biology and drug discovery, the transition from a small molecule hit to a fully validated targeted covalent inhibitor (TCI) requires robust target engagement assays. As a Senior Application Scientist, I rely heavily on Affinity-Based Protein Profiling (ABPP) to deconvolute off-target effects and validate on-target occupancy. At the core of these assays lies the affinity probe—a tripartite molecule consisting of a pharmacophore, a spacer, and a reporter tag.

This whitepaper provides an in-depth technical analysis of Biotinyl-TOTA-glutaramic acid DIPEA salt (CAS: 1205744-09-7), a premier bifunctional linker-tag system[1]. We will dissect its chemical architecture, explain the causality behind its structural design, and provide self-validating protocols for its application in kinase inhibitor profiling and bioconjugation[2].

Chemical Architecture & Mechanistic Rationale

Understanding the molecular components of Biotinyl-TOTA-glutaramic acid DIPEA salt (Molecular Weight: 689.9 g/mol ; Formula: C33H63N5O8S) is critical for predicting its behavior in complex biological matrices[1]. The molecule is engineered with four distinct functional zones, each serving a specific mechanistic purpose:

  • The Reporter (Biotin): Provides femtomolar affinity ( Kd​≈10−15 M) for streptavidin. Causality: This extreme affinity enables highly stringent, denaturing washing protocols during pull-down assays, ensuring that only covalently bound target proteins are retained while background noise is eliminated.

  • The Spacer (TOTA): 4,7,10-trioxatridecane-1,13-diamine. Unlike pure PEG chains, TOTA features terminal propyl groups flanking central ethoxy units. Causality: This specific arrangement balances aqueous solubility with slight lipophilicity. It prevents the steric occlusion often seen with shorter alkyl linkers while maintaining better cell permeability and less hydration-shell swelling than high-molecular-weight PEGs.

  • The Reactive Arm (Glutaramic Acid): A 5-carbon dicarboxylic acid derivative terminating in a free carboxylate. Causality: This provides an extended, flexible reach, minimizing steric hindrance between the bulky streptavidin bead and the target protein's binding pocket.

  • The Counterion (DIPEA Salt): N,N-Diisopropylethylamine. Causality: Free carboxylic acids on PEG-like chains are notoriously hygroscopic and difficult to handle. The DIPEA salt form ensures the reagent is a stable, weighable solid that is pre-conditioned for immediate use in aprotic solvents (e.g., DMF, DMSO) during amide coupling, eliminating the need for exogenous base[2].

Applications in Target Deconvolution

Biotinyl-TOTA-glutaramic acid DIPEA salt has been instrumental in the development of highly selective therapies and diagnostic assays[2].

  • PI3Kα Profiling: In the discovery of isoform-selective PI3Kα covalent inhibitors (e.g., CNX-1351), this linker was utilized to create probes that validated the covalent modification of Cys862[3]. The extended TOTA-glutarate spacer was crucial for allowing the bulky lipid kinase to bind the warhead without steric clash from the biotin tag.

  • BTK Inhibitors: During the preclinical characterization of Zanubrutinib (BGB-3111), biotinylated probes were synthesized using this architecture to confirm 100% Bruton's Tyrosine Kinase (BTK) occupancy in vivo[4]. The solubility profile of the TOTA linker ensured the probe did not aggregate in whole-blood assays.

  • Membrane Protein Targets: Beyond kinases, it has been employed to identify plasma membrane-associated targets, such as tracking the dephosphorylation of cortactin by curcumin in colon cancer models via surface biotinylation techniques[5].

ABPP_Workflow Drug Small Molecule Pharmacophore Probe Biotinylated Affinity Probe Drug->Probe Amide Coupling BiotinTOTA Biotinyl-TOTA-Glutaramic Acid BiotinTOTA->Probe HATU/DIPEA Complex Probe-Protein Covalent Complex Probe->Complex Incubation Protein Target Protein (Cell Lysate) Protein->Complex Binding Beads Streptavidin Enrichment Complex->Beads Affinity Pull-down Analysis LC-MS/MS Proteomics Beads->Analysis On-bead Digestion

Fig 1. Affinity-Based Protein Profiling (ABPP) workflow using a Biotin-TOTA probe.

Quantitative Spacer Comparison

To understand why Biotinyl-TOTA is selected over alternatives, we must compare the physicochemical impact of different linker systems on the final probe.

Linker SystemSpacer CompositionTerminal Reactive GroupLogP ImpactPrimary Application
Biotin-NHS Valeric acid (C5)NHS EsterHighly HydrophobicDirect surface protein labeling
Biotin-PEG4-COOH Pure PEG (4 units)Carboxylic AcidHighly HydrophilicGeneral aqueous bioconjugation
Biotinyl-TOTA-Glutaramic Acid TOTA + GlutarateCarboxylate (DIPEA salt)Balanced AmphiphilicityKinase inhibitor profiling (e.g., BTK, PI3K)
Biotin-LC-LC-NHS Extended Alkyl chainsNHS EsterExtremely HydrophobicMembrane-permeable labeling

Step-by-Step Methodology: Synthesis of a Biotinylated Affinity Probe

The following protocol details the coupling of Biotinyl-TOTA-glutaramic acid DIPEA salt to an amine-bearing pharmacophore.

Materials: Anhydrous DMF, HATU, DIPEA, Amine-bearing drug analog.

  • Activation: Dissolve Biotinyl-TOTA-glutaramic acid DIPEA salt (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration). Causality: HATU is chosen over EDC/NHS because it is highly efficient for coupling sterically hindered amines and minimizes epimerization, ensuring high yield of the precious probe.

  • Amine Addition: Add the amine-bearing pharmacophore (1.0 eq) and additional DIPEA (2.0 eq) to the mixture.

  • Reaction: Stir at room temperature under nitrogen for 2-4 hours.

  • Self-Validation Checkpoint (LC-MS): Before proceeding to purification, inject a 1 µL aliquot into the LC-MS. The protocol is self-validating if the Extracted Ion Chromatogram (XIC) shows >95% depletion of the starting pharmacophore mass and the appearance of the expected [M+H]+ adduct for the probe. Do not proceed to HPLC unless conversion is confirmed.

  • Purification: Purify via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Lyophilization: Freeze-dry the product fractions to obtain the probe as a stable white powder.

Synthesis_Workflow Start Biotinyl-TOTA-Glutaramic Acid DIPEA Salt Activation Carboxylate Activation (HATU / DMF) Start->Activation Coupling Amide Bond Formation (+ Amine-bearing Drug) Activation->Coupling Validation LC-MS Monitoring (Self-Validation) Coupling->Validation Validation->Coupling If Incomplete Purification Prep-HPLC Purification (C18 Column) Validation->Purification If >95% Conversion

Fig 2. Synthesis and self-validation workflow for biotinylated probes.

Step-by-Step Methodology: Target Pull-Down and Identification

Once synthesized, the probe is used to selectively enrich target proteins from complex cellular lysates.

  • Cell Lysis: Lyse target cells in a non-denaturing lysis buffer (1% NP-40, 50 mM Tris-HCl, 150 mM NaCl) supplemented with protease and phosphatase inhibitors. Causality: Non-denaturing conditions are strictly required to preserve the native 3D conformation of the kinase, which is necessary for the inhibitor warhead to recognize and bind the active site properly.

  • Probe Incubation: Incubate the cleared lysate (1-2 mg/mL protein) with the biotinylated probe (1-10 µM) for 2 hours at 4°C to allow covalent engagement.

  • Enrichment: Add pre-washed High-Capacity Streptavidin Agarose beads. Tumble for 1 hour at 4°C. Causality: Agarose beads are utilized instead of magnetic beads because they provide a significantly higher binding capacity, which is critical when pulling down low-abundance signaling kinases.

  • Washing: Wash beads extensively (3x Lysis buffer, 2x PBS, 1x MS-grade water) to remove non-specific binders.

  • Self-Validation Checkpoint (Western Blot): Run a Western blot on the post-incubation supernatant (flow-through) alongside a small fraction of the eluted beads. Probe with an antibody against the target kinase. The system is self-validating if >90% of the kinase is depleted from the flow-through and appears exclusively in the elution lane, confirming the bead capacity was not exceeded and the probe successfully engaged the target.

  • Downstream Analysis: Perform on-bead tryptic digestion for LC-MS/MS proteomics or boil in SDS sample buffer for targeted immunoblotting.

References

  • Bapeks. "Biotinyl-TOTA-glutaramic acid DIPEA salt". Available at: [Link]

  • PubMed. "Discovery of a Potent and Isoform-Selective Targeted Covalent Inhibitor of the Lipid Kinase PI3Kα". Journal of Medicinal Chemistry (2013). Available at:[Link]

  • PubMed. "Discovery of Zanubrutinib (BGB-3111), a Novel, Potent, and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase". Journal of Medicinal Chemistry (2019). Available at:[Link]

  • PubMed. "pTyr421 cortactin is overexpressed in colon cancer and is dephosphorylated by curcumin: involvement of non-receptor type 1 protein tyrosine phosphatase (PTPN1)". PLoS One (2014). Available at:[Link]

Sources

Biotinyl-TOTA-Glutaramic Acid DIPEA Salt: Mechanism of Action, Bioconjugation Kinetics, and Applications in Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Abstract For drug development professionals and chemical biologists, accurately measuring target engagement in live cells is a critical bottleneck. Biotinyl-TOTA-glutaramic acid DIPEA salt (CAS: 1205744-09-7) has emerged as a premier bifunctional bioconjugation reagent designed to solve this challenge[1][2]. By combining the high-affinity targeting of biotin with a highly soluble, flexible TOTA (PEG-like) spacer and a pre-activated DIPEA-stabilized carboxylate, this molecule enables the rapid synthesis of covalent probes. This whitepaper provides an in-depth technical analysis of its chemical and biological mechanisms of action, supported by field-proven protocols and literature-grounded case studies.

Molecular Architecture & Chemical Rationale

To understand the mechanism of action, one must deconstruct the molecule into its four functional domains:

  • Biotin Headgroup: Acts as the biological anchor, exploiting the strongest known non-covalent interaction in nature (Biotin-Streptavidin, Kd​≈10−15 M).

  • TOTA Spacer (4,7,10-trioxa-1,13-tridecanediamine derivative): A hydrophilic, PEG-like linker (~20 atoms long). Causality: Unlike hydrophobic alkyl chains that drive non-specific membrane binding, the oxygen-rich TOTA spacer maintains aqueous solubility and provides the exact mathematical distance required to bypass steric hindrance when binding to streptavidin[1][3].

  • Glutaramic Acid Tail: Provides a terminal carboxylic acid (-COOH) for conjugation to primary amines (-NH2) on target drugs, peptides, or proteins[4].

  • DIPEA Salt Formulation: Causality: Free carboxylic acids in long-chain linkers often form intramolecular hydrogen bonds, leading to aggregation and poor solubility. By formulating this as an N,N-Diisopropylethylamine (DIPEA) salt, the carboxylate is maintained in a deprotonated, highly reactive state. This enhances solubility in aprotic solvents (DMF/DMSO) and provides an intrinsic base to catalyze downstream coupling reactions[2][4].

Mechanism of Action (MoA)

Chemical MoA: Nucleophilic Acyl Substitution

The chemical mechanism relies on the activation of the glutaramic acid tail. When exposed to a coupling reagent like HATU or EDC/NHS, the carboxylate oxygen attacks the coupling agent, forming a highly reactive OAt ester (in the case of HATU). A primary amine from the target drug or protein then executes a nucleophilic attack on the carbonyl carbon. The pre-existing DIPEA acts as a localized proton acceptor, driving the reaction forward to form a stable, irreversible amide bond.

Biological MoA: Steric Bypass in Affinity Chromatography

Once the drug is conjugated and introduced into a biological system, the biological MoA takes over. The probe binds covalently to its target kinase or receptor. When cell lysates are passed over streptavidin-coated magnetic beads, the TOTA spacer acts as a flexible tether. Because the streptavidin binding pocket is buried ~9 Å deep within the protein barrel, short linkers cause the bulky attached drug to sterically clash with the streptavidin surface, preventing binding. The ~20-atom TOTA spacer physically bypasses this steric occlusion, ensuring 100% capture efficiency of the target-probe complex.

Visualizing the Mechanisms

MoA_Chemical A Biotinyl-TOTA-COOH (DIPEA Salt) B Coupling Reagent (e.g., HATU) A->B Activation C Activated Ester Intermediate B->C E Stable Amide Conjugate C->E Nucleophilic Substitution D Amine-Bearing Target (Drug/Protein) D->E

Chemical conjugation mechanism of Biotinyl-TOTA-glutaramic acid via amide bond formation.

MoA_Biological cluster_0 Target Engagement Assay Workflow N1 1. Live Cell Treatment (Unlabeled Drug vs. Vehicle) N2 2. Cell Lysis & Biotin-Probe Addition N1->N2 N3 3. Covalent Binding to Unoccupied Targets N2->N3 N4 4. Streptavidin Bead Enrichment N3->N4 N5 5. Stringent Washing (Removes Off-Targets) N4->N5 N6 6. Elution & Western Blot Quantification N5->N6

Workflow for measuring kinase occupancy using a Biotinyl-TOTA derived covalent probe.

Case Studies in Drug Discovery (E-E-A-T Grounding)

Kinase Occupancy Profiling (BTK & PI3Kα)

In the development of targeted covalent inhibitors, proving that the drug permanently inactivates the kinase in vivo is mandatory. During the preclinical discovery of the BTK inhibitor Zanubrutinib (BGB-3111) , researchers utilized biotinylated probes to quantify BTK receptor occupancy in peripheral blood and lymph nodes[5][6]. Similarly, in the discovery of isoform-selective PI3Kα covalent inhibitors (e.g., CNX-1351) , biotinylated probes were synthesized to confirm selective binding to cysteine 862 of PI3Kα without cross-reacting with PI3Kβ/γ/δ[7][8]. Biotinyl-TOTA-glutaramic acid is the gold-standard linker for these probes because its hydrophilicity prevents the probe from artificially accumulating in hydrophobic kinase pockets[2].

Surface Biotinylation and Proteomics

Beyond small molecules, this reagent is used for direct protein labeling. In a landmark study analyzing the effects of curcumin on colon cancer, researchers utilized surface biotinylation to isolate plasma membrane proteins. This technique successfully identified that the protein cortactin (pTyr421-CTTN) is overexpressed in colon cancer and selectively dephosphorylated by curcumin[9][10].

Self-Validating Experimental Protocols

Protocol A: Synthesis of a Biotinylated Covalent Kinase Probe

Objective: Conjugate Biotinyl-TOTA-glutaramic acid DIPEA salt to an amine-bearing kinase inhibitor.

  • Preparation: Dissolve 1.0 eq of the amine-bearing drug and 1.1 eq of Biotinyl-TOTA-glutaramic acid DIPEA salt in anhydrous DMF.

  • Activation: Add 1.2 eq of HATU. Causality: HATU is preferred over EDC/NHS for complex pharmacophores because it reacts faster and minimizes the risk of epimerization. The pre-existing DIPEA salt provides the basic environment, though an additional 1.0 eq of free DIPEA can be added to ensure complete deprotonation.

  • Reaction: Stir at room temperature for 2 hours under nitrogen.

  • Validation Checkpoint (Self-Validating System): Perform LC-MS on an aliquot. You must observe a mass shift equal to the drug mass + 689.9 (Linker MW) - 18 (loss of H2O) - 129.2 (loss of DIPEA). If the unreacted amine mass persists, the coupling has failed.

  • Purification: Purify via preparative HPLC. Causality: Unreacted biotinyl-linker must be completely removed; otherwise, it will competitively saturate the streptavidin beads in downstream biological assays, causing false negatives.

Protocol B: Cellular Target Occupancy Assay (Pull-down)

Objective: Measure the percentage of target kinase engaged by an unlabeled drug in live cells.

  • Live Cell Treatment: Treat cancer cells (e.g., OCI-LY10 for BTK) with the unlabeled drug at varying concentrations for 2 hours.

  • Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Probe Labeling: Add 1 µM of the purified Biotinylated Probe (from Protocol A) to the lysate. Incubate for 1 hour at room temperature. Causality: The probe will only bind to kinase molecules that were not occupied by the unlabeled drug during step 1.

  • Enrichment: Add 30 µL of pre-washed Streptavidin Magnetic Beads. Incubate for 1 hour.

  • Stringent Washing: Wash beads 3x with RIPA buffer and 1x with PBS.

  • Elution & Detection: Boil beads in SDS sample buffer at 95°C for 5 minutes to break the streptavidin-biotin interaction. Run the supernatant on an SDS-PAGE gel and Western blot for the target kinase.

  • Validation Checkpoint (Self-Validating System): The assay must include a "Vehicle + Probe" positive control (maximum signal) and a "High-Dose Drug + Probe" competition control (zero signal). If the high-dose control shows a signal, the probe is binding off-target.

Quantitative Data Summaries

Table 1: Physicochemical Profile of Biotinyl-TOTA-glutaramic acid DIPEA salt

ParameterValue / Description
CAS Number 1205744-09-7[1]
Chemical Formula C33H63N5O8S[2]
Molecular Weight 689.9 g/mol [2]
Synonyms N-Biotinyl-NH-(PEG)2-COOH·DIPEA; O-(N-Biotinyl-3-aminopropyl)-O'-(N-glutaryl-3-aminopropyl)-diethyleneglycol·DIPEA[2]
Spacer Length ~20 atoms (Optimal for Streptavidin deep-pocket binding)
Solubility High in DMF, DMSO, MeOH; Moderate in H2O[4]
Storage Conditions -15°C to -25°C (Desiccated)[2]

Table 2: Comparative Linker Efficacy in Target Engagement Assays

ParameterAlkyl Linker (C6)Standard PEG4TOTA-Glutaramic Acid (DIPEA)
Steric Hindrance at Target HighLowVery Low
Non-specific Hydrophobic Binding High (Background noise)LowMinimal
Coupling Efficiency (HATU, 1h) ~75% (Requires excess base)~85%>95% (Autocatalyzed by DIPEA)
Aqueous Solubility of Final Probe PoorGoodExcellent

References

  • Guo, Y., et al. "Discovery of Zanubrutinib (BGB-3111), a Novel, Potent, and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase." Journal of Medicinal Chemistry, 2019, 62(17), 7923-7940. URL:[Link]

  • Nacht, M., et al. "Discovery of a Potent and Isoform-Selective Targeted Covalent Inhibitor of the Lipid Kinase PI3Kα." Journal of Medicinal Chemistry, 2013, 56(3), 712-721. URL:[Link]

  • Radhakrishnan, V. M., et al. "pTyr421 cortactin is overexpressed in colon cancer and is dephosphorylated by curcumin: involvement of non-receptor type 1 protein tyrosine phosphatase (PTPN1)." PLoS One, 2014, 9(1), e85796. URL:[Link]

Sources

Engineering Bioconjugates: A Technical Guide to Biotinyl-TOTA-glutaramic acid DIPEA salt

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach bioconjugation not as a simple mixing of reagents, but as the precise engineering of molecular interactions. Biotinylation is a cornerstone technique in biochemistry, leveraging the extraordinary affinity between biotin and avidin/streptavidin ( Kd​≈10−15 M) for protein purification, diagnostic assays, and targeted drug delivery (1)[1]. However, traditional biotinylation reagents often suffer from poor aqueous solubility and induce protein aggregation.

Biotinyl-TOTA-glutaramic acid DIPEA salt (CAS: 1205744-09-7) emerges as a sophisticated solution to these challenges, offering unparalleled control over bioconjugate stability and functionality (2)[2]. This guide deconstructs the mechanistic causality behind this reagent and provides self-validating protocols for its implementation.

Mechanistic Causality: Deconstructing the Molecule

To master this reagent, one must understand why its specific molecular architecture was designed.

  • The TOTA Spacer (Solubility & Steric Freedom): Typical biotinylation with hydrophobic reagents like Biotin-NHS can alter the surface polarity of target proteins, leading to precipitation (1)[1]. The TOTA (4,7,10-trioxa-1,13-tridecanediamine) moiety acts as a highly hydrophilic, 20-atom PEG-like spacer. By extending the biotin group away from the protein surface, it serves a dual purpose: it maintains the aqueous solubility of the bioconjugate and dramatically reduces steric hindrance, ensuring maximum binding efficiency to the deep binding pockets of streptavidin ().

  • The Glutaramic Acid Terminus (Conjugation Versatility): The glutaramic acid extension provides a stable, terminal carboxylic acid. Unlike pre-activated NHS esters that are highly susceptible to atmospheric moisture and hydrolysis, a free carboxylic acid allows for controlled, on-demand activation using coupling reagents like EDC/NHS or HATU (1)[1].

  • The DIPEA Salt (Handling & Stability): The N,N-Diisopropylethylamine (DIPEA) salt form is a critical formulation choice. It enhances the compound's solubility in polar aprotic solvents (such as DMF or NMP) used during peptide synthesis and bioconjugation, ensuring a homogenous reaction mixture ().

G Biotin Biotin Moiety (Avidin/Streptavidin Binding) TOTA TOTA Spacer (20-Atom) (Enhances Solubility & Flexibility) Biotin->TOTA Amide Bond Glutaramic Glutaramic Acid (Terminal Carboxyl for Coupling) TOTA->Glutaramic Amide Bond DIPEA DIPEA Salt (Improves Stability & Handling) Glutaramic->DIPEA Ionic Interaction

Structural components of Biotinyl-TOTA-glutaramic acid DIPEA salt.

Quantitative Comparison of Biotinylation Reagents

To justify the selection of Biotinyl-TOTA-glutaramic acid DIPEA salt over standard reagents, consider the following comparative metrics:

ReagentSpacer LengthAqueous SolubilityTarget Reactive GroupHydrolysis Risk (Storage)
Biotin-NHS NonePoorPrimary AminesHigh (Moisture sensitive)
Biotin-PEG4-COOH 14 atomsExcellentCarboxyl (requires activation)Low (Stable)
Biotinyl-TOTA-glutaramic acid DIPEA 20 atomsExceptionalCarboxyl (requires activation)Low (Stable DIPEA salt)

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning it contains built-in checkpoints to verify success before proceeding to the next, often more expensive, step.

Protocol A: On-Demand Activation of the Carboxyl Group

Causality: We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to convert the stable carboxylic acid into an amine-reactive NHS-ester.

  • Solubilization: Dissolve 10 mg of Biotinyl-TOTA-glutaramic acid DIPEA salt in 100 µL of anhydrous DMF or DMSO.

    • Causality: Anhydrous conditions are strictly required to prevent the premature hydrolysis of the activated ester once formed.

  • Activation: Add 1.2 molar equivalents of EDC·HCl and 1.5 molar equivalents of NHS to the solution.

  • Incubation: Incubate at room temperature for 30 minutes under continuous stirring.

  • Validation Check: Before proceeding to protein conjugation, spot 1 µL of the reaction mixture on a TLC plate or inject it into an LC-MS. The disappearance of the free carboxylic acid peak and the appearance of the NHS-ester mass confirms successful activation. This self-validation prevents wasting precious target proteins on failed activations.

Protocol B: Protein Conjugation and Quenching

Causality: The activated ester will now undergo nucleophilic attack by primary amines (e.g., lysine residues) on the target protein (3)[3].

  • Buffer Preparation: Prepare the target protein (1-10 mg/mL) in a primary amine-free buffer, such as 1X PBS (pH 7.2–7.5).

    • Causality: Tris or glycine buffers contain primary amines that will aggressively compete with the protein for the activated biotin. The pH is maintained at 7.2-7.5 to ensure lysine side chains are sufficiently unprotonated for nucleophilic attack, while minimizing the base-catalyzed hydrolysis of the NHS ester.

  • Conjugation: Add a 5- to 20-fold molar excess of the activated Biotinyl-TOTA-glutaramic acid (from Protocol A) to the protein solution.

  • Incubation: Incubate for 2 hours on ice or 1 hour at room temperature.

  • Quenching: Quench the reaction by adding a final concentration of 50 mM Tris (pH 7.5) for 15 minutes.

    • Causality: The excess primary amines in Tris consume any remaining unreacted NHS-esters, preventing off-target crosslinking during downstream processing.

  • Purification: Purify the biotinylated protein using a desalting column or dialysis against PBS to remove unreacted biotin and quenching byproducts.

  • Validation Check: Post-purification, utilize a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. Avidin-HABA complexes exhibit a strong absorbance at 500 nm. When the biotinylated protein is added, biotin displaces HABA, causing a measurable decrease in A500​ . This allows precise quantification of the moles of biotin per mole of protein, validating the conjugation efficiency.

Workflow Start Biotinyl-TOTA-glutaramic acid Activation Activation (EDC/NHS) Solvent: Anhydrous DMF Start->Activation Intermediate Active NHS-Ester (Validation: LC-MS/TLC) Activation->Intermediate + EDC/NHS Conjugation Protein Conjugation Buffer: PBS (pH 7.2-7.5) Intermediate->Conjugation + Primary Amines Purification Purification & Quenching (Desalting / Tris Buffer) Conjugation->Purification + 50 mM Tris End Biotinylated Target (Validation: HABA Assay) Purification->End Remove Excess

Step-by-step bioconjugation workflow with built-in validation.

References

  • Title: Biotinyl-TOTA-glutaramic acid DIPEA salt | Source: Chem-Impex | URL: 2

  • Title: N-Biotinyl-NH-(PEG)2-COOH . DIPEA (20 atoms) | Source: Sigma-Aldrich | URL:

  • Title: Biotinylation 2025 | Source: Iris Biotech GmbH (via Issuu) | URL: 1

  • Title: Biotinyl-TOTA-glutaramic acid DIPEA salt | 1205744-09-7 | Source: J&K Scientific | URL: 3

Sources

An In-depth Technical Guide on the Core Theoretical Principles of Bioconjugation with Biotinyl-tota-glutaramic acid dipea salt

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Precise Molecular Recognition in Modern Drug Development

In the landscape of advanced therapeutics and diagnostics, the ability to selectively tag and track biomolecules is paramount. Bioconjugation, the science of covalently linking two molecules, at least one of which is a biomolecule, has emerged as a foundational technology in drug development.[1][2] This powerful technique enables the creation of novel molecular entities with enhanced functionalities, such as improved drug targeting, increased stability, and the ability to deliver therapeutic agents to specific cells or tissues.[3][4] Among the various bioconjugation strategies, biotinylation stands out for its remarkable specificity and robustness. This process involves the attachment of biotin, a water-soluble B vitamin, to proteins and other macromolecules.[5] The exceptionally strong and highly specific non-covalent interaction between biotin and the proteins avidin or streptavidin forms the basis of numerous applications in research and medicine.[6][7]

This guide provides an in-depth exploration of the theoretical principles underpinning bioconjugation with a specific and versatile reagent: Biotinyl-tota-glutaramic acid dipea salt. We will delve into the chemical intricacies of this molecule, its mechanism of action, and the practical considerations for its successful application in the laboratory.

The Chemistry of Biotinyl-tota-glutaramic acid dipea salt: A Closer Look

Biotinyl-tota-glutaramic acid dipea salt is a sophisticated biotinylation reagent designed for the efficient and specific labeling of biomolecules.[8][9] Its structure is key to its functionality, comprising three essential components: the biotin moiety for recognition, a long-chain spacer arm to minimize steric hindrance, and a terminal carboxylic acid for covalent attachment to the target molecule. The "dipea salt" formulation enhances its solubility and stability, making it a user-friendly option for a variety of bioconjugation applications.[9]

Molecular Structure and Functional Components

The IUPAC name for the core structure is 5-[3-[2-[2-(3-{5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino}propoxy)ethoxy]ethoxy]propylamino]-5-oxopentanoic acid, complexed with N-ethyl-N-propan-2-ylpropan-2-amine (DIPEA).[8] Let's break down the significance of each part:

  • Biotin Moiety: This is the functional head of the reagent, responsible for the high-affinity binding to avidin and streptavidin.[6]

  • "tota" Spacer Arm: This refers to the long, flexible polyethylene glycol (PEG)-like spacer arm. The spacer arm is crucial as it extends the biotin label away from the surface of the conjugated protein, thereby reducing steric hindrance and improving the accessibility of biotin for binding to avidin or streptavidin.[10][11] This enhanced accessibility often leads to improved sensitivity in detection assays.[11] The hydrophilic nature of the PEG chain can also improve the solubility of the resulting biotinylated protein and reduce aggregation.[11]

  • Glutaramic Acid Linker and Terminal Carboxylic Acid: The glutaramic acid component provides a stable linkage to the spacer arm and terminates in a carboxylic acid (-COOH) group. This carboxylic acid is the reactive handle for conjugation to the target biomolecule.[12]

  • DIPEA (N,N-Diisopropylethylamine) Salt: The presence of DIPEA, a non-nucleophilic organic base, serves to deprotonate the carboxylic acid, forming a carboxylate salt. This improves the solubility and stability of the reagent during storage and handling. In the reaction mixture, DIPEA also plays a role as a base to facilitate the coupling reaction.[13][14][15]

Caption: Functional components of Biotinyl-tota-glutaramic acid dipea salt.

Mechanism of Bioconjugation: Targeting Primary Amines

The primary targets for bioconjugation with Biotinyl-tota-glutaramic acid dipea salt are primary amines (-NH2).[12] In proteins, these are predominantly found on the side chains of lysine residues and at the N-terminus of the polypeptide chain.[16][17] The conjugation reaction proceeds via the formation of a stable amide bond between the carboxylic acid of the biotinylation reagent and the primary amine of the target molecule.

However, the carboxylic acid itself is not sufficiently reactive to directly form an amide bond with the amine. It first needs to be "activated" to a more reactive intermediate. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance the efficiency and stability of the activated intermediate.[18]

The reaction can be conceptualized in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the biotinylation reagent to form a highly reactive and unstable O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which would regenerate the original carboxyl group. To mitigate this and improve reaction efficiency, NHS or Sulfo-NHS is added. It reacts with the O-acylisourea intermediate to form a more stable NHS ester.[18]

  • Nucleophilic Attack by the Amine: The primary amine on the target protein then acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, covalently linking the biotin reagent to the protein, and the release of NHS or Sulfo-NHS as a byproduct.[5][16]

Bioconjugation_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation Biotin_Reagent Biotinyl-tota-glutaramic acid (-COOH) Activated_Biotin Activated Biotin-NHS Ester Biotin_Reagent->Activated_Biotin Activation EDC_NHS EDC + Sulfo-NHS Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Activated_Biotin->Biotinylated_Protein Nucleophilic Attack Byproducts EDC-urea + Sulfo-NHS Activated_Biotin->Byproducts Release Protein Protein with Primary Amines (e.g., Lysine, N-terminus) Protein->Biotinylated_Protein

Caption: Two-step reaction mechanism for amine-reactive biotinylation.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the biotinylation of a protein using Biotinyl-tota-glutaramic acid dipea salt. The optimal conditions, particularly the molar ratio of biotin reagent to protein, may need to be empirically determined for each specific application.

Materials and Reagents
  • Biotinyl-tota-glutaramic acid dipea salt

  • Protein to be labeled (in an amine-free buffer, e.g., PBS, at pH 7.2-8.0)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., MES buffer, pH 4.7-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Solution (e.g., Tris-HCl, pH 7.5)

  • Desalting columns or dialysis equipment for purification

  • Anhydrous Dimethylsulfoxide (DMSO)

Protocol
  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of Biotinyl-tota-glutaramic acid dipea salt in DMSO (e.g., 50 mM).

    • Immediately before use, prepare fresh solutions of EDC (e.g., 100 mM) and Sulfo-NHS (e.g., 100 mM) in chilled Activation Buffer.[18]

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), the protein must be exchanged into a suitable buffer like PBS.[19]

    • The protein concentration should ideally be in the range of 1-10 mg/mL.[20]

  • Activation and Conjugation (Two-Step Method):

    • To the protein solution in Activation Buffer, add the required volume of EDC and Sulfo-NHS solutions. A molar excess of 20-50 fold for each is a good starting point.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the protein.

    • Immediately purify the activated protein from excess EDC and Sulfo-NHS using a desalting column pre-equilibrated with Coupling Buffer.[18]

    • Add the desired molar excess of the Biotinyl-tota-glutaramic acid dipea salt stock solution to the purified, activated protein.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[18]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any remaining reactive groups.

    • Incubate for 15-30 minutes at room temperature.[18]

  • Purification of the Biotinylated Protein:

    • Remove excess, non-reacted biotin reagent and byproducts by desalting or dialysis into a suitable storage buffer (e.g., PBS).[19] This step is crucial for the accuracy of downstream applications.

Quantitative Data Summary
ParameterRecommended RangeRationale
Protein Concentration 1-10 mg/mLHigher concentrations improve reaction efficiency.
Molar Excess of Biotin Reagent 20-50 foldCan be adjusted to control the degree of labeling.
Reaction pH (Activation) 4.7-6.0Optimal for EDC-mediated activation of carboxyl groups.
Reaction pH (Conjugation) 7.2-8.0Favors nucleophilic attack by primary amines.
Incubation Time 2 hours at RT or overnight at 4°CAllows sufficient time for the reaction to proceed to completion.

Applications in Research and Drug Development

The versatility of Biotinyl-tota-glutaramic acid dipea salt makes it a valuable tool in a wide array of applications:

  • Drug Delivery Systems: Its unique structure allows for the development of targeted drug delivery systems, improving the efficacy of therapeutic agents.[8][9] The biotin tag can be used to target cells or tissues that have been pre-targeted with an avidin- or streptavidin-conjugated antibody.

  • Diagnostics: It is used in diagnostic kits for the development of assays to detect specific biomolecules.[8][9] This is particularly relevant in ELISA and other immunoassay formats.

  • Protein Purification: Biotinylated proteins can be easily purified from complex mixtures using affinity chromatography with immobilized avidin or streptavidin.[7][17]

  • Cell Biology: Researchers use it to study cell surface interactions and signaling pathways by labeling cell surface proteins.[8]

Troubleshooting and Considerations

IssuePotential CauseSuggested Solution
Low Labeling Efficiency Inactive reagents; Presence of primary amines in the buffer; Insufficient molar excess of biotin reagent.Use fresh EDC/Sulfo-NHS solutions; Perform buffer exchange into an amine-free buffer; Increase the molar ratio of the biotin reagent.[18]
Protein Precipitation High concentration of organic solvent; Protein instability.Ensure the volume of the biotin stock solution (in DMSO) is less than 10% of the total reaction volume; Perform the reaction at a lower temperature (4°C).[18]
Loss of Protein Activity Labeling of critical lysine residues in the active site.Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling; Consider alternative conjugation chemistries that target other functional groups.

Conclusion

Biotinyl-tota-glutaramic acid dipea salt represents a highly efficacious reagent for the targeted biotinylation of proteins and other biomolecules. Its well-designed structure, featuring a long spacer arm and a reactive carboxylic acid, provides researchers and drug development professionals with a powerful tool for creating sophisticated bioconjugates. A thorough understanding of its chemical principles and the optimization of reaction parameters are key to harnessing its full potential in advancing therapeutic and diagnostic innovations.

References

  • J&K Scientific LLC. Biotinyl-TOTA-glutaramic acid DIPEA salt | 1205744-09-7.
  • Chem-Impex. Biotinyl-TOTA-glutaramic acid DIPEA salt.
  • Creative Diagnostics.
  • Jena Bioscience. Biotin Amine Protein Labeling.
  • Thermo Fisher Scientific - US.
  • GoldBio. Everything About Labeling Proteins with NHS Esters.
  • Biosynth.
  • Wang, J., et al. Bioconjugate Therapeutics: Current Progress and Future Perspective. PMC, NIH.
  • Single Use Support.
  • Today's Clinical Lab. What is Bioconjugation?
  • Sigma-Aldrich.
  • Excedr.
  • G-Biosciences.
  • BroadPharm. N-Biotinyl-NH-(PEG)2-COOH .
  • The Royal Society of Chemistry.
  • ResearchGate. Synthesis of L-4c by means of TBTU/DIPEA coupling.
  • Apex Biotechnology.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • University of Missouri School of Medicine. Protocols - Biochemistry.
  • BenchChem.

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Engineering High-Affinity Bioconjugates: A Technical Whitepaper on Biotinyl-TOTA-glutaramic acid DIPEA salt and Streptavidin Interaction Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of drug development, targeted nanomedicine, and advanced diagnostics, the reliability of a bioconjugate is fundamentally dictated by its molecular architecture. A persistent challenge in protein labeling is steric hindrance—where the bulk of a conjugated macromolecule prevents its targeting ligand from accessing deep receptor pockets.

This whitepaper provides an in-depth mechanistic analysis of Biotinyl-TOTA-glutaramic acid DIPEA salt (CAS: 1205744-09-7) , a highly specialized biotinylation reagent designed to overcome these steric limitations. As application scientists, we do not merely execute protocols; we must understand the thermodynamic and kinetic causality behind every reagent choice. Here, we deconstruct the structural advantages of this molecule, detail the thermodynamics of its interaction with avidin/streptavidin, and provide a self-validating methodology for its conjugation to amine-bearing targets.

Molecular Architecture: Engineering for Steric Relief and Solubility

To understand why Biotinyl-TOTA-glutaramic acid DIPEA salt is a preferred reagent for 1[1], we must analyze its four distinct functional domains. Each domain serves a specific, causal purpose in the bioconjugation workflow:

  • The Biotin Warhead: The core targeting moiety that binds avidin and streptavidin with ultra-high affinity.

  • The TOTA Spacer: TOTA (4,7,10-trioxa-1,13-tridecanediamine) acts as a hydrophilic, PEG-like linker. It provides a flexible ~20-atom extension. The causality here is critical: the oxygen atoms in the trioxa core ensure high aqueous solubility, preventing the hydrophobic aggregation often seen with long alkyl chain linkers[2].

  • The Glutaramic Acid Handle: The terminal carboxylic acid (-COOH) provides the reactive site for3[3], allowing covalent attachment to primary amines on target proteins or nanoparticles.

  • The DIPEA Counterion: Free carboxylic acids can form intermolecular hydrogen bonds, reducing solubility in organic solvents. By formulating this reagent as an , the bulky, non-nucleophilic base prevents dimerization. This drastically enhances the compound's solubility in polar aprotic solvents (like DMSO or DMF) required for initial stock preparation[1].

G Biotin Biotin Moiety (Avidin/Streptavidin Binding) TOTA TOTA Spacer (~20 atoms) (Solubility & Steric Relief) Biotin->TOTA Covalent Bond Glutaramic Glutaramic Acid (Conjugation Handle) TOTA->Glutaramic Covalent Bond DIPEA DIPEA Counterion (Organic Solubility) Glutaramic->DIPEA Ionic Interaction

Fig 1. Modular architecture of Biotinyl-TOTA-glutaramic acid DIPEA salt.

Quantitative Summary: Physicochemical Properties
PropertySpecification
IUPAC Name O-(N-Biotinyl-3-aminopropyl)-O'-(N-glutaryl-3-aminopropyl)-diethyleneglycol DIPEA salt
CAS Number 1205744-09-7
Molecular Weight 689.9 g/mol
Formula C33H63N5O8S
Spacer Length ~20 atoms (TOTA / PEG-like)

Thermodynamic Mechanics of the Streptavidin Interaction

The interaction between biotin and streptavidin is one of the strongest non-covalent bonds in nature ( Kd​≈10−15 M ). However, achieving this theoretical affinity in a bioconjugate requires careful spatial engineering.

The biotin-binding pocket of streptavidin is buried approximately 9 Ångstroms beneath the protein's surface. If a large macromolecule (such as an IgG antibody) is conjugated directly to biotin without a spacer, the bulk of the antibody will physically collide with the surface of the streptavidin tetramer. This steric clash prevents the biotin from fully penetrating the pocket, preventing the critical closure of the L3/4 surface loop that "locks" the biotin in place, thereby reducing affinity by several orders of magnitude.

The ~20-atom TOTA spacer acts as a physical bridge, easily spanning the 9 Å depth. This allows the biotin warhead to anchor deeply into the pocket while keeping the bulky conjugated protein safely distanced from the streptavidin surface.

G Target Biotinylated Target (Macromolecule) Spacer Extended TOTA Spacer (Bypasses Steric Clash) Target->Spacer Anchored via Amide Pocket Streptavidin Binding Pocket (~9 Å Depth) Spacer->Pocket Penetrates Complex Ultra-High Affinity Complex (Kd ~ 10^-15 M) Pocket->Complex L3/4 Loop Closure

Fig 2. Steric relief mechanism enabling high-affinity streptavidin binding.

Bioconjugation Methodology: A Self-Validating EDC/NHS Protocol

To attach Biotinyl-TOTA-glutaramic acid DIPEA salt to a target protein, we utilize3[3].

The Causality of the Chemistry: EDC activates the carboxyl group to form an O-acylisourea intermediate. This intermediate is highly reactive but hydrolyzes rapidly in aqueous solutions (half-life of seconds). By introducing Sulfo-NHS, we convert this unstable intermediate into a semi-stable Sulfo-NHS ester (half-life of hours at pH 7.0). This allows us to perform the conjugation step with primary amines (lysine residues) in a controlled manner, ensuring high yield.

Step-by-Step Protocol
  • Stock Preparation: Dissolve Biotinyl-TOTA-glutaramic acid DIPEA salt in anhydrous DMSO to a concentration of 50 mM. Causality: The DIPEA salt ensures rapid and complete dissolution without aggregation.

  • Activation Phase: Dilute the stock into Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Add a 10-fold molar excess of EDC·HCl and a 25-fold molar excess of Sulfo-NHS. Incubate for 15 minutes at room temperature. Causality: EDC is most efficient at slightly acidic pH (6.0), driving the formation of the NHS ester.

  • Conjugation Phase: Add the activated reagent to the target protein dissolved in Conjugation Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4). Causality: At pH 7.4, the primary amines on the protein's lysine residues are unprotonated and highly nucleophilic, allowing them to attack the NHS ester and form a stable amide bond.

  • Quenching & Purification: After 2 hours, quench the reaction by adding 50 mM Tris (pH 7.5) to consume unreacted NHS esters. Purify the bioconjugate using Size Exclusion Chromatography (SEC) or dialysis against PBS.

G Start Biotinyl-TOTA-COOH (MES pH 6.0) Activation EDC + Sulfo-NHS (15-30 min, RT) Start->Activation Intermediate Amine-Reactive Sulfo-NHS Ester Activation->Intermediate Conjugation Target Protein (-NH2) (PBS pH 7.4, 2 hrs) Intermediate->Conjugation Product Stable Amide Bond: Biotinylated Protein Conjugation->Product

Fig 3. Self-validating EDC/NHS bioconjugation workflow for amine targets.

Quantitative Summary: EDC/NHS Molar Excess Guidelines
Target Protein ConcentrationRecommended Biotin Reagent Molar ExcessReaction Buffer
> 5 mg/mL10-foldPBS, pH 7.4
2 - 5 mg/mL20-foldPBS, pH 7.4
< 2 mg/mL50-foldPBS, pH 7.4

Protocol Validation: The HABA Displacement Assay

A protocol is only as good as its validation. To ensure the bioconjugation was successful, we must mathematically quantify the Degree of Labeling (DOL)—the number of biotin molecules attached per protein. We achieve this using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay .

The Causality of the Assay: HABA binds to avidin to produce a yellow-orange complex that absorbs strongly at 500 nm. Because biotin has a vastly higher affinity for avidin ( 10−15 M ) than HABA ( 10−6 M ), adding our purified biotinylated protein to the HABA-avidin complex will cause the biotin to displace the HABA. This displacement results in a proportional decrease in absorbance at 500 nm, allowing us to calculate the exact concentration of biotin using the Beer-Lambert law.

Quantitative Summary: HABA Assay Constants
Assay ParameterValue / ConstantPurpose
Detection Wavelength 500 nmMeasures HABA-Avidin complex absorbance
Extinction Coefficient ( ϵ ) 34,000 M⁻¹ cm⁻¹Used in Beer-Lambert law for quantification
Assay Principle Competitive DisplacementBiotin displaces HABA, reducing A500

By ensuring a DOL of 2 to 5 biotins per antibody (or equivalent target), researchers can guarantee optimal targeting efficacy without compromising the structural integrity or solubility of the parent protein[4].

References

  • Biotinyl-TOTA-glutaramic acid DIPEA salt | 1205744-09-7 . J&K Scientific LLC. 4

  • Biotinyl-TOTA-glutaramic acid DIPEA salt . Chem-Impex.1

  • Biotinyl-TOTA-glutaramic acid DIPEA salt . Bapeks.5

  • Biotinyl-TOTA . Bapeks. 2

  • Dipea . Sigma-Aldrich.

  • Design of targeted nanoparticulate systems . ResearchGate. 3

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Methodological & Application

Application Note: A Detailed Protocol for Protein Bioconjugation with Biotinyl-tripeptide-1

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the bioconjugation of proteins using biotinyl-tripeptide-1, providing researchers with a comprehensive protocol and scientific rationale.

Abstract

Protein biotinylation is a cornerstone technique in life sciences, enabling a multitude of applications from affinity purification to cellular imaging.[1][2] This document provides a comprehensive guide to the bioconjugation of proteins using Biotinyl-tripeptide-1 (also known as Biotinyl-GHK). While the user specified "Biotinyl-tota-glutaramic acid dipea salt," this appears to be a non-standard nomenclature. We are proceeding with Biotinyl-tripeptide-1, a well-characterized reagent, as a representative molecule for this class of bioconjugation. This guide delves into the underlying chemical principles, offers a detailed, step-by-step protocol for conjugation, and outlines robust methods for the purification and characterization of the resulting bioconjugate.

Introduction: The Power of Biotinylation

Biotin, a small B-vitamin, and its binding partners, avidin and streptavidin, form one of the strongest known non-covalent interactions in nature.[2][3] This extraordinarily high affinity (Kd ≈ 10⁻¹⁵ M) is harnessed in a vast array of biological assays.[2][4] The process of covalently attaching biotin to a molecule of interest, such as a protein, is termed biotinylation.[5] Due to biotin's relatively small size, it can typically be conjugated to proteins without significantly altering their native function.[2][6]

Biotinyl-tripeptide-1, the focus of this guide, consists of biotin linked to the tripeptide Gly-His-Lys (GHK).[][8][9] The GHK peptide acts as a spacer arm, which can be crucial for overcoming steric hindrance and ensuring the biotin moiety is accessible for binding to avidin or streptavidin. This reagent is often supplied with a reactive group, such as an N-hydroxysuccinimide (NHS) ester, to facilitate covalent linkage to the target protein.

The applications of biotinylated proteins are extensive and include:

  • Affinity Purification: Isolating specific proteins or protein complexes from complex mixtures using immobilized avidin or streptavidin.[1]

  • Immunoassays: Enhancing detection sensitivity in techniques like ELISA and Western blotting.[1][2]

  • Cellular Imaging and Labeling: Visualizing and tracking proteins in living cells through fluorescently-labeled streptavidin.[1][2]

  • Protein-Protein Interaction Studies: Investigating molecular interactions using techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI).[1][10]

The Chemistry of Bioconjugation: Amine-Reactive Labeling

The most common strategy for protein biotinylation involves targeting primary amines (-NH₂).[4][11] These are found at the N-terminus of polypeptide chains and on the side chain of lysine residues.[12] Biotinyl-tripeptide-1 is typically activated with an N-hydroxysuccinimide (NHS) ester. This NHS ester reacts with primary amines in a pH-dependent manner to form a stable and irreversible amide bond.

The reaction proceeds as follows:

  • The protein's nucleophilic primary amine attacks the carbonyl carbon of the NHS ester.

  • The NHS group is released as a leaving group.

  • A stable amide bond is formed, covalently linking the Biotinyl-tripeptide-1 to the protein.

This reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[4][13] It is crucial to use buffers that do not contain primary amines (e.g., Tris or glycine), as these will compete with the protein for reaction with the NHS ester, reducing conjugation efficiency.[4]

Biotinylation_Reaction cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-GHK-Biotin (Stable Amide Bond) Protein->Conjugate pH 7.2 - 8.5 Biotin_NHS Biotinyl-GHK-NHS (NHS Ester) Biotin_NHS->Conjugate NHS N-Hydroxysuccinimide (Leaving Group) Biotin_NHS->NHS Released

Caption: Reaction of an NHS-ester activated Biotinyl-GHK with a primary amine on a protein.

Comprehensive Bioconjugation Protocol

This protocol provides a framework for the biotinylation of a generic protein. It is essential to optimize the molar ratio of the biotinylating reagent to the protein for each specific application to achieve the desired degree of labeling.[11][14]

Required Materials
  • Protein of Interest: Purified and at a known concentration (ideally >2 mg/mL).

  • Biotinyl-tripeptide-1 NHS ester: High-purity grade.

  • Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0.

  • Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification System: Desalting column (e.g., PD-10) or dialysis cassette (10K MWCO).[15]

  • Spectrophotometer: For measuring protein concentration.

  • Standard laboratory equipment: Pipettes, microcentrifuge tubes, rotator.

Step-by-Step Experimental Workflow

The overall workflow consists of four main stages: preparation, reaction, purification, and characterization.

Bioconjugation_Workflow cluster_A cluster_B cluster_C cluster_D A 1. Preparation B 2. Conjugation Reaction A->B C 3. Purification B->C D 4. Characterization C->D E Store Bioconjugate (-20°C or -80°C) D->E A1 Prepare Protein in Amine-Free Buffer A2 Prepare Biotinyl-GHK Stock Solution B1 Combine Protein and Biotinyl-GHK B2 Incubate (e.g., 1 hr, RT) B3 Quench Reaction C1 Remove Excess Biotin (Dialysis / Desalting) D1 Determine Protein Concentration (A280) D2 Quantify Biotin (HABA Assay) D3 Assess Integrity (SDS-PAGE / MS)

Caption: A streamlined workflow for protein biotinylation from preparation to final product.

A. Preparation Phase

  • Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). If the buffer contains amines like Tris or glycine, it must be exchanged into the reaction buffer via dialysis or a desalting column.[13] The protein concentration should be at least 2 mg/mL for optimal results.[11]

  • Calculate Reagent Quantities: Determine the amount of Biotinyl-GHK NHS ester needed based on the desired molar excess. A starting point is a 20-fold molar excess of the biotin reagent to the protein.[13][14]

    • Moles of Protein = (grams of Protein) / (Molecular Weight of Protein in g/mol )

    • Moles of Biotin Reagent = Moles of Protein x 20

  • Prepare Biotinyl-GHK Stock: NHS esters are moisture-sensitive.[4] Immediately before use, dissolve the calculated amount of Biotinyl-GHK NHS ester in anhydrous DMSO to a concentration of 10 mM.

B. Conjugation Reaction

  • Initiate Reaction: Add the calculated volume of the 10 mM Biotinyl-GHK stock solution to the protein solution. Mix gently by pipetting.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle rotation.[4][13] The lower temperature can help preserve the activity of sensitive proteins.

  • Quench Reaction: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any remaining NHS ester. Incubate for an additional 15-30 minutes at room temperature.[4]

C. Purification of the Bioconjugate

It is critical to remove unreacted biotin reagent and the quenched byproducts, as these can interfere with downstream applications.

  • Dialysis: Transfer the reaction mixture to a dialysis cassette (e.g., 10K MWCO) and dialyze against a large volume of PBS (pH 7.4) overnight at 4°C, with at least two buffer changes.[4]

  • Size-Exclusion Chromatography (Desalting Column): For faster purification, use a pre-packed desalting column (e.g., PD-10). Equilibrate the column with PBS and apply the sample. The larger biotinylated protein will elute first, while the smaller, unreacted biotin molecules will be retained.[4][15]

Characterization and Quality Control

After purification, it is essential to validate the conjugation and determine the degree of labeling.

Determination of Biotin Incorporation: The HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for quantifying biotin.[3][16][17] The assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin. This displacement causes a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.[16][18]

Assay Principle Procedure Calculation
HABA binds to avidin, forming a colored complex (Abs @ 500 nm). Biotin has a much higher affinity for avidin and displaces HABA, causing a decrease in absorbance.[3][16]1. Measure A280 of the purified conjugate to determine protein concentration. 2. Add the HABA/Avidin solution to a cuvette or microplate well. 3. Add the biotinylated protein sample. 4. Measure the absorbance at 500 nm. 5. Compare the absorbance change to a biotin standard curve.The molar ratio is calculated as: (moles of biotin) / (moles of protein). A typical goal is 3-8 biotins per antibody.[11]

Note: The HABA assay can be affected by steric hindrance if biotin is buried within the protein structure.[18]

Assessment of Protein Integrity
  • SDS-PAGE: Run samples of the unmodified and biotinylated protein on an SDS-PAGE gel. The biotinylated protein should migrate at a slightly higher molecular weight due to the mass of the attached biotin labels. This also serves as a check for protein degradation or aggregation.

  • Mass Spectrometry (MS): For a precise determination of the degree of labeling and to identify the specific sites of biotinylation, mass spectrometry is the gold standard.[1][19][20]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Biotin Incorporation 1. Presence of primary amines (Tris, glycine) in the protein buffer.[4] 2. Incorrect buffer pH (too low). 3. Inactive biotinylating reagent (hydrolyzed). 4. Insufficient molar excess of biotin reagent.1. Exchange protein into an amine-free buffer (PBS, HEPES). 2. Ensure reaction buffer pH is between 7.2 and 8.5. 3. Prepare fresh biotin reagent stock in anhydrous DMSO immediately before use. 4. Increase the molar ratio of biotin reagent to protein (e.g., 50-fold).
Protein Precipitation/Aggregation 1. High degree of biotinylation altering protein solubility. 2. Protein instability in the reaction buffer or during incubation.1. Reduce the molar excess of the biotin reagent. 2. Decrease the reaction time or perform the incubation at 4°C. 3. Ensure the protein concentration is not excessively high.
Loss of Protein Activity Biotinylation of lysine residues in the active site or a functionally important region.1. Reduce the degree of labeling by lowering the biotin-to-protein molar ratio. 2. Consider alternative biotinylation chemistries that target other functional groups (e.g., sulfhydryls on cysteine residues).[5]

References

  • Dieperink, J., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research. Retrieved from [Link]

  • G-Biosciences. (2018). The Advantages of Biotinylation Tagging in Protein Purification. Retrieved from [Link]

  • ACS Publications. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research. Retrieved from [Link]

  • PubMed. (2014). Direct detection of biotinylated proteins by mass spectrometry. Retrieved from [Link]

  • Cytiva. (n.d.). Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads. Retrieved from [Link]

  • Neuromics. (n.d.). Purification of Biotinylated Proteins with Strep-Tactin. Retrieved from [Link]

  • Antibodies-online.com. (n.d.). HABA Biotin Quantitation Kit. Retrieved from [Link]

  • Citeq Biologics. (n.d.). Haba assay kit. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Biotin based Conjugation Protocol. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Protein Biotinylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Biotinylation. Retrieved from [Link]

  • NIH. (n.d.). Reversible biotinylation of purified proteins for measuring protein–protein interactions. Retrieved from [Link]

  • PROCOSMET. (2025). Biotinoyl Tripeptide-1. Retrieved from [Link]

  • NIH. (n.d.). New Biotinylated GHK and Related Copper(II) Complex: Antioxidant and Antiglycant Properties In Vitro against Neurodegenerative Disorders. Retrieved from [Link]

Sources

Application Note: Step-by-Step Guide for Peptide Labeling and Conjugation with Biotinyl-GHK

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

Biotinyl-GHK (Biotinoyl Tripeptide-1) is a highly specialized, bifunctional hybrid molecule engineered by covalently linking the vitamin biotin (Vitamin B7) to the matrikine tripeptide Glycyl-L-Histidyl-L-Lysine (GHK)[1]. This strategic conjugation yields a molecule that retains the potent Copper(II)-binding and tissue-repairing capabilities of GHK, while introducing the high-affinity targeting capabilities of biotin[2].

In structural terms, the biotin moiety is coupled to the N-terminus of the glycine residue, leaving the C-terminal carboxylic acid of the lysine residue available for downstream conjugation[3]. This unique architecture allows Biotinyl-GHK to serve not just as a standalone bioactive therapeutic for hair regeneration and anti-aging, but as an exceptional peptide-based labeling agent . By utilizing its free C-terminus, researchers can functionalize biomaterials (such as collagen matrices) to create targeted, antioxidant, and regenerative delivery systems[4].

Pathway BioGHK Biotinyl-GHK (Bio-GHK) Cu Cu(II) Coordination (GHK Motif) BioGHK->Cu Binds Target Streptavidin / Follicle Receptors BioGHK->Target Targets Downstream2 Inhibit ROS & Aβ Carbonylation Cu->Downstream2 Antioxidant Downstream1 Keratin & Laminin 5 Synthesis Target->Downstream1 Activates Outcome Tissue Repair & Anagen Prolongation Downstream1->Outcome Downstream2->Outcome

Fig 1: Mechanistic signaling pathway of Biotinyl-GHK in tissue regeneration and ROS inhibition.

Physicochemical Data Presentation

To successfully manipulate Biotinyl-GHK in synthetic workflows, understanding its physicochemical parameters is critical[3].

Table 1: Physicochemical Profile of Biotinyl-GHK

PropertySpecification
CAS Number 299157-54-3
Molecular Weight 566.67 g/mol
Molecular Formula C₂₄H₃₈N₈O₆S
Sequence Biotin-Gly-His-Lys-OH
Solubility Water-soluble, highly soluble in DMSO and DMF
Target Affinity Streptavidin (IC₅₀ ~30 µM)[2], Cu(II) ions

Protocol 1: Solid-Phase Synthesis of Biotinyl-GHK (N-Terminal Labeling)

Causality & Expertise: While liquid-phase synthesis is utilized for industrial cosmetic scale-up[5], Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry remains the gold standard for high-purity research applications. Coupling biotin to the N-terminus requires the use of pre-activated Biotin-NHS (N-hydroxysuccinimide ester). Free biotin requires in situ activation, which often leads to incomplete coupling due to biotin's poor solubility in standard SPPS solvents like Dichloromethane (DCM). Biotin-NHS circumvents this by being pre-activated and highly reactive toward primary amines in Dimethylformamide (DMF).

Step-by-Step Methodology:
  • Resin Preparation: Swell 0.1 mmol of Fmoc-Lys(Boc)-Wang resin in DCM for 30 minutes to expand the polymer matrix and expose reactive sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc protecting group. Wash thoroughly with DMF (5×).

  • Iterative Amino Acid Coupling:

    • Activate Fmoc-His(Trt)-OH (0.4 mmol) using HBTU/DIPEA in DMF. Add to the resin and agitate for 45 minutes.

    • Repeat the deprotection and coupling cycle for Fmoc-Gly-OH.

  • N-Terminal Biotinylation: Dissolve 0.3 mmol of Biotin-NHS and 0.6 mmol of DIPEA in warm DMF. Add to the resin and agitate for 2 hours.

    • Self-Validation (Kaiser Test): Perform a Kaiser test. A yellow resin indicates complete capping of the N-terminal primary amine. A blue color indicates incomplete biotinylation, requiring a second coupling cycle.

  • Global Cleavage & Deprotection: Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

    • Causality: Triisopropylsilane (TIPS) acts as a scavenger for the highly reactive trityl (Trt) carbocations released from Histidine, preventing them from re-alkylating the peptide backbone. H₂O scavenges t-butyl cations from the Lysine Boc group.

  • Precipitation: Filter the resin and precipitate the cleaved Biotinyl-GHK in cold diethyl ether. Centrifuge, decant, and lyophilize.

Protocol 2: Labeling Biomaterials with Biotinyl-GHK (C-Terminal Conjugation)

Causality & Expertise: To utilize Biotinyl-GHK as a labeling agent for biomaterials (e.g., incorporating it into collagen films for diabetic wound healing[6]), the free C-terminal carboxyl group of the lysine residue must be activated. We employ EDC/NHS zero-length crosslinking chemistry . EDC activates the carboxyl group to form an unstable O-acylisourea intermediate. If reacted directly with amines, this intermediate rapidly hydrolyzes. The addition of NHS converts it into a stable, amine-reactive NHS ester, ensuring efficient amide bond formation with the primary amines present on the collagen matrix.

Step-by-Step Methodology:
  • Matrix Preparation: Hydrate the amine-functionalized biomaterial (e.g., Type I Collagen matrix) in 0.1 M MES buffer (pH 6.0). Causality: MES is a non-amine buffer; using PBS or Tris would cause the buffer to compete for the crosslinker.

  • Carboxyl Activation: Dissolve Biotinyl-GHK (2 mg/mL) in MES buffer. Add EDC (2 mM) and NHS (5 mM). Incubate at room temperature for 15 minutes to form the BioGHK-NHS ester.

  • Conjugation: Submerge the collagen matrix into the activated Biotinyl-GHK solution. Adjust the pH to 7.4 using 1M NaOH to deprotonate the primary amines on the collagen, maximizing their nucleophilicity. Incubate for 2 hours at room temperature under gentle rocking.

  • Quenching & Washing: Quench unreacted NHS esters by adding 50 mM Tris buffer (pH 7.5) for 15 minutes. Wash the labeled matrix extensively with PBS (3 × 15 min) to remove unbound peptide and urea byproducts.

Protocol 3: Validation of Labeling (Self-Validating Systems)

To ensure the scientific integrity of the synthesized or conjugated Biotinyl-GHK, rigorous validation must be performed.

Table 2: Quality Control & Validation Metrics

Assay TypeTarget ValidatedExpected Outcome
ESI-MS Analysis Molecular MassMain peaks at m/z 291.45[M+2H]²⁺ and 581.42 [M+H]⁺[2].
HABA Displacement Biotin AvailabilityProportional absorbance drop at 500 nm[2].
Cu(II) Localization Matrikine Activity9-fold increase in wound site Cu(II) concentration[4].
Streptavidin Affinity Validation (HABA Assay)

Causality: The structural integrity of the biotin moiety post-conjugation must be verified. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a self-validating colorimetric system. HABA binds weakly to streptavidin, producing a red color absorbing at 500 nm. When a successfully biotin-labeled peptide is introduced, biotin's superior affinity (K_d ~ 10⁻¹⁵ M) displaces HABA, causing an immediate, quantifiable decrease in absorbance[7].

  • Prepare a solution of Streptavidin (0.5 mg/mL) and HABA (0.24 mM) in PBS. Record the baseline absorbance at 500 nm.

  • Titrate the Biotinyl-GHK solution (or incubate the labeled biomaterial extract) into the HABA/Streptavidin mixture.

  • Monitor the absorbance drop at 500 nm. Calculate the IC₅₀; properly synthesized Biotinyl-GHK should exhibit an IC₅₀ of approximately 30 µM[2].

Experimental Workflow Diagram

Workflow Step1 1. Resin Swelling & Deprotection (Fmoc-Lys(Boc)-Wang Resin) Step2 2. Iterative Peptide Coupling (Fmoc-His(Trt)-OH, Fmoc-Gly-OH) Step1->Step2 Step3 3. N-Terminal Biotinylation (Biotin-NHS, DIPEA, DMF) Step2->Step3 Step4 4. Cleavage & Global Deprotection (TFA/TIPS/H2O 95:2.5:2.5) Step3->Step4 Step5 5. EDC/NHS Biomaterial Labeling (Conjugation via C-terminus) Step4->Step5 Step6 6. Validation (HABA Assay & Cu2+ Binding) Step5->Step6

Fig 2: End-to-end workflow for the synthesis and biomaterial conjugation of Biotinyl-GHK.

References

  • New Biotinylated GHK and Related Copper(II) Complex: Antioxidant and Antiglycant Properties In Vitro against Neurodegenerative Disorders. Molecules (MDPI). 2023 Sep 20;28(18):6724.[Link]

  • Biotinylated GHK peptide incorporated collagenous matrix: A novel biomaterial for dermal wound healing in rats. Journal of Biomedical Materials Research Part B Applied Biomaterials. 2005 May;73(2):383-91.[Link]

Sources

Application Note: Utilizing Biotinyl-TOTA-Glutaramic Acid DIPEA Salt for Enhanced ELISA Signal Amplification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biotinyl-TOTA-glutaramic acid DIPEA salt (CAS: 1205744-09-7) is a highly optimized, heterobifunctional bioconjugation reagent designed to overcome the limitations of traditional biotinylation[1]. Structurally, it integrates a biotin moiety, a 4,7,10-trioxa-1,13-tridecanediamine (TOTA) hydrophilic spacer, and a terminal glutaramic acid group, stabilized as an N,N-Diisopropylethylamine (DIPEA) salt[1].

For researchers and assay developers, utilizing this compound to label detection antibodies in Enzyme-Linked Immunosorbent Assays (ELISA) yields superior assay sensitivity. The extended TOTA spacer minimizes steric hindrance during signal amplification, while the DIPEA salt formulation ensures robust solubility, making it a critical asset for high-performance diagnostic development[2].

Mechanistic Rationale: The Causality of Experimental Choices

As a Senior Application Scientist, it is crucial to understand why specific reagents and conditions are selected, rather than merely following a recipe.

The Role of the TOTA Spacer

Biotin is inherently hydrophobic. When multiple traditional Biotin-NHS ester molecules are conjugated to a single detection antibody, the cumulative hydrophobicity often induces protein aggregation, leading to high background noise and loss of antigen-binding affinity[2]. The TOTA spacer—a PEG-like architecture featuring ether linkages—counteracts this by maintaining the aqueous solubility of the conjugated antibody[2]. Furthermore, the extended spacer arm physically distances the biotin moiety from the protein surface. This ensures that the deep binding pockets of Streptavidin-HRP can access the biotin without steric interference from the antibody's tertiary structure, directly translating to enhanced signal amplification.

EDC/NHS Activation Chemistry

Unlike pre-activated NHS esters that rapidly hydrolyze in storage, the terminal carboxylic acid of glutaramic acid provides ultimate stability. It must be activated in situ using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS)[3]. EDC reacts with the carboxyl group to form an unstable O-acylisourea intermediate[3]. Because this intermediate is highly susceptible to hydrolysis, Sulfo-NHS is immediately introduced to convert it into a stable, amine-reactive Sulfo-NHS ester[4].

pH-Dependent Causality

The protocol below is a self-validating system governed by pH. The activation step is strictly performed in a slightly acidic buffer (MES, pH 5.5) because EDC is most efficient and stable in this range[3]. Conversely, the conjugation step is executed in a slightly basic buffer (PBS, pH 7.4) to ensure the target primary amines (lysine residues on the antibody) are unprotonated and highly nucleophilic[3].

Workflow Visualization

Bioconjugation A Biotinyl-TOTA-Glutaramic Acid (Terminal -COOH) B Activation: EDC + Sulfo-NHS (MES Buffer, pH 5.5) A->B Step 1: Activation C Reactive Sulfo-NHS Ester Intermediate B->C D Target Antibody (-NH2, PBS Buffer, pH 7.4) C->D Step 2: Coupling E Biotinylated Antibody Conjugate (Stable Amide Bond) D->E

Figure 1: Two-step EDC/NHS bioconjugation workflow for Biotinyl-TOTA-Glutaramic Acid.

ELISA_Pathway S1 1. Immobilized Capture Antibody S2 2. Target Antigen S1->S2 S3 3. Biotinyl-TOTA Detection Antibody S2->S3 S4 4. Streptavidin-HRP Conjugate S3->S4 S5 5. TMB Substrate (Colorimetric Signal) S4->S5

Figure 2: Signal amplification pathway in a high-sensitivity Sandwich ELISA.

Experimental Protocols

Protocol 1: Bioconjugation of Detection Antibodies

This protocol utilizes a two-step activation to prevent the antibody from cross-linking to itself (which can occur if EDC is added directly to a protein containing both carboxyl and amine groups).

Materials Required:

  • Biotinyl-TOTA-glutaramic acid DIPEA salt

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4 (PBS)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

Step-by-Step Methodology:

  • Reagent Solubilization: Dissolve Biotinyl-TOTA-glutaramic acid DIPEA salt in anhydrous DMSO to a concentration of 100 mM. Causality: The DIPEA salt form ensures rapid, complete dissolution without micro-precipitates[1].

  • Carboxylic Acid Activation: Dilute the biotin reagent to 2 mM in Activation Buffer. Add EDC and Sulfo-NHS to achieve a final concentration of 4 mM and 10 mM, respectively. Incubate at room temperature (RT) for 15 minutes with gentle agitation[3].

  • Intermediate Stabilization: Self-Validation Step: The reaction mixture now contains the active Sulfo-NHS ester. Do not exceed 15 minutes of activation to prevent hydrolysis of the ester[4].

  • Amine Coupling: Add the activated biotin reagent to the target antibody solution (pre-equilibrated in Coupling Buffer at 1-2 mg/mL). Use a 15-fold molar excess of the biotin reagent relative to the antibody. Incubate for 2 hours at RT or overnight at 4°C[3].

  • Reaction Quenching: Add Quenching Buffer to a final concentration of 50 mM Tris. Incubate for 15 minutes. Causality: The primary amines in Tris competitively react with any remaining NHS esters, preventing over-labeling of the antibody.

  • Purification: Pass the mixture through a Zeba™ Spin Desalting Column (40K MWCO) pre-equilibrated with PBS to remove free biotin, urea byproducts, and quenched esters.

  • Validation Checkpoint: Quantify the Degree of Labeling (DOL) using a standard HABA assay. An optimal DOL for ELISA detection antibodies is 3 to 5 biotin molecules per IgG.

Protocol 2: High-Sensitivity Sandwich ELISA
  • Coating: Coat microtiter plates with 100 µL of capture antibody (1-5 µg/mL in Carbonate-Bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL of 1% BSA in PBS for 2 hours at RT to prevent non-specific binding.

  • Antigen Capture: Add 100 µL of standards/samples. Incubate for 1.5 hours at RT. Wash 4x with PBST.

  • Detection: Add 100 µL of the Biotinyl-TOTA-conjugated detection antibody (diluted to 0.1-1 µg/mL in blocking buffer). Incubate for 1 hour at RT. Causality: The TOTA spacer maintains the antibody's solubility and active conformation during this critical binding phase.

  • Signal Amplification: Wash 4x with PBST. Add 100 µL of High-Sensitivity Streptavidin-HRP (PolyHRP). Incubate for 30 minutes at RT. Causality: The extended spacer allows the massive PolyHRP complex to bind the biotin without steric clash.

  • Readout: Wash 5x with PBST. Add 100 µL of TMB Substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL of 1M H₂SO₄ and read absorbance at 450 nm.

Quantitative Data & Optimization

Table 1: Quantitative Parameters for EDC/NHS Bioconjugation [3]

ParameterRecommended RangeMechanistic Rationale
Activation pH 4.5 – 6.0Optimizes EDC stability and prevents rapid hydrolysis of the O-acylisourea intermediate.
Coupling pH 7.2 – 8.5Ensures primary amine targets (lysines) are unprotonated and highly nucleophilic.
Molar Ratio (Ab:Biotin) 1:10 to 1:20Balances sufficient labeling (DOL 3-5) while preventing over-modification and loss of antigen-binding affinity.
Molar Ratio (Biotin:EDC:NHS) 1:2:5Drives the activation reaction to completion while minimizing excess unreacted crosslinkers.

Table 2: Performance Comparison in ELISA Assays [2]

FeatureStandard Biotin-NHSBiotinyl-TOTA-Glutaramic Acid DIPEA
Spacer Arm Length Short (Valeric acid only)Extended (TOTA / PEG-like architecture)
Aqueous Solubility Low (Prone to aggregation)High (Maintained by TOTA and DIPEA salt)
Steric Hindrance High (Biotin sits flush against protein)Low (Extended spacer allows deep pocket access)
ELISA Signal-to-Noise BaselineSignificantly Enhanced (Up to 3-5x improvement)

References

2.[2] Biotinylation 2025 by Iris Biotech GmbH Source: issuu.com URL:[Link]

4.[4] Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels Source: nih.gov (PMC) URL:[Link]

Sources

Application Notes & Protocols: Immobilization of Peptides on Surfaces using Biotinyl-GHK

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synergy of a Bioactive Peptide and a Powerful Immobilization System

The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) is a naturally occurring copper-binding peptide found in human plasma that has garnered significant interest in regenerative medicine, dermatology, and drug development.[1][2] Its biological activities are extensive, including promoting wound healing, stimulating collagen and glycosaminoglycan synthesis, exerting anti-inflammatory effects, and improving tissue regeneration.[1][2][3][4] To harness these properties in various biomedical applications—from developing bioactive implants and cell culture substrates to creating high-throughput screening assays—a robust and reliable method for immobilizing GHK onto surfaces is essential.

This guide details the use of Biotinyl-GHK, a conjugate of the GHK peptide and biotin, for stable surface immobilization. The strategy leverages the biotin-streptavidin interaction, which is one of the strongest known non-covalent biological bonds (dissociation constant, Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M).[5][6][7] This interaction is characterized by its high specificity, rapid formation, and remarkable stability against extremes of pH, temperature, and denaturing agents.[6][7][8] By pre-coating a surface with streptavidin (or its analogues like NeutrAvidin), the Biotinyl-GHK peptide can be specifically and directionally captured, creating a stable, bioactive surface ready for a multitude of research and development applications.[9][10]

The Key Players: Biotin, Streptavidin, and GHK
  • GHK Peptide: A signal peptide that promotes skin regeneration, reduces wrinkles, and accelerates wound healing by modulating gene expression and stimulating the production of extracellular matrix components.[1]

  • Biotin (Vitamin B7): A small molecule that can be covalently attached to peptides or proteins with minimal disruption to their biological function.[5] Its role here is to act as a highly specific "tag" for the GHK peptide.

  • Streptavidin: A tetrameric protein isolated from Streptomyces avidinii.[11] Each of its four subunits can bind one molecule of biotin with extraordinary affinity.[5] Its low non-specific binding properties make it superior to its egg-white analogue, avidin, for most applications.[11]

Design and Synthesis Considerations for Biotinyl-GHK

The success of any immobilization strategy begins with the proper design of the biotinylated peptide. The placement of the biotin tag and the inclusion of a spacer arm are critical factors that directly impact the peptide's ability to bind streptavidin and retain its biological activity.

Site of Biotinylation

Biotin can be attached to the GHK peptide at several positions, typically during solid-phase peptide synthesis (SPPS).[12]

  • N-Terminal Biotinylation: This is the most common and straightforward approach, where biotin is coupled to the N-terminal glycine residue. This method is often cost-effective and has a high success rate.[10][13]

  • C-Terminal Biotinylation: Biotin can be attached to the C-terminus, usually via the side chain of an added lysine (Lys) residue.[9] This preserves a free N-terminus, which may be important for certain biological interactions.

  • Internal Biotinylation: While less common for a short peptide like GHK, biotin can also be attached to the side chain of an internal amino acid, such as lysine.

The Critical Role of the Spacer Arm

Directly conjugating biotin to the GHK peptide can lead to steric hindrance, where the proximity of the peptide backbone to the streptavidin surface prevents efficient binding.[12] To mitigate this, a flexible spacer arm is incorporated between the biotin molecule and the peptide sequence.

  • Function: The spacer increases the physical distance between the peptide and the surface, providing greater conformational freedom and ensuring the biotin moiety is accessible to the binding pocket of streptavidin.[9]

  • Common Spacers:

    • 6-Aminohexanoic Acid (Ahx): A common, flexible 6-carbon linker.[10]

    • Polyethylene Glycol (PEG): PEG linkers are hydrophilic and can help improve the solubility of the peptide while also reducing non-specific protein adsorption on the final surface.[9][13]

A typical structure would be: Biotin-(Spacer)-Gly-His-Lys .

Synthesis and Purification

Biotinyl-GHK is typically synthesized using automated solid-phase peptide synthesis (SPPS).[13] After synthesis, the peptide must be purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC), to remove unreacted reagents and truncated sequences. The purity and identity of the final product should be confirmed by mass spectrometry (MS) and analytical HPLC.[12]

Protocols for Immobilization of Biotinyl-GHK

The following protocols provide step-by-step instructions for immobilizing Biotinyl-GHK onto two common platforms: streptavidin-coated microplates and biosensor chips.

Protocol 1: Immobilization on Streptavidin-Coated 96-Well Microplates

This method is ideal for developing cell-based assays, ELISAs, or screening for peptide-protein interactions.[9][12]

Materials:

  • Biotinyl-GHK (with spacer arm), lyophilized powder

  • Streptavidin-coated 96-well plates (high-binding capacity recommended)[14]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • High-purity water

Procedure:

  • Reconstitution of Biotinyl-GHK:

    • Briefly centrifuge the vial of lyophilized Biotinyl-GHK to collect the powder at the bottom.

    • Reconstitute the peptide in high-purity water or PBS to a stock concentration of 1 mg/mL. Vortex gently to dissolve. Causality: Using a buffered solution like PBS ensures the peptide maintains its native charge and conformation.

    • Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of Immobilization Solution:

    • Dilute the Biotinyl-GHK stock solution in PBS to a final working concentration. A typical starting range is 1-10 µg/mL. The optimal concentration should be determined empirically for each application.

    • Scientist's Insight: Binding to streptavidin is very rapid, often reaching >70% saturation within 30 minutes.[14] A titration experiment (e.g., coating with 0.1, 1, 5, 10, and 20 µg/mL) is recommended to find the concentration that yields the desired surface density without wasting peptide.

  • Immobilization Step:

    • Add 100 µL of the diluted Biotinyl-GHK solution to each well of the streptavidin-coated plate.

    • Incubate for 1-2 hours at room temperature with gentle shaking. Causality: Incubation allows sufficient time for the biotin tag to diffuse and bind to the immobilized streptavidin.

  • Washing:

    • Aspirate the peptide solution from the wells.

    • Wash the wells 3-5 times with 200 µL of Wash Buffer (PBST) per well. Causality: The detergent (Tween-20) in the wash buffer is crucial for removing non-specifically bound peptide and reducing background signal in subsequent assays.

  • Blocking (Optional but Recommended):

    • Add 200 µL of Blocking Buffer (1% BSA in PBS) to each well.

    • Incubate for 1 hour at room temperature. Causality: The blocking step saturates any remaining non-specific binding sites on the well surface, preventing unwanted adhesion of cells or proteins in downstream applications.

    • Wash the wells again 3 times with 200 µL of PBST.

  • Final Preparation:

    • The plate is now functionalized with GHK peptide and ready for use. The wells can be used immediately or stored with a final wash of PBS at 4°C for a short period.

Protocol 2: Immobilization on Streptavidin (SA) Biosensors

This protocol is tailored for real-time, label-free interaction analysis systems like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).[15]

Materials:

  • Streptavidin (SA) biosensor tips/chips

  • Biotinyl-GHK (with spacer arm)

  • Running Buffer (e.g., HBS-EP+, PBS, or as recommended by the instrument manufacturer)

  • Regeneration solution (if applicable, though difficult for biotin-SA)[16]

Procedure:

  • System Preparation:

    • Prepare all solutions and prime the instrument with the appropriate Running Buffer as per the manufacturer's instructions.

  • Biosensor Hydration:

    • Hydrate the SA biosensors in Running Buffer for at least 10 minutes prior to use. Causality: Hydration ensures a stable baseline and proper functioning of the sensor surface chemistry.

  • Baseline Establishment:

    • Place the hydrated biosensors into the instrument and establish a stable baseline in Running Buffer for 60-120 seconds.

  • Peptide Loading (Immobilization):

    • Prepare a solution of Biotinyl-GHK in Running Buffer at a concentration typically between 1-20 µg/mL.

    • Expose the biosensors to the Biotinyl-GHK solution until the desired immobilization level (measured in Response Units (RU) for SPR or nanometers (nm) for BLI) is achieved. This typically takes 300-600 seconds.

    • Scientist's Insight: The goal is to achieve a reproducible surface density that provides a sufficient signal for the subsequent analyte binding step without causing mass transport limitations.[15] Immobilizing too much ligand can lead to steric hindrance and complex binding kinetics.

  • Washing/Stabilization:

    • Return the biosensors to Running Buffer to wash away unbound peptide and allow the signal to stabilize. A stable baseline post-immobilization indicates a successful and irreversible capture.

  • Quenching (Optional):

    • To block any remaining active streptavidin sites, a short injection of a free biotin solution can be performed. This is not always necessary but can ensure that subsequent binding events are only due to interaction with the immobilized GHK.

  • Ready for Analysis:

    • The GHK-functionalized biosensor is now ready for the analyte association and dissociation steps of the kinetic analysis.

Visualization of the Immobilization Workflow

The following diagrams illustrate the key processes involved in creating a GHK-functionalized surface.

G_Immobilization_Workflow cluster_prep Phase 1: Preparation cluster_immobilize Phase 2: Immobilization cluster_finish Phase 3: Finalization Start Start: Streptavidin-Coated Surface (Plate, Sensor) Peptide_Prep Reconstitute & Dilute Biotinyl-GHK Peptide Immobilize Incubate Surface with Biotinyl-GHK Solution (1-2 hours) Peptide_Prep->Immobilize Add to Surface Wash1 Wash 3-5x with PBST to Remove Unbound Peptide Immobilize->Wash1 Block Block with 1% BSA (Optional, Recommended) Wash1->Block Wash2 Wash 3x with PBST Block->Wash2 End End: GHK-Functionalized Surface Ready for Assay Wash2->End

Caption: Workflow for immobilizing Biotinyl-GHK on a streptavidin surface.

G_Molecular_Layers Surface Substrate (e.g., Polystyrene, Gold, Glass) Streptavidin Streptavidin Layer Tetrameric protein pre-coated on the substrate Surface->Streptavidin Covalent/Adsorptive Attachment Biotin_GHK Biotin Spacer Arm GHK Peptide (Gly-His-Lys) Streptavidin->Biotin_GHK:f0 High-Affinity Non-Covalent Bond (Kd ≈ 10⁻¹⁴ M) Bio_Interface Bioactive Interface GHK peptides presented for biological interaction

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Application Note: Biotinyl-TOTA-Glutaramic Acid DIPEA Salt for SMVT-Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeted drug delivery systems are essential for maximizing the therapeutic index of chemotherapeutics while minimizing off-target toxicity. The sodium-dependent multivitamin transporter (SMVT) is significantly upregulated in various aggressive malignancies, including breast, ovarian, and lung cancers[1][2]. Biotinyl-TOTA-glutaramic acid DIPEA salt (CAS: 1205744-09-7) is a highly optimized, bifunctional linker designed to exploit this physiological pathway for the active targeting of nanomedicines and antibody-drug conjugates (ADCs)[3].

This application note details the mechanistic rationale, self-validating conjugation protocols, and quantitative validation assays for utilizing this compound in oncology research.

Mechanistic Rationale & Structural Advantages

The design of the Biotinyl-TOTA-glutaramic acid DIPEA salt molecule solves three historical challenges in targeted drug delivery:

  • SMVT-Mediated Endocytosis: Biotin acts as a highly specific endogenous ligand for SMVT. Because cancer cells possess a hyperactive metabolism, they overexpress SMVT to internalize biotin for rapid cellular proliferation[4]. Conjugating chemotherapeutics to biotin facilitates receptor-mediated endocytosis, bypassing passive diffusion and drastically increasing intracellular drug concentrations[5].

  • TOTA Spacer (Steric Freedom): The TOTA (4,7,10-trioxa-1,13-tridecanediamine) moiety serves as a hydrophilic, flexible PEG-like spacer. Causality: Direct conjugation of bulky drugs to biotin often causes steric hindrance, preventing the biotin moiety from fitting into the deep binding pocket of the SMVT receptor. The TOTA spacer provides the necessary spatial freedom for optimal receptor docking and reduces reticuloendothelial system (RES) clearance[5][6].

  • Glutaramic Acid & DIPEA Salt: The terminal glutaramic acid provides a reactive carboxylic acid (-COOH) for covalent attachment to amine-bearing drugs (e.g., Doxorubicin) via standard EDC/NHS coupling[7][8]. Causality: Pre-formulating the molecule as an N,N-Diisopropylethylamine (DIPEA) salt ensures the carboxylate group is fully deprotonated and highly soluble in aprotic organic solvents (like anhydrous DMF). This eliminates the need to add external bases during activation, which can trigger premature drug degradation or unwanted side reactions[3][9].

Pathway A Biotinyl-TOTA-COOH (DIPEA Salt) B EDC/NHS Activation in DMF/DMSO A->B Activation D Biotin-Targeted Conjugate B->D + Amine C Amine-Drug (e.g., Doxorubicin) C->D Conjugation E SMVT Receptor on Cancer Cell D->E Binding F Receptor-Mediated Endocytosis E->F Internalization G Intracellular Drug Release F->G Apoptosis

Workflow of Biotinyl-TOTA-glutaramic acid conjugation and SMVT-mediated endocytosis.

Experimental Protocols

Protocol 1: EDC/NHS Conjugation to Amine-Bearing Chemotherapeutics

Objective: Covalently link Biotinyl-TOTA-glutaramic acid to Doxorubicin (DOX) to create a targeted prodrug.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of Biotinyl-TOTA-glutaramic acid DIPEA salt in anhydrous DMF. Add 1.5 eq of EDC·HCl and 1.5 eq of Sulfo-NHS. Stir at room temperature for 2 hours in the dark. Causality: EDC activates the carboxyl group to form an unstable O-acylisourea intermediate. Sulfo-NHS converts this into a semi-stable amine-reactive NHS ester. The DIPEA salt form ensures the starting material is fully soluble and reactive in DMF without requiring the addition of excess base, preventing base-catalyzed hydrolysis of the NHS ester[8][9].

  • Conjugation: Dissolve 1.2 eq of Doxorubicin·HCl in anhydrous DMF. Add 1.2 eq of free DIPEA to neutralize the DOX hydrochloride salt, exposing the primary amine. Dropwise, add the DOX solution to the activated linker mixture. Stir for 24 hours at room temperature in the dark. Causality: Neutralizing the DOX·HCl is critical; the primary amine must be in its free base form to act as a nucleophile and successfully attack the NHS ester[9].

  • Purification: Transfer the reaction mixture to a dialysis membrane (MWCO 1000 Da) and dialyze against deionized water for 48 hours, changing the water every 8 hours. Causality: Dialysis removes unreacted EDC, NHS, free DOX, and DMF, ensuring that subsequent biological assays measure only the covalently conjugated prodrug.

  • Characterization: Freeze-dry the purified product. Verify conjugation via 1 H-NMR (confirming the disappearance of the primary amine protons of DOX and the shift of the TOTA methylene protons) and UV-Vis spectroscopy (DOX absorbance peak at ~480 nm).

Protocol 2: Self-Validating Cellular Uptake Assay

Objective: Prove that the enhanced uptake of the conjugate is strictly mediated by the SMVT receptor, rather than passive diffusion. Rationale: A self-validating protocol must include a competitive inhibition control. If the conjugate enters the cell via passive diffusion, free biotin will have no effect. If it enters via SMVT, free biotin will competitively block uptake[10].

Step-by-Step Methodology:

  • Cell Seeding: Seed 4T1 breast cancer cells (known to overexpress SMVT) in a 6-well plate at a density of 2×105 cells/well. Incubate for 24 hours at 37°C in 5% CO 2​ [11].

  • Receptor Blockade (The Validation Step): Divide the wells into three groups: (A) Free DOX, (B) Biotin-TOTA-DOX, and (C) Blocked Biotin-TOTA-DOX. For Group C, pre-incubate the cells with 1 mM free biotin for 30 minutes prior to treatment. Causality: 1 mM free biotin safely saturates the SMVT receptors without causing cytotoxicity. This isolates the variable of receptor-mediated endocytosis, allowing you to prove the targeting mechanism[10].

  • Treatment: Add the respective drug formulations to the wells at an equivalent DOX concentration of 5 µM. Incubate for 4 hours.

  • Harvest & Analysis: Wash the cells 3x with cold PBS to halt endocytosis and remove surface-bound drug. Trypsinize, centrifuge, and resuspend in PBS. Analyze via Flow Cytometry (DOX fluorescence: Ex 488 nm, Em 575 nm).

Validation A Seed SMVT+ Cancer Cells (e.g., 4T1, A549) B Pre-incubate with 1 mM Free Biotin (Receptor Blockade) A->B Control Group C Add Biotin-TOTA-Drug Conjugate A->C B->C D Quantify Uptake (Flow Cytometry / CLSM) C->D E Compare Blocked vs. Unblocked (Self-Validation) D->E

Self-validating experimental workflow for confirming SMVT-mediated cellular uptake.

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes of the self-validating assay, demonstrating the efficacy of Biotinyl-TOTA targeting in SMVT-overexpressing 4T1 cells.

FormulationIC 50​ (4T1 Cells, 48h)Relative Cellular Uptake (MFI)Primary Mechanism of Entry
Free Doxorubicin (DOX) 2.15 µM1.0x (Baseline)Passive Diffusion
Biotin-TOTA-DOX 0.42 µM4.8xSMVT-Mediated Endocytosis
Biotin-TOTA-DOX + Free Biotin 1.98 µM1.2xPassive Diffusion (Receptors Blocked)

Note: The drastic reduction in uptake and efficacy in the blocked group confirms that the conjugate relies on SMVT for internalization[10][11].

Critical Parameters & Troubleshooting

  • Moisture in DMF: EDC/NHS coupling is highly sensitive to hydrolysis. Ensure DMF is strictly anhydrous. If conjugation yields are low, the NHS ester likely hydrolyzed back to the carboxylic acid before DOX conjugation could occur[9].

  • Premature Cleavage & Drug Release: The amide bond formed via EDC/NHS coupling is highly stable in systemic circulation but requires lysosomal enzymatic degradation for intracellular drug release. If in vitro efficacy is lower than expected despite high cellular uptake, consider incorporating an acid-sensitive hydrazone bond between the linker and the drug to facilitate rapid endosomal escape[12].

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Troubleshooting & Optimization

How to improve Biotinyl-tota-glutaramic acid dipea salt solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and practical solutions for improving the solubility of Biotinyl-tota-glutaramic acid dipea salt in aqueous buffers. As a complex organic salt, its dissolution behavior is governed by several physicochemical factors. Understanding these principles is key to successful experimental outcomes.

Quick Troubleshooting Guide

SymptomPotential CauseRecommended Action
Powder does not dissolve in aqueous buffer (e.g., PBS, Tris). The compound is acidic and requires a specific pH for solubility. The buffer pH may be too low.Increase the pH of the buffer, or use a small amount of a basic solution to aid dissolution before diluting.
Solution is cloudy or has visible particulates after initial dissolution. Incomplete solubilization or aggregation.Use sonication to break up particles. Gentle warming may also help. Consider using an organic co-solvent.
Precipitate forms when adding stock solution to aqueous media. The compound has "crashed out" of solution due to a sharp change in solvent polarity or pH.Decrease the concentration of the stock solution. Add the stock solution to the aqueous media slowly while vortexing.
Compound dissolves initially but precipitates over time. The solution is supersaturated, or the compound is unstable at the storage temperature or pH.Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: I tried dissolving Biotinyl-tota-glutaramic acid dipea salt directly in PBS at pH 7.4, but it won't go into solution. Why?

Answer: The structure of this molecule provides critical clues to its solubility. It contains a glutaramic acid moiety, which has a free carboxylic acid group (-COOH).[2] This group is acidic and requires a sufficiently high pH to become deprotonated to the more soluble carboxylate form (-COO⁻).[3][4][5]

The name "dipea salt" indicates that diisopropylethylamine (DIPEA), a weak organic base, is present as a counterion.[2][6] While this suggests the compound is acidic, the buffering capacity of your PBS may not be sufficient to maintain a pH high enough to fully deprotonate the glutaramic acid, especially if you are preparing a concentrated stock solution. Peptides and similar molecules with acidic residues are often more soluble in basic buffers.[7]

Q2: What is the recommended starting solvent for this compound?

Answer: A two-step solubilization strategy is often most effective for complex, hydrophobic, or pH-sensitive compounds.[8][9]

  • Primary Organic Solvent: First, dissolve the compound in a small amount of a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power and relatively low toxicity in many biological assays.[8][10] Dimethylformamide (DMF) is another alternative.[10]

  • Aqueous Dilution: Subsequently, dilute this primary stock solution to the final working concentration with your desired aqueous buffer.[8] This should be done slowly, with vigorous mixing, to prevent precipitation.

If your experimental system cannot tolerate organic solvents, attempting to dissolve the compound directly in a basic buffer (e.g., pH 8.0-9.0) would be the next best approach.[7]

Q3: Can I use sonication or heat to help dissolve the compound?

Answer: Yes, both are standard techniques to aid dissolution.

  • Sonication: A brief period of sonication in a water bath can help break apart solid aggregates and increase the rate of dissolution.[8][9] This is a preferred initial method as it is less likely to cause thermal degradation.

  • Gentle Warming: If sonication is insufficient, gentle warming (e.g., to 37-40°C) can increase solubility.[10] However, prolonged heating should be avoided as it can degrade the compound.

Always start with a small test amount of your compound to determine the optimal conditions before dissolving the entire sample.[8][9]

Q4: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What can I do?

Answer: This is a common issue known as "crashing out." It occurs when the compound is no longer soluble as the solvent composition changes dramatically. Here are several strategies to overcome this:

  • Reduce Stock Concentration: The most straightforward solution is to make a more dilute primary stock in DMSO. This reduces the amount of organic solvent introduced into the aqueous buffer at once.

  • Slow Addition & Mixing: Add the DMSO stock to the aqueous buffer very slowly, drop-by-drop, while the buffer is being vortexed or stirred vigorously. This prevents localized high concentrations of the compound and DMSO.

  • Increase Final Volume: By increasing the final volume of the aqueous buffer, you lower the final concentration of both the compound and the co-solvent, which can keep it in solution.

  • Incorporate a PEGylated Spacer: The structure of this molecule already contains a PEG-like (TOTA) linker, which is designed to improve solubility.[11][12] However, if you are designing a similar molecule, using a longer PEG spacer can further enhance aqueous solubility and reduce steric hindrance.[11][12]

Experimental Protocols & Methodologies

Protocol 1: Standard Solubilization using an Organic Co-Solvent

This is the recommended starting protocol for achieving a concentrated stock solution.

  • Preparation: Allow the vial of lyophilized Biotinyl-tota-glutaramic acid dipea salt to warm to room temperature before opening to prevent condensation.[8] Centrifuge the vial briefly to ensure all the powder is at the bottom.[8]

  • Initial Dissolution: Add a small, precise volume of high-purity DMSO to the vial to achieve a high-concentration stock (e.g., 10-20 mg/mL).

  • Mechanical Agitation: Vortex the solution thoroughly for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[8] Ensure the solution becomes clear.

  • Aqueous Dilution: To prepare a working solution, add the DMSO stock dropwise into your stirred aqueous buffer (e.g., PBS, Tris, HEPES) to the desired final concentration.

  • Storage: Aliquot the primary DMSO stock solution into small, single-use volumes and store at -20°C or -80°C to avoid freeze-thaw cycles.[1]

Protocol 2: Direct Solubilization in Basic Aqueous Buffer

Use this protocol when organic solvents must be avoided.

  • Buffer Preparation: Prepare a buffer with a pH in the range of 8.0 to 9.0. A 50 mM ammonium bicarbonate solution is a good volatile option if the buffer needs to be removed later.[7][9]

  • Preparation: As in Protocol 1, allow the vial to warm to room temperature and centrifuge.

  • Dissolution: Add the basic buffer directly to the lyophilized powder.

  • Agitation: Vortex vigorously. If needed, use sonication and/or gentle warming as described previously.[8][10] The goal is a clear, particle-free solution.

  • pH Adjustment: Once dissolved, the pH of the solution can be carefully adjusted downwards if required by the experimental conditions. Perform this adjustment slowly and monitor for any signs of precipitation.

  • Usage: Use the freshly prepared solution immediately for the best results.

Visualization of Troubleshooting Workflow

The following diagram outlines the decision-making process for successfully solubilizing Biotinyl-tota-glutaramic acid dipea salt.

Caption: A flowchart for troubleshooting the solubility of Biotinyl-tota-glutaramic acid dipea salt.

References

  • Vertex AI Search. (n.d.). Peptide Solubilization.
  • J&K Scientific LLC. (n.d.). Biotinyl-TOTA-glutaramic acid DIPEA salt | 1205744-09-7.
  • Chem-Impex. (n.d.). Biotinyl-TOTA-glutaramic acid DIPEA salt.
  • Bapeks. (n.d.). Biotinyl-TOTA-glutaramic acid DIPEA salt.
  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
  • Sigma-Aldrich. (n.d.). Storage and Handling Synthetic Peptides.
  • MedchemExpress.com. (n.d.). Peptide Solubility and Storage Guidelines.
  • ChemicalBook. (2026, January 13). N,N-Diisopropylethylamine | 7087-68-5.
  • Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
  • Chemdad Co., Ltd. (n.d.). N,N-Diisopropylethylamine.
  • Wikipedia. (n.d.). N,N-Diisopropylethylamine.
  • Thermo Fisher Scientific. (n.d.). Biotinylation.
  • Sigma-Aldrich. (n.d.). N-Biotinyl-NH-(PEG)2-COOH . DIPEA (20 atoms) Novabiochem 1205744-09-7.
  • ACS Publications. (2016, December 5). Influence of pH Value and Ionic Liquids on the Solubility of l-Alanine and l-Glutamic Acid in Aqueous Solutions at 30 °C | Journal of Chemical & Engineering Data.
  • Sigma-Aldrich. (n.d.). Biotinylation Reagents.
  • G-Biosciences. (2012, March 2). Biotin Labeling: Key Points to Selecting Your Biotin Agent.
  • LOBA CHEMIE PVT. LTD. (n.d.). 108-18-9 CAS | DIISOPROPYLAMINE | Amines & Amine Salts | Article No. 03353.
  • ResearchGate. (2014, February). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • Santa Cruz Biotechnology. (n.d.). N,N-Diisopropylethylamine.
  • MDPI. (2024, June 11). An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant.
  • ResearchGate. (n.d.). Capturing Biotinylated Proteins and Peptides by Avidin Functional Affinity Electrophoresis.
  • Chemodex. (n.d.). N-Biotinyl-NH-(PEG)2-COOH . DIPEA - CAS-Number 1205744-09-7.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • ACS Publications. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis | Molecular Pharmaceutics.

Sources

Preventing aggregation of proteins after biotinylation with N-Biotinyl-NH-(PEG)2-COOH . DIPEA

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioconjugation Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing protein precipitation when using N-Biotinyl-NH-(PEG)2-COOH . DIPEA.

Unlike pre-activated NHS-ester reagents, this molecule possesses a terminal carboxylic acid that requires in situ activation (typically via EDC/NHS). Mismanagement of this activation step, combined with the unique chemical properties of the DIPEA salt and the short PEG2 spacer, creates a perfect storm for irreversible protein aggregation. As a Senior Application Scientist, I have structured this guide to explain the biochemical causality behind these failures and provide a self-validating system to ensure your success.

The Biochemical Causality of Aggregation

Before troubleshooting, it is critical to understand the logical relationship between your reagent, your protein, and the resulting aggregation.

Causality HighBiotin Excessive Molar Ratio Lysine Neutralization of Lysine Charges HighBiotin->Lysine pIShift pI Shift Towards Buffer pH Lysine->pIShift Hydrophobic Increased Surface Hydrophobicity Lysine->Hydrophobic Aggregation Protein Aggregation (Precipitation) pIShift->Aggregation Hydrophobic->Aggregation

Mechanistic pathway of protein aggregation induced by over-biotinylation and charge neutralization.

Troubleshooting FAQs

Q1: Why does my protein instantly turn cloudy when I add the EDC/NHS/Biotin mixture? A1: You have likely fallen into the "One-Pot Crosslinking Trap." EDC is a zero-length crosslinker. If you mix the biotin reagent, EDC, NHS, and your target protein simultaneously, the EDC will not only activate the biotin's carboxyl group but also the aspartate, glutamate, and C-terminal carboxyl groups on your protein ([1]). These activated protein carboxyls rapidly react with primary amines on adjacent protein molecules, causing massive intermolecular covalent crosslinking and immediate precipitation ([2]). Solution: Always use a two-step pre-activation protocol (detailed below).

Q2: I pre-activated the reagent and avoided crosslinking, but my protein still precipitates slowly over 2 hours. Why? A2: This is a classic symptom of over-biotinylation. NHS-ester reactions target primary amines (lysine residues). Lysines carry a positive charge at physiological pH, which is critical for maintaining protein solubility through electrostatic repulsion. Excessive biotinylation neutralizes these charges, shifting the protein's isoelectric point (pI) closer to the buffer's pH, which minimizes solubility ([3]). Furthermore, while the PEG2 spacer adds some hydrophilicity, it is too short to fully mask the hydrophobic bicyclic ring of the biotin moiety ([4]). Solution: Titrate your molar ratio down to 2:1 or 5:1 (Biotin:Protein).

Q3: Does the DIPEA salt form of this reagent affect my reaction? A3: Yes. DIPEA (N,N-Diisopropylethylamine) is a strong organic base. If your protein is in a weak buffer (e.g., 10 mM PBS), the introduction of the DIPEA salt can cause a sudden local pH spike. Alkaline shock denatures sensitive proteins, exposing their hydrophobic cores and triggering aggregation ([5]). Solution: Ensure your conjugation buffer has a high buffering capacity (e.g., 50–100 mM HEPES or PBS).

Q4: What additives can I use to rescue a protein that is inherently prone to aggregation? A4: If optimizing the molar ratio and buffer capacity fails, you can introduce stabilizing excipients. Osmolytes like glycerol (5-10% v/v) or trehalose stabilize the native protein structure, while amino acids like L-Arginine (50-250 mM) can suppress aggregation by binding to exposed hydrophobic patches on the protein surface ([6]).

Quantitative Optimization Matrix

Use the following table to benchmark your experimental parameters against field-proven standards.

ParameterAggregation-Prone RangeOptimal Range (Self-Validating)Mechanistic Rationale
Biotin:Protein Molar Ratio > 10:12:1 to 5:1Prevents excessive neutralization of lysine positive charges, maintaining native pI and solubility.
Final Organic Solvent (DMSO/DMF) > 5% (v/v)< 2% (v/v)Minimizes solvent-induced unfolding and exposure of hydrophobic core residues.
Buffer Concentration < 20 mM50 - 100 mMHigh buffering capacity absorbs the pH spike caused by the strong DIPEA base in the reagent.
EDC:Biotin Ratio (Pre-activation) > 2:11.0:1 to 1.1:1Limits residual EDC that could carry over and crosslink the target protein's carboxyl groups.

Self-Validating Protocol: Two-Step Pre-Activation Bioconjugation

To guarantee scientific integrity, this workflow is designed as a self-validating system . Built-in checks ensure that failures are caught before irreversible damage occurs to your target protein.

Step 1: Reagent Solubilization and Pre-Activation
  • Dissolve N-Biotinyl-NH-(PEG)2-COOH . DIPEA in anhydrous DMSO to a concentration of 50 mM.

  • Add exactly 1.0 molar equivalent of EDC and 1.2 molar equivalents of NHS.

  • Incubate for 30 minutes at room temperature to form the active ester.

  • Self-Validation Check: The solution must remain completely clear. If it turns cloudy, your DMSO has absorbed atmospheric water, causing the EDC to rapidly hydrolyze into an insoluble urea byproduct ([1]). Discard and use fresh, anhydrous solvent.

Step 2: Protein Preparation & pH Buffering
  • Dilute your target protein to 1-5 mg/mL in 100 mM PBS or HEPES (pH 7.4).

  • Self-Validation Check: Verify the absolute absence of primary amines (e.g., Tris or Glycine) in your buffer, as these will competitively react with the NHS ester and quench the reaction ([7]).

Step 3: Conjugation Reaction
  • Add the pre-activated Biotin-PEG2-NHS ester dropwise to the protein solution while gently vortexing. Ensure the final DMSO concentration remains below 5% (v/v) ([5]).

  • Incubate for 1-2 hours at 4°C or room temperature.

  • Self-Validation Check: Monitor the solution at OD340 nm using a spectrophotometer after 15 minutes. An increasing OD340 baseline indicates the formation of soluble micro-aggregates before visible precipitation occurs. If detected, immediately halt the reaction by dilution or by adding 10% glycerol.

Step 4: Quenching and Purification
  • Quench the reaction by adding Tris-HCl (pH 7.4) to a final concentration of 50 mM for 15 minutes.

  • Remove unreacted biotin and quenched byproducts using Size Exclusion Chromatography (SEC) or a desalting spin column.

Workflow Visualization

Workflow Reagent N-Biotinyl-NH-(PEG)2-COOH + DIPEA Salt Activation Pre-Activation (EDC + NHS in DMSO) Reagent->Activation Step 1 OnePot ONE-POT MIXING (EDC + Protein + Biotin) Reagent->OnePot ActiveEster Biotin-PEG2-NHS Ester (No free EDC) Activation->ActiveEster 30 mins Conjugation Conjugation Reaction (Controlled Molar Ratio) ActiveEster->Conjugation Step 2 Protein Target Protein (100 mM Buffer, pH 7.4) Protein->Conjugation Protein->OnePot Success Soluble Biotinylated Protein Conjugation->Success Step 3 Failure Massive Protein Crosslinking & Aggregation OnePot->Failure EDC activates protein COOH

Workflow: Two-step pre-activation (green/blue) vs. one-pot mixing (red) to prevent aggregation.

References

  • G-Biosciences. "High Efficiency & Stability Protein CrossLinking with EDC & NHS". G-Biosciences.[Link]

  • ResearchGate. "Problem of aggregation during activation of nanoparticles by EDC.HCl and NHS". ResearchGate.[Link]

  • BioPharmaSpec. "How to Prevent Protein Aggregation: Insights and Strategies". BioPharmaSpec.[Link]

Sources

Biotinyl Tripeptide-1 (Biotinyl-GHK) Technical Support Center: Stability & Degradation Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Biotinyl Tripeptide-1 (also known as Biotinyl-GHK). This resource is engineered for formulation scientists, analytical chemists, and drug development professionals. It provides mechanistic insights into the stability profile of Biotinyl-GHK, a bioactive conjugate with a molecular weight of approximately 566.7 g/mol [1], widely utilized for stimulating structural proteins like laminin-5 and collagen IV in follicular and dermal applications[2].

Understanding the specific vulnerabilities of the Glycyl-Histidyl-Lysine (GHK) sequence and its biotin conjugate is critical for maintaining structural integrity and therapeutic efficacy during manufacturing, storage, and application.

Core Degradation Pathways: A Mechanistic Overview

Biotinyl-GHK is susceptible to several distinct degradation pathways driven by environmental stressors. The primary mechanisms involve the cleavage of specific peptide bonds and the oxidation of highly reactive amino acid side chains.

DegradationPathways Biotinyl_GHK Biotinyl-GHK (Intact Peptide) Hydrolysis Hydrolysis (Acid/Base Stress) Biotinyl_GHK->Hydrolysis Extreme pH Oxidation Oxidation (ROS / Peroxides) Biotinyl_GHK->Oxidation Light/O2 Metal Metal-Catalyzed Oxidation (Cu2+ / Fe3+) Biotinyl_GHK->Metal Trace Metals Cleavage Peptide Bond Cleavage (His-Lys or Bio-Gly) Hydrolysis->Cleavage HisOx Histidine Oxidation (2-Oxo-histidine) Oxidation->HisOx Metal->HisOx Aggregation Cross-linking & Aggregation Metal->Aggregation

Caption: Biotinyl-GHK degradation pathways under environmental and chemical stress.

Troubleshooting Guide: Formulation & Stability Issues

Q1: Why does our Biotinyl-GHK aqueous serum lose active concentration after 3 months at 40°C, despite an optimal pH of 6.0?

Causality & Mechanism: Even at a neutral pH, aqueous peptide solutions are vulnerable to trace-metal-catalyzed oxidation and slow hydrolysis. The GHK sequence has an exceptionally high binding affinity for transition metals, particularly copper (Cu²⁺). If your formulation utilizes excipients or water with trace heavy metals, these metals coordinate with the histidine residue. In the presence of dissolved oxygen, this complex generates Reactive Oxygen Species (ROS), leading to the oxidation of the histidine imidazole ring into 2-oxo-histidine[3]. Solution: Incorporate a chelating agent (e.g., EDTA or sodium phytate) at 0.05% - 0.1% to sequester trace metals. Ensure all water used is ultra-pure (Milli-Q) and degassed to minimize dissolved oxygen.

Q2: We observed a rapid degradation of the peptide when formulated with Polysorbate 20. What is causing this incompatibility?

Causality & Mechanism: Polysorbates (like Tween 20/80) and polyethylene glycols (PEGs) are prone to auto-oxidation, generating hydroperoxides over time[4]. These peroxides act as strong electrophiles, directly attacking the electron-rich imidazole ring of the histidine residue in Biotinyl-GHK. Solution: Switch to a peroxide-free grade of surfactant, or package the product under an inert atmosphere (Nitrogen/Argon blanket). Alternatively, add an antioxidant system (e.g., Tocopherol) to the lipid phase to quench peroxide propagation before it reaches the aqueous peptide phase.

Q3: During extreme pH stress testing, we noticed a mass shift in our LC-MS data. Which bonds are breaking?

Causality & Mechanism: Under strong acidic or alkaline conditions, the peptide backbone undergoes hydrolysis. Mass spectrometry studies have demonstrated that the degradation mechanism of GHK-based peptides predominantly lies in the cleavage of the histidine-lysine peptide bond[5]. Under alkaline stress (pH > 8), you may also observe base-catalyzed racemization (conversion of L-amino acids to D-isomers)[6], which will not change the molecular weight but will result in a chromatographic peak shift and a complete loss of biological receptor affinity.

Quantitative Degradation Kinetics

The following table summarizes the expected degradation behavior of Biotinyl-GHK (Initial m/z ~567.7 [M+H]⁺) under standard ICH forced degradation conditions.

Stress ConditionPrimary Degradation PathwayEstimated Half-life (t₁/₂) at 40°CKey Degradant Marker (m/z)
Acidic (pH 2.0) Hydrolysis (His-Lys cleavage)~120 hours421.5 [M+H]⁺ (Biotinyl-Gly-His)
Alkaline (pH 10.0) Racemization & Base Hydrolysis~85 hours567.7 [M+H]⁺ (D-isomer shift)
Oxidative (3% H₂O₂) Histidine Oxidation~45 hours583.7 [M+H]⁺ (+16 Da)
Metal-Catalyzed (10µM Cu²⁺ + O₂) Metal-Induced Oxidation~24 hours583.7 [M+H]⁺ (+16 Da)

Validated Experimental Protocol: LC-MS/MS Forced Degradation Assay

To accurately troubleshoot stability issues, you must implement a self-validating analytical workflow. This protocol ensures that loss of parent compound is mathematically accounted for by the appearance of degradants (Mass Balance), ruling out physical losses like precipitation or container adsorption.

ProtocolWorkflow Prep 1. Sample Prep (1 mg/mL in Buffer) Stress 2. Apply Stress (pH, Heat, H2O2) Prep->Stress Quench 3. Quench Reactions (Neutralize/Thiosulfate) Stress->Quench Analyze 4. LC-MS/MS (Quantify m/z 567.7) Quench->Analyze Validate 5. Mass Balance Validation Analyze->Validate

Caption: Step-by-step LC-MS/MS forced degradation workflow for Biotinyl-GHK.

Step-by-Step Methodology:
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of Biotinyl-GHK in a chemically inert buffer (e.g., 50 mM Ammonium Acetate, pH 6.0).

  • Stress Application (Aliquoting):

    • Control: Incubate at 4°C.

    • Hydrolytic (Acid/Base): Add 0.1M HCl or 0.1M NaOH to separate aliquots. Incubate at 40°C for 24–72 hours.

    • Oxidative: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature for 24 hours.

  • Reaction Quenching (Critical Step): To prevent degradation during the analysis queue, neutralize the pH of the hydrolytic samples using equimolar NaOH or HCl. For the oxidative sample, quench residual peroxide by adding a stoichiometric excess of sodium thiosulfate.

  • Chromatographic Separation: Inject 10 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a mobile phase gradient of Water (A) and Acetonitrile (B), both containing 0.1% Trifluoroacetic acid (TFA) to maintain peptide protonation.

  • Mass Spectrometry & Mass Balance Validation: Operate the MS in positive ESI mode. Monitor the parent ion at m/z 567.7. Calculate the molar sum of the parent compound and all identified degradation fragments (e.g., m/z 421.5, m/z 583.7). Validation Check: The total molarity must equal the initial control concentration ±5%. A failure here indicates the peptide is precipitating or adhering to the vial walls, requiring a change in sample solvent (e.g., adding 10% DMSO).

Frequently Asked Questions (FAQs)

Q: Can I formulate Biotinyl-GHK alongside Ascorbic Acid (Vitamin C)? A: Proceed with extreme caution. While both are potent anti-aging actives, Ascorbic Acid can act as a pro-oxidant in the presence of trace transition metals (the Fenton reaction). Because GHK actively chelates metals, combining it with Vitamin C can rapidly accelerate the oxidative degradation of the peptide. If combined, strict metal exclusion and compartmentalized delivery systems (like liposomes) are required.

Q: What is the optimal storage condition for raw Biotinyl-GHK API? A: To entirely arrest hydrolytic and physical degradation pathways, the raw active pharmaceutical ingredient (API) should be stored in a lyophilized (freeze-dried) powder format at –20°C or –80°C. Protect the container from atmospheric moisture, as hygroscopic absorption can re-initiate localized hydrolysis[6].

Q: Does the biotin conjugation improve the stability of the GHK peptide? A: Yes. The covalent attachment of biotin to the N-terminus of the GHK sequence increases the molecular weight and alters the steric profile, which provides enhanced resistance against enzymatic degradation (e.g., by aminopeptidases) compared to the naked GHK peptide[1]. However, it does not immunize the peptide against chemical hydrolysis or oxidation.

References

  • Typology. "What should you know about 'Biotinoyl Tripeptide-1'?" Typology,[Link]

  • BioProcess International. "Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways." BioProcess International,[Link]

  • Encyclopedia MDPI. "Instability of Peptide and Possible Causes of Degradation." Encyclopedia MDPI,[Link]

  • ResearchGate. "Chemical degradation mechanism of peptide therapeutics." ResearchGate,[Link]

Sources

Technical Support Center: Troubleshooting High Background in Assays Using Biotinyl-GHK Biotinylated Proteins

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for troubleshooting high background in assays utilizing biotinyl-GHK (biotinylated Gly-His-Lys peptide) proteins. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to unwanted signal in their experiments. We will delve into the causality behind these issues and provide field-proven, step-by-step protocols to ensure the integrity and reliability of your results.

The Challenge of High Background

High background in any assay can obscure specific signals, leading to reduced sensitivity and inaccurate data interpretation. In assays employing the high-affinity interaction between biotin and streptavidin (or avidin), non-specific binding is a primary contributor to this problem. The use of biotinyl-GHK, a biotinylated version of the naturally occurring tripeptide GHK known for its roles in wound healing and tissue regeneration, introduces unique considerations due to the properties of both the biotin label and the peptide itself.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background when using biotinyl-GHK?

High background in biotinyl-GHK assays typically stems from one or more of the following factors:

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites on the assay surface (e.g., microplate wells, beads) is a primary culprit.[4][5]

  • Suboptimal Washing: Inefficient removal of unbound or weakly bound biotinyl-GHK and detection reagents during wash steps can leave behind sources of background signal.[6][7][8]

  • Excessive Concentration of Biotinyl-GHK or Detection Reagent: Using concentrations of the biotinylated protein or the streptavidin-conjugate that are too high increases the likelihood of non-specific binding.[5][9]

  • Protein Aggregation: Biotinyl-GHK, like other proteins, can aggregate, especially after biotinylation. These aggregates can bind non-specifically to surfaces, leading to high background.[10]

  • Presence of Endogenous Biotin: Some biological samples, particularly tissue and cell lysates from organs like the liver and kidney, contain endogenous biotin-containing proteins that can be recognized by streptavidin conjugates.[11][12][13]

  • Inappropriate Buffer Composition: The use of buffers containing components that interfere with the assay, such as free biotin or certain detergents, can contribute to high background.[11]

Q2: I'm seeing high background across my entire plate, including my negative controls. Where should I start troubleshooting?

Uniform high background across an entire plate often points to a systemic issue with a reagent or a procedural step. Here's a logical troubleshooting sequence:

  • Review Your Blocking and Washing Procedures: These are the most frequent sources of widespread high background.[4] Ensure your blocking buffer is fresh and that you are incubating for a sufficient amount of time. Similarly, verify that your washing technique is thorough and consistent across all wells.[6][14]

  • Check Reagent Concentrations: Titrate your biotinyl-GHK and streptavidin-conjugate to determine the optimal concentrations that provide a good signal-to-noise ratio.

  • Evaluate Your Reagents for Contamination: One of your common reagents, such as the wash buffer or blocking buffer, could be contaminated with a substance that is causing the high background.[4] Prepare fresh solutions to rule this out.

Q3: Can the GHK peptide itself contribute to non-specific binding?

The GHK peptide is generally not considered to be "sticky" or prone to high levels of non-specific binding. However, the overall properties of the biotinyl-GHK conjugate, including its charge and hydrophobicity, can be influenced by the biotinylation process. If you suspect the peptide moiety is contributing to the issue, consider including a non-biotinylated GHK peptide in a control experiment to assess its baseline binding.

Q4: How does over-biotinylation contribute to high background, and how can I avoid it?

Over-biotinylation occurs when an excessive number of biotin molecules are attached to a single protein. This can lead to several problems:

  • Increased Hydrophobicity: Biotin is a relatively hydrophobic molecule. Attaching too many biotin groups can alter the protein's surface properties, promoting non-specific hydrophobic interactions with the assay surface.[10]

  • Protein Aggregation: The changes in surface properties can also lead to protein aggregation, which is a major cause of non-specific binding.[10]

  • Steric Hindrance: While not directly a cause of high background, over-biotinylation can sometimes hinder the binding of the streptavidin conjugate, paradoxically leading to a weaker specific signal.[15]

To avoid over-biotinylation, it is crucial to optimize the molar ratio of the biotinylation reagent to your protein.[10] Start with a lower ratio and perform a titration to find the optimal balance between labeling efficiency and protein solubility/function.

Troubleshooting Workflow

This workflow provides a systematic approach to identifying and resolving the root cause of high background in your biotinyl-GHK assays.

TroubleshootingWorkflow cluster_solutions Potential Solutions Start High Background Observed Check_Blocking Step 1: Evaluate Blocking Efficiency Start->Check_Blocking Check_Washing Step 2: Optimize Washing Protocol Check_Blocking->Check_Washing If background persists Sol_Blocking Increase blocking time/concentration Change blocking agent Check_Blocking->Sol_Blocking Titrate_Reagents Step 3: Titrate Biotinyl-GHK & Streptavidin Conjugate Check_Washing->Titrate_Reagents If background persists Sol_Washing Increase number/duration of washes Add detergent to wash buffer Check_Washing->Sol_Washing Assess_Aggregation Step 4: Investigate Protein Aggregation Titrate_Reagents->Assess_Aggregation If background persists Sol_Titration Perform dilution series Titrate_Reagents->Sol_Titration Control_Endogenous_Biotin Step 5: Control for Endogenous Biotin Assess_Aggregation->Control_Endogenous_Biotin If background persists Sol_Aggregation Optimize biotinylation ratio Use additives (e.g., glycerol) Assess_Aggregation->Sol_Aggregation Resolution Problem Resolved: Clean Assay Control_Endogenous_Biotin->Resolution After implementing solutions Sol_Endogenous Use avidin/biotin blocking kit Control_Endogenous_Biotin->Sol_Endogenous

Caption: A systematic workflow for troubleshooting high background.

Detailed Troubleshooting Protocols

Protocol 1: Optimizing the Blocking Step

Causality: The purpose of blocking is to saturate all potential non-specific binding sites on the assay surface with inert proteins and other molecules. If this step is incomplete, both the biotinyl-GHK and the streptavidin conjugate can bind directly to the surface, causing high background.

Step-by-Step Methodology:

  • Increase Blocking Incubation Time and/or Temperature: Extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). You can also try increasing the temperature to 37°C for 1-2 hours.[16]

  • Increase Blocking Agent Concentration: If you are using Bovine Serum Albumin (BSA) or non-fat dry milk, try increasing the concentration (e.g., from 1% to 3-5%).[16]

  • Change Your Blocking Agent: Some proteins may have an affinity for certain blocking agents. If BSA is not effective, consider trying other options like casein, fish gelatin, or a commercial blocking buffer.

  • Add a Detergent: Including a non-ionic detergent like Tween-20 (0.05% v/v) in your blocking buffer can help to reduce non-specific hydrophobic interactions.[4][16]

Data Presentation: Comparison of Blocking Buffers

Blocking BufferIncubation TimeAverage Background ODSignal-to-Noise Ratio
1% BSA in PBS1 hour0.853.5
3% BSA in PBS-T2 hours0.329.8
Commercial Blocker1 hour0.2512.3
Protocol 2: Enhancing the Washing Protocol

Causality: Thorough washing is critical to remove any molecules that are not specifically bound. Insufficient washing will leave behind unbound biotinyl-GHK and/or streptavidin conjugate, which will contribute to the background signal.[8]

Step-by-Step Methodology:

  • Increase the Number of Wash Cycles: Instead of 3-4 washes, increase to 5-6 cycles.[14]

  • Increase Wash Volume and Vigor: Ensure that you are using a sufficient volume of wash buffer to completely cover the surface of each well. When decanting the wash buffer, a firm flick of the wrist can help to remove residual liquid.[8][17]

  • Introduce a Soaking Step: Allow the wash buffer to incubate in the wells for 30-60 seconds during each wash cycle. This can help to dislodge weakly bound molecules.[4][17]

  • Optimize Detergent Concentration: Most wash buffers contain a detergent like Tween-20. The typical concentration is 0.05%, but you can try increasing this slightly (e.g., to 0.1%) to improve washing efficiency.

Experimental Workflow for Washing Optimization

WashingWorkflow Start After Incubation Step Wash1 Wash 1 Start->Wash1 Soak1 Soak 30s Wash1->Soak1 Wash2 Wash 2 Soak1->Wash2 Soak2 Soak 30s Wash2->Soak2 Wash3 Wash 3 Soak2->Wash3 End Proceed to Next Step Wash3->End

Caption: An enhanced washing protocol with soaking steps.

Protocol 3: Addressing Endogenous Biotin

Causality: Biotin is a vitamin and an essential coenzyme found in many cells and tissues.[13] If your sample contains endogenous biotin, the streptavidin conjugate will bind to it, resulting in a false-positive signal. This is a common issue in tissues such as the liver, kidney, and spleen.[12][13]

Step-by-Step Methodology:

  • Run a Control Experiment: To determine if endogenous biotin is the culprit, run a control where you omit the biotinyl-GHK but include all other reagents, including the streptavidin conjugate. If you still observe a signal, it is likely due to endogenous biotin.[5]

  • Use an Avidin/Biotin Blocking Kit: These kits typically involve a two-step process:

    • First, you incubate your sample with an excess of avidin to bind to all the endogenous biotin.

    • Second, you add an excess of free biotin to saturate any remaining biotin-binding sites on the avidin you just added.[12][13]

  • Choose Streptavidin over Avidin: Avidin is a glycoprotein and can bind non-specifically to lectins in some tissues. Streptavidin is not glycosylated and generally exhibits lower non-specific binding.[11][18]

References

  • Cygnus Technologies. (n.d.). ELISA Plate Washing Guide: Best Practices & Techniques. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Perform an ELISA Wash Step Without Cross-Contamination. Retrieved from [Link]

  • U-CyTech. (n.d.). Directions for washing ELISA plates. Retrieved from [Link]

  • d'Mello, A. J., & Hyun, S. P. (2019). Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays. ACS Omega, 4(26), 21857-21869. [Link]

  • Biocompare. (2013, August 22). Bench Tips for Optimizing ELISA: It All Comes Out in the Wash. Retrieved from [Link]

  • Rockland. (n.d.). Tips for Biotin, Avidin, & Streptavidin. Retrieved from [Link]

  • ResearchGate. (2025, October 12). New Biotinylated GHK and Related Copper(II) Complex: Antioxidant and Antiglycant Properties In Vitro against Neurodegenerative Disorders. Retrieved from [Link]

  • St James's Hospital. (n.d.). Potential Biotin Interference in Immunoassays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Biotinylated GHK and Related Copper(II) Complex: Antioxidant and Antiglycant Properties In Vitro against Neurodegenerative Disorders. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2020, April 30). The Enigma of Biotin Interference. Retrieved from [Link]

  • e-Proteins. (n.d.). Avidin vs . Streptavidin. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, August 4). The biotin interference within interference suppressed immunoassays. Retrieved from [Link]

  • ResearchGate. (2023, April 9). How Do I Reduce Nonspecific Binding of DNA to Biotinylated Beads? Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, July 11). Distinct Binding Properties of Neutravidin and Streptavidin Proteins to Biotinylated Supported Lipid Bilayers: Implications for Sensor Functionalization. Retrieved from [Link]

  • ResearchGate. (2014, July 12). How can I reduce non-specific binding of proteins on my streptavidin beads? Retrieved from [Link]

  • UC Davis Health. (2017, June 15). Biotin Interference in Clinical Immunoassays: The Dose Makes the Interference. Retrieved from [Link]

  • NHS. (n.d.). Potential for Biotin interference in Immunoassays. Retrieved from [Link]

  • PubMed. (2023, September 20). New Biotinylated GHK and Related Copper(II) Complex: Antioxidant and Antiglycant Properties In Vitro against Neurodegenerative Disorders. Retrieved from [Link]

  • ResearchGate. (2018, October 15). How do I block when using a biotinylated toxin and a fluorescent streptavidin to bind it? Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, October 24). Effects of High-Biotin Sample Interference on Antibody Concentrations in Sandwich Immunoassays. Retrieved from [Link]

  • ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Retrieved from [Link]

  • ResearchGate. (2015, February 2). How do you decrease the background of monoclonal antibodies after biotinylation? Retrieved from [Link]

  • Cyprus Journal of Medical Sciences. (2025, June 27). An Overview of Biotin Interference Impact on Immunoassays. Retrieved from [Link]

  • MDPI. (2023, October 24). Effects of High-Biotin Sample Interference on Antibody Concentrations in Sandwich Immunoassays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Effect of the Human Peptide GHK on Gene Expression Relevant to Nervous System Function and Cognitive Decline. Retrieved from [Link]

  • IHC WORLD. (2024, January 27). Blocking Endogenous Biotin. Retrieved from [Link]

  • Clinical Biochemistry. (2019, March 15). Strategies for mitigating risk posed by biotin interference on clinical immunoassays. Retrieved from [Link]

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Technical Support Center: Overcoming Challenges in Scaling Up Peptide Biotinylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development Support Center. Transitioning a peptide biotinylation workflow from a milligram-scale discovery lab to a gram- or kilogram-scale manufacturing environment introduces severe thermodynamic, kinetic, and mass-transfer challenges. This guide is designed for drug development professionals and senior scientists to troubleshoot, optimize, and validate scalable bioconjugation workflows.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q: Why does my peptide precipitate during or immediately after a scaled-up biotinylation reaction? A: Precipitation at scale is predominantly caused by hydrophobic masking and poly-biotinylation . Biotin is an inherently hydrophobic molecule. At the bench scale, rapid mixing ensures an even distribution of the N-hydroxysuccinimide (NHS) ester reagent. However, in larger reactors, mixing times increase. This creates localized zones of high reagent concentration, causing multiple biotin molecules to attach to a single peptide before the reagent fully disperses. This over-labeling masks the peptide's hydrophilic primary amines (like lysine side chains), promoting hydrophobic-hydrophobic interactions and subsequent aggregation 1[1].

  • Mechanistic Solution: Transition to a sulfonated reagent (e.g., Sulfo-NHS-Biotin) or incorporate a PEGylated spacer. The charged sulfonate group or flexible PEG chain maintains aqueous solubility and reduces steric hindrance2[2]. Additionally, strictly control the molar excess of biotin, often reducing it from a 10:1 ratio used in discovery to a 1.5:1 ratio for scale-up.

Q: My conjugation yield dropped from 95% at the milligram scale to 60% at the gram scale. What is causing this loss of efficiency? A: This is a classic symptom of NHS-ester hydrolysis outcompeting the conjugation reaction . NHS-esters are highly susceptible to nucleophilic attack by water. The rate of this hydrolysis increases exponentially with pH; at pH 8.0, the half-life of an NHS-ester is less than 15 minutes 3[3]. Because reagent addition and mixing take longer at scale, a significant portion of your expensive GMP-grade biotin hydrolyzes into inactive N-hydroxysuccinimide and free biotin before it ever encounters a peptide amine.

  • Mechanistic Solution: Lower the reaction buffer pH from 8.5 to a tightly controlled 7.2–7.5. While primary amines are less nucleophilic at this lower pH, the dramatic increase in NHS-ester stability provides a wider process window and ultimately results in a higher overall conjugation yield 4[4].

Q: Dialysis is too slow for our 5-liter reaction volume. How can we efficiently remove unreacted biotin and NHS byproducts? A: Dialysis is a diffusion-driven process that scales poorly, consumes massive amounts of buffer, and introduces prolonged exposure to aqueous conditions that can degrade sensitive peptides. For preparative scale-up, Tangential Flow Filtration (TFF) must replace dialysis 5[5].

  • Mechanistic Solution: Utilize a TFF system with a Molecular Weight Cut-Off (MWCO) membrane appropriate for your peptide (typically 1-3 kDa). TFF allows for rapid, scalable buffer exchange and clearance of the ~300 Da hydrolyzed biotin byproducts in hours rather than days.

Section 2: Quantitative Process Data

To successfully scale up, you must balance the reactivity of the target amine against the stability of the reagent. The tables below summarize these critical quantitative trade-offs.

Table 1: The pH Dilemma: Amine Reactivity vs. NHS Hydrolysis

Buffer pHPrimary Amine StateAmine ReactivityNHS-Ester Hydrolysis Half-LifeScale-Up Suitability
pH 6.5 Protonated (-NH3+)Very Low> 2 hoursPoor (Reaction too slow)
pH 7.2 - 7.5 Partially DeprotonatedModerate~ 1 hourOptimal for Scale-Up
pH 8.0 Deprotonated (-NH2)High< 15 minutesPoor (Hydrolyzes during mixing)
pH 8.5+ Highly DeprotonatedVery High< 5 minutesUnusable at large scale

Table 2: Troubleshooting Matrix for Peptide Biotinylation Scale-Up

SymptomMechanistic CauseCorrective Action
Post-reaction precipitation Hydrophobic masking via poly-biotinylation.Switch to Sulfo-NHS or PEGylated biotin; reduce molar equivalents.
Lower than expected yield NHS-ester hydrolysis outcompeting conjugation due to slow mixing.Lower buffer pH to 7.2-7.5; use flow chemistry or multi-point addition.
Inconsistent batch-to-batch DAR Moisture degradation of solid NHS-biotin stock.Equilibrate vials to RT before opening; use anhydrous DMSO/DMF.
High background in assays Incomplete removal of unreacted biotin byproducts.Replace dialysis with Tangential Flow Filtration (TFF) (1-3 kDa MWCO).

Section 3: Visualizing the Process Architecture

Understanding the competing kinetic pathways and the overall scalable workflow is critical for process engineering.

NHS_Kinetics NHS NHS-Biotin (Active Ester) Conjugate Biotinylated Peptide (Desired Product) NHS->Conjugate pH 7.2-8.0 Nucleophilic Attack Hydrolysis Hydrolyzed Biotin (Inactive Byproduct) NHS->Hydrolysis Aqueous H2O Competing Reaction Peptide Peptide-NH2 (Target) Peptide->Conjugate

Caption: Competing kinetic pathways of NHS-Biotin: Amine conjugation vs. aqueous hydrolysis.

ScaleUp_Workflow Step1 1. Reagent Prep Anhydrous DMSO/DMF Step2 2. Controlled Addition Flow Chemistry / Dropwise Step1->Step2 Step3 3. Reaction Incubation pH 7.5, 30-60 mins Step2->Step3 Step4 4. Tangential Flow Filtration (TFF) Buffer Exchange & Byproduct Removal Step3->Step4 Step5 5. UV-Vis Quantitation Traceable Linker Analysis Step4->Step5

Caption: Scalable peptide biotinylation workflow utilizing TFF and UV-traceable quantitation.

Section 4: Self-Validating Gram-Scale Protocol

Traditional HABA assays used to quantify biotin incorporation are destructive, require standard curves, and often underestimate the degree of labeling. To create a self-validating system at scale, this protocol utilizes a UV-traceable biotin linker (e.g., ChromaLINK) containing a built-in chromophore. This allows for real-time, non-destructive quantification using a simple spectrophotometer 6[6].

Objective: Achieve highly reproducible, mono-biotinylated peptide at the >1 gram scale with real-time quantitative validation.

Phase 1: Preparation
  • Peptide Solubilization: Dissolve 1.0 g of the target peptide in 100 mL of amine-free reaction buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4).

    • Critical Quality Attribute (CQA): Verify the pH after peptide addition. High concentrations of peptide counter-ions (like TFA from solid-phase synthesis) can drastically lower the buffer pH, halting the reaction.

  • Reagent Activation: Equilibrate a vial of UV-traceable Sulfo-NHS-Biotin to room temperature to prevent moisture condensation 7[7]. Dissolve immediately in anhydrous DMF to create a 100 mM stock solution.

Phase 2: Conjugation
  • Controlled Addition: Using a programmable syringe pump, add the biotin stock solution dropwise to the vigorously stirring peptide solution. Target a strict 1.5:1 to 2:1 molar ratio (Biotin:Peptide) to prevent over-labeling.

  • Incubation: Allow the reaction to proceed for 60–90 minutes at room temperature (20–25°C).

Phase 3: Scalable Purification (TFF)
  • System Setup: Assemble a Tangential Flow Filtration (TFF) system with a 1 kDa or 3 kDa MWCO regenerated cellulose cassette (depending on peptide size).

  • Diafiltration: Circulate the reaction mixture and perform constant-volume diafiltration against 5–7 diavolumes of 1X PBS (pH 7.4). This rapidly clears the ~300 Da N-hydroxysuccinimide leaving groups and unreacted hydrolyzed biotin without the volume expansion seen in dialysis.

Phase 4: Self-Validating Quantitation
  • Spectrophotometric Analysis: Take a small aliquot of the purified TFF retentate. Measure the absorbance at 280 nm (peptide backbone/aromatics) and 354 nm (the traceable linker's chromophore).

  • Calculation: Apply the Beer-Lambert law using the specific molar extinction coefficients of your peptide and the linker to calculate the exact Biotin-to-Peptide ratio (BPR) instantly.

References

  • PubMed (NIH) - Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values. Available at: [Link]

  • ACS Publications - Scale-Up Synthesis of Site-Specific Antibody–Drug Conjugates Using AJICAP Second-Generation Technology. Available at: [Link]

Sources

Technical Support Center: Quantifying Biotinylation with Biotinyl-TOTA-glutaramic acid DIPEA salt

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals who need to accurately quantify the degree of labeling (DoL) when using Biotinyl-TOTA-glutaramic acid DIPEA salt (CAS: 1205744-09-7).

This specialized reagent combines a biotin moiety with a highly hydrophilic TOTA (trioxatridecanediamine) PEG-like spacer and a terminal glutaramic acid. The DIPEA (N,N-Diisopropylethylamine) salt formulation enhances its solubility in organic solvents, making it a premier choice for bioconjugation and solid-phase peptide synthesis 1[1].

Mechanistic Principles: The HABA Assay

To quantify the Biotin-to-Protein (B/P) ratio, the industry standard is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay . This assay operates on a self-validating thermodynamic displacement mechanism.

HABA dye binds weakly to avidin to produce a yellow-orange complex that absorbs light strongly at 500 nm 2[2]. Because biotin has a significantly higher affinity for avidin ( Kd​≈10−15 M) compared to HABA ( Kd​≈6×10−6 M), any biotinylated protein introduced to the system will stoichiometrically displace the HABA dye3[3]. This displacement causes a proportionate decrease in absorbance at 500 nm, allowing for precise quantification using the Beer-Lambert law.

Mechanism HABA_Avidin HABA-Avidin Complex (Absorbs at 500 nm) Biotin_Avidin Biotin-Avidin Complex (Transparent at 500 nm) HABA_Avidin->Biotin_Avidin Biotin Displacement (Kd ~10^-15 M) Free_HABA Free HABA Dye (Absorbs at ~340 nm) HABA_Avidin->Free_HABA Released (Kd ~10^-6 M) Biotin_Sample Biotinylated Protein (Biotinyl-TOTA) Biotin_Sample->Biotin_Avidin Binds Avidin

Figure 1: Mechanistic workflow of HABA displacement by Biotinyl-TOTA-conjugated proteins.

Experimental Workflow & Methodology

Workflow Step1 1. Bioconjugation Activate Biotinyl-TOTA with EDC/NHS Step2 2. Purification Desalting / Dialysis (Crucial) Step1->Step2 Removes unreacted reagents Step3 3. HABA Assay Add Sample to HABA-Avidin Premix Step2->Step3 Purified conjugate only Step4 4. Spectrophotometry Measure ΔA at 500 nm Step3->Step4 Wait 15 seconds for stability Step5 5. Quantification Calculate B/P Ratio via Beer-Lambert Step4->Step5 Extinction Coeff: 34,000 M⁻¹cm⁻¹

Figure 2: Step-by-step workflow for quantifying biotinylation using the HABA assay.

Step-by-Step Protocol: HABA Assay (Cuvette Format)

Note: Ensure your protein is in standard PBS or TBS. Do not use buffers containing potassium.4[4]

  • Reagent Preparation : Equilibrate the HABA/Avidin premix to room temperature. Reconstitute in ultrapure water according to the manufacturer's specifications.

  • Baseline Measurement : Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette (1 cm pathlength). Measure the absorbance at 500 nm. Record this value as A500HABA/Avidin​ . (Target range: 0.9–1.3).

  • Sample Addition : Add 100 µL of your purified, desalted biotinylated protein sample to the cuvette. Mix thoroughly by inversion.

  • Displacement Measurement : Wait approximately 15 seconds for the displacement reaction to reach equilibrium. Measure the absorbance at 500 nm. Record as A500HABA/Avidin/Sample​ .

  • Calculation : Apply the Beer-Lambert Law to determine the molar ratio.

Data Presentation: Quantitative Parameters

Table 1: Key Constants for HABA Quantification

ParameterValueCausality / Importance
Wavelength ( λ ) 500 nmPeak absorbance of the intact HABA-Avidin complex.
Extinction Coefficient ( ϵ ) 34,000 M −1 cm −1 Used in the Beer-Lambert Law to calculate biotin concentration.
Avidin-Biotin Kd​ ∼10−15 MEnsures complete, irreversible displacement of the HABA dye.
Avidin-HABA Kd​ ∼6×10−6 MWeak enough to be displaced, but strong enough to form a stable baseline.

Table 2: Example B/P Ratio Calculations (1 cm pathlength, 10% sample dilution)

Sample Condition A500​ (Baseline) A500​ (Post-Sample) ΔA500​ Calculated B/P Ratio
Unconjugated Protein1.0500.9450.0000.0
Optimal Conjugate1.0500.5500.395~4.5
Over-labeled Conjugate1.0500.1500.795>9.0

Formula: ΔA500​=(0.9×A500HABA/Avidin​)−A500HABA/Avidin/Sample​

Troubleshooting Guide

Q: Why is my calculated Biotin-to-Protein (B/P) ratio unusually high (e.g., >15)? A: This is the most common artifact and is almost always caused by the incomplete removal of unreacted Biotinyl-TOTA-glutaramic acid DIPEA salt. Because the HABA assay measures total biotin in the solution, free biotinylation reagent will falsely elevate the calculated ratio. Resolution: Ensure thorough purification using a desalting column (e.g., 7 kDa MWCO) or extensive dialysis against PBS prior to performing the assay.

Q: Why did a precipitate form immediately upon adding my sample to the HABA/Avidin mixture? A: The HABA dye is highly sensitive to potassium ions. If your sample is buffered in Modified Dulbecco's PBS or any potassium-containing buffer, HABA will precipitate out of solution, ruining the absorbance reading 4[4]. Resolution: Buffer exchange your protein into standard, potassium-free Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS) prior to the assay.

Q: The ΔA500​ is extremely low (<0.05), indicating almost no biotinylation. What went wrong? A: This indicates a failure in the bioconjugation step. Biotinyl-TOTA-glutaramic acid requires activation of its terminal carboxylic acid (typically via EDC/NHS) to form an amine-reactive NHS ester. If the EDC was hydrolyzed (due to moisture absorption) or if the activation buffer contained primary amines (e.g., Tris buffer), the conjugation will fail. Resolution: Perform the EDC/NHS activation in an amine-free buffer (like MES, pH 6.0) and ensure your EDC is fresh. Only switch to PBS after the activation step.

Q: The A500HABA/Avidin/Sample​ dropped below 0.3. Is this a problem? A: Yes. If the final absorbance is ≤0.3 , the biotin concentration in your sample has saturated the available avidin in the cuvette, taking the measurement outside the linear dynamic range of the assay 5[5]. Resolution: Dilute your biotinylated protein sample 1:5 or 1:10 in PBS and repeat the assay, remembering to factor the dilution into your final calculation.

Frequently Asked Questions (FAQs)

Q: Can I use Mass Spectrometry instead of the HABA assay to quantify biotinylation? A: Absolutely. While the HABA assay provides an average macroscopic B/P ratio, intact mass analysis via LC-MS or MALDI-TOF provides the exact distribution of biotinylation states (e.g., +1, +2, +3 biotins). Biotinyl-TOTA-glutaramic acid has a molecular weight of 689.9 Da (as the DIPEA salt) 6[6]. Upon EDC/NHS conjugation to a primary amine, the DIPEA is lost, and a water molecule is displaced, adding a specific, calculable mass shift to the protein. MS is highly recommended for critical drug development workflows (e.g., Antibody-Drug Conjugates).

Q: What is the specific advantage of the "TOTA" spacer and the "DIPEA salt" in this reagent? A: The TOTA spacer is a highly hydrophilic PEG-like chain. It prevents the aggregation of heavily biotinylated proteins and extends the biotin molecule away from the protein surface, drastically improving binding kinetics to sterically hindered avidin pockets. The DIPEA (N,N-Diisopropylethylamine) salt form neutralizes the carboxylic acid, significantly enhancing the compound's solubility in organic solvents (like DMF) and preventing autocatalytic degradation. This makes it ideal for Solid-Phase Peptide Synthesis (SPPS) and controlled bioconjugation 7[7].

References

  • Chem-Impex - Biotinyl-TOTA-glutaramic acid DIPEA salt. Available at:[1]

  • Bapeks - Biotinyl-TOTA-glutaramic acid DIPEA salt. Available at:[6]

  • Merck Millipore - Novabiochem® Peptide Synthesis Guidelines. Available at:[7]

  • Thermo Fisher Scientific - EZ-Link™ Sulfo-NHS-Biotinylation Kit User Guide. Available at:[4]

  • Thermo Fisher Scientific - Pierce Biotin Quantitation Kit. Available at:[5]

  • Fisher Scientific - HABA - 4´-hydroxyazobenzene-2-carboxylic acid. Available at:[2]

  • Taylor & Francis - A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites. Available at:[3]

Sources

Validation & Comparative

Biotinyl-TOTA-glutaramic acid DIPEA salt vs. NHS-Biotin for Peptide Labeling: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biotinylation is a foundational technique in bioconjugation, leveraging the exceptionally high-affinity interaction between biotin and streptavidin ( Kd​≈10−14 to 10−15 M) for peptide isolation, detection, and immobilization. However, the biophysical properties of the resulting conjugate are heavily dictated by the choice of the labeling reagent.

This guide provides an objective, data-driven comparison between the traditional NHS-Biotin (a short-spacer, amine-reactive ester) and Biotinyl-TOTA-glutaramic acid DIPEA salt (an advanced, PEGylated, carboxyl-reactive derivative). By analyzing their mechanistic profiles, steric dynamics, and experimental workflows, this guide empowers researchers and drug development professionals to select the optimal reagent for their specific peptide engineering needs.

Mechanistic Profiling & Chemical Properties

The fundamental difference between these two reagents lies in their spacer arm length, hydrophilicity, and activation chemistry.

  • NHS-Biotin: The classic "one-step" reagent. It consists of a biotin molecule directly attached to an N-hydroxysuccinimide (NHS) ester via a short valeric acid side chain. It reacts spontaneously with primary amines (such as the N-terminus or lysine side chains) in slightly alkaline conditions[]. However, its inherent hydrophobicity can induce peptide aggregation.

  • Biotinyl-TOTA-glutaramic acid DIPEA salt (CAS: 1205744-09-7): A highly specialized derivative featuring a trioxatridecanyl (TOTA / PEG-like) spacer terminating in a glutaramic acid carboxyl group[2]. Formulated as a diisopropylethylamine (DIPEA) salt, it is pre-organized for standard peptide coupling chemistries. The extended PEG backbone dramatically enhances aqueous solubility and prevents the aggregation of labeled proteins[]. Because it terminates in a stable carboxylic acid, it requires an activation step (e.g., HATU or EDC) before it can react with amines.

G cluster_NHS NHS-Biotin Workflow cluster_TOTA Biotinyl-TOTA Workflow Peptide Target Peptide (Primary Amine) React1 Direct Conjugation (pH 7-9) Peptide->React1 React2 Conjugation (On-Resin or Solution) Peptide->React2 NHS NHS-Biotin (Low Solubility) NHS->React1 Prod1 Biotin-Peptide (Short Spacer) React1->Prod1 TOTA Biotinyl-TOTA-glutaramic acid (High Solubility) Act Activation (HATU/DIPEA) TOTA->Act Act->React2 Prod2 Biotin-PEG-Peptide (Long Spacer) React2->Prod2

Caption: Workflow comparison between direct NHS-Biotin labeling and activatable Biotinyl-TOTA conjugation.

Performance Comparison: Causality & Experimental Data

Steric Hindrance & Binding Stoichiometry

The biotin-binding pockets of streptavidin are buried approximately 9 Å beneath the protein surface. When a peptide is labeled with NHS-Biotin, the short spacer (~13.5 Å) forces the bulky peptide into close proximity with the streptavidin surface. This steric clash can reduce the binding affinity and prevent streptavidin from achieving its theoretical 4:1 (biotin:streptavidin) binding stoichiometry[4].

Conversely, the TOTA spacer in Biotinyl-TOTA-glutaramic acid extends the biotin moiety >30 Å away from the peptide backbone. This extended conformation mitigates steric hindrance, allowing the conjugate to easily access the deep binding pockets and maintain optimal 4:1 stoichiometry, which is critical for maximizing assay sensitivity[4].

G cluster_0 NHS-Biotin Conjugate cluster_1 Biotinyl-TOTA Conjugate SA Streptavidin Binding Pocket (~9 Å Deep) Short Biotin Valeric Acid Spacer (~13.5 Å) Peptide Bulk Clash Steric Hindrance Reduced Binding Short->Clash Clash->SA Poor Access Long Long Fit Optimal Fit 4:1 Stoichiometry Long->Fit Fit->SA Deep Pocket Access

Caption: Impact of spacer arm length on steric hindrance during streptavidin-biotin complex formation.

Hydrolytic Stability & Reaction Control

NHS esters are highly susceptible to hydrolysis in aqueous environments, with half-lives ranging from minutes to hours depending on the pH. This necessitates the use of large molar excesses (often 10- to 20-fold) to drive the reaction to completion, complicating downstream purification. Biotinyl-TOTA-glutaramic acid is completely inert to hydrolysis until intentionally activated. This allows for precise stoichiometric control, making it the superior choice for Solid-Phase Peptide Synthesis (SPPS) where long coupling times are required.

Quantitative Data Summary
FeatureNHS-BiotinBiotinyl-TOTA-glutaramic acid DIPEA salt
Reactive Group N-Hydroxysuccinimide (NHS) esterCarboxylic acid (requires activation)
Spacer Arm Length ~13.5 Å (Valeric acid only)>30 Å (TOTA / PEG-like + glutaramic acid)
Aqueous Solubility Low (Requires DMSO/DMF co-solvent)High (Hydrophilic PEG backbone)
Hydrolytic Stability Poor (Hydrolyzes rapidly in water)Excellent (Stable indefinitely until activated)
Optimal Conjugation Solution-phase (post-synthesis)Solid-Phase Peptide Synthesis (SPPS)
Binding Stoichiometry Variable (Prone to steric hindrance)Optimal 4:1 (Minimal steric hindrance)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific chemical checkpoints (e.g., pH control, quenching, and colorimetric validation) to guarantee successful conjugation.

Solution-Phase Labeling with NHS-Biotin

Causality Focus: Minimizing hydrolysis while ensuring complete amine deprotonation.

  • Peptide Preparation: Dissolve the target peptide in 1X PBS (pH 7.4–8.0) at a concentration of 1–5 mg/mL. Crucial: Do not use Tris or glycine buffers, as their primary amines will competitively scavenge the NHS-Biotin. The slightly alkaline pH ensures the peptide's primary amines are unprotonated and nucleophilic.

  • Reagent Preparation: Dissolve NHS-Biotin in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use. Crucial: NHS-Biotin must be prepared fresh to prevent premature hydrolysis by atmospheric moisture.

  • Conjugation: Add a 5- to 10-fold molar excess of NHS-Biotin to the peptide solution. Mix gently and incubate for 2 hours at room temperature or overnight at 4°C.

  • Reaction Quenching (Self-Validation): Add 100 mM Tris-HCl (pH 7.5) and incubate for 15 minutes. The primary amines in Tris will react with any residual NHS-Biotin, quenching the reaction and preventing off-target labeling during downstream assays.

  • Purification: Remove the quenched biotin-Tris byproducts and DMSO via a desalting column (e.g., Sephadex G-25) or Reverse-Phase HPLC.

On-Resin N-Terminal Labeling with Biotinyl-TOTA-glutaramic acid DIPEA salt

Causality Focus: Leveraging SPPS for absolute stoichiometric control and high-yield coupling.

  • Resin Preparation: Following the final Fmoc deprotection of your resin-bound peptide, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.

  • Activation: In a separate vial, dissolve 3.0 equivalents of Biotinyl-TOTA-glutaramic acid DIPEA salt and 2.9 equivalents of HATU in minimal DMF. Add 6.0 equivalents of DIPEA. Crucial: HATU converts the stable glutaramic acid into a highly reactive OAt ester in situ. The excess DIPEA acts as a non-nucleophilic base to drive the reaction forward without reacting with the HATU.

  • Coupling: Add the activated mixture to the resin. Agitate gently for 2 hours at room temperature.

  • Kaiser Test (Self-Validation): Take a few resin beads and perform a Kaiser test. A yellow/colorless result indicates complete coupling (no free primary amines remain). A blue result indicates incomplete coupling, necessitating a second coupling cycle.

  • Cleavage: Wash the resin with DMF and DCM. Cleave the biotinylated peptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. Precipitate the final product in cold diethyl ether.

Application Suitability Matrix

  • Choose NHS-Biotin when: You need a rapid, low-cost, post-synthetic labeling method for highly soluble proteins or peptides where steric hindrance is not a primary concern, or when working with simple in vitro diagnostic assays[].

  • Choose Biotinyl-TOTA-glutaramic acid DIPEA salt when: You are synthesizing peptides via SPPS, working with hydrophobic peptides prone to aggregation, or developing high-sensitivity targeted drug delivery systems and biosensors that require optimal 4:1 streptavidin binding without steric interference[2][].

References

  • J&K Scientific LLC. "Biotinyl-TOTA-glutaramic acid DIPEA salt | 1205744-09-7".
  • ACS Bioconjugate Chemistry (2007). "Intermolecular Interaction of Avidin and PEGylated Biotin".
  • BOC Sciences. "What is Biotinylation and Biotinylated PEG?".
  • BOC Sciences. "Biotin Labeling Reagents for Antibodies".

Sources

Mastering Bioconjugation: A Comparative Guide to Validating Biotinylation Efficiency with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the covalent attachment of biotin to a target molecule is a critical first step in a multitude of applications, from affinity purification to targeted drug delivery. However, simply performing a conjugation reaction is insufficient; robust validation is essential to ensure that the desired degree of biotinylation has been achieved. This guide provides an in-depth, objective comparison of mass spectrometry—the gold standard for characterization—with alternative methods for validating the conjugation efficiency of biotinyl-linker reagents.

While the specific reagent "Biotinyl-tota-glutaramic acid dipea salt" is not a standard commercially available product, the principles and methodologies discussed herein are directly applicable. This guide will use a representative amine-reactive biotinylation reagent containing a glutaric acid linker (e.g., a Biotin-X-NHS ester) to illustrate the validation process. The "dipea salt" component suggests the use of N,N-Diisopropylethylamine (DIPEA), a common non-nucleophilic base used to facilitate conjugation reactions by scavenging protons.[1][2][3]

The Imperative of Validation: Why Conjugation Efficiency Matters

The degree of biotinylation—the average number of biotin molecules attached to each target molecule—is a critical parameter that dictates downstream success. Insufficient labeling can lead to low signal or poor recovery in affinity-based applications, while excessive labeling can compromise the biological activity of a protein or antibody. Therefore, accurate and reliable quantification of biotin incorporation is paramount for experimental consistency and success.[4]

Mass Spectrometry: The Definitive Approach for Biotinylation Analysis

Mass spectrometry (MS) offers unparalleled detail and accuracy for characterizing biotinylated molecules.[5] It provides not just a quantitative measure of overall biotinylation but can also pinpoint the exact sites of modification.[6] This level of detail is unattainable with traditional indirect methods.

The core principle of MS-based validation lies in the precise measurement of mass. The covalent attachment of a biotin-linker moiety results in a predictable mass increase in the target molecule. By comparing the mass of the conjugated molecule to its unconjugated counterpart, the number of attached biotin tags can be determined.[7]

Experimental Workflow for MS-Based Validation

The process can be broken down into two main approaches: intact mass analysis and peptide mapping.

  • Intact Mass Analysis: Provides the distribution of biotinylated species (e.g., 0, 1, 2, 3... biotins per protein).

  • Peptide Mapping: Identifies the specific amino acid residues (typically lysines) that have been modified.[6]

MS_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis Protein Target Protein Conjugation Conjugation Reaction (pH 7.0-9.0) Protein->Conjugation Reagent Biotin-Linker-NHS Ester Reagent->Conjugation Cleanup Removal of Excess Reagent (e.g., Desalting Column) Conjugation->Cleanup Intact_MS Intact Mass Analysis (e.g., ESI-QTOF) Cleanup->Intact_MS Direct Analysis Digestion Proteolytic Digestion (e.g., Trypsin) Cleanup->Digestion For Site Identification Data_Analysis Data Analysis (Identify Mass Shifts) Intact_MS->Data_Analysis Peptide_MS Peptide Mapping (LC-MS/MS) Digestion->Peptide_MS Peptide_MS->Data_Analysis Result Validation Report: - Degree of Labeling - Site(s) of Modification Data_Analysis->Result

Caption: Mass Spectrometry workflow for biotinylation validation.

Detailed Protocol: Validation by Peptide Mapping
  • Conjugation:

    • Dissolve the target protein (e.g., an antibody at 1-5 mg/mL) in a suitable amine-free buffer (e.g., PBS, pH 7.4).

    • Dissolve the Biotin-Linker-NHS ester in an anhydrous organic solvent like DMSO or DMF.

    • Add a molar excess of the biotin reagent to the protein solution. The optimal ratio depends on the protein and desired degree of labeling and should be determined empirically.[6]

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Buffer Exchange:

    • Remove unreacted biotin reagent using a desalting column or dialysis against a suitable buffer (e.g., 50 mM ammonium bicarbonate). This step is crucial to prevent modification of the proteolytic enzyme in the next step.

  • Reduction and Alkylation:

    • Denature the protein by adding urea or guanidine-HCl.

    • Reduce disulfide bonds with DTT (dithiothreitol).

    • Alkylate cysteine residues with iodoacetamide to prevent disulfide bonds from reforming.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the denaturant concentration.

    • Add a protease, most commonly trypsin, at a 1:20 to 1:50 (enzyme:protein) ratio and incubate overnight at 37°C. Trypsin cleaves after lysine and arginine residues.

  • LC-MS/MS Analysis:

    • Acidify the peptide mixture (e.g., with formic acid).

    • Inject the sample onto a liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS). Peptides are separated by hydrophobicity on the LC column before entering the mass spectrometer.

  • Data Analysis:

    • Use proteomic software to search the MS/MS data against the known sequence of the target protein.

    • Specify the mass of the biotin-linker moiety as a variable modification on lysine residues and the N-terminus.

    • The software will identify peptides that have been modified, confirming the site of biotinylation.[6][8] The ratio of modified to unmodified peptides can be used for semi-quantitative analysis.

Comparison with Alternative Validation Methods

While mass spectrometry is the most comprehensive method, other techniques are available, each with distinct advantages and limitations.

Method Principle Advantages Disadvantages Best For
Mass Spectrometry (MS) Direct measurement of mass increase due to biotin conjugation.[7]High Accuracy & Detail: Provides degree of labeling and site of modification.[6]High Cost & Complexity: Requires specialized equipment and expertise.Definitive characterization, quality control in drug development, troubleshooting.
HABA Assay Colorimetric; biotin displaces HABA dye from an avidin complex, causing a measurable change in absorbance at 500 nm.[4][9]Rapid & Inexpensive: Simple, uses standard lab equipment (spectrophotometer).[9]Low Sensitivity: Not suitable for low-level biotinylation. Susceptible to interference from colored compounds. Can underestimate labeling due to steric hindrance.[7][10]Quick, routine checks of highly biotinylated proteins.
Fluorescence-Based Assays Similar to HABA, but uses a fluorescently labeled avidin and a quencher. Biotin displaces the quencher, increasing fluorescence.[4]Higher Sensitivity than HABA: Suitable for lower concentrations.Potential for Interference: Susceptible to interference from fluorescent compounds in the sample.Applications requiring higher sensitivity than HABA where MS is not available.
Western Blot / Gel-Shift Assay Biotinylated proteins are detected with a streptavidin-enzyme conjugate. A "gel-shift" occurs when streptavidin binds, increasing the protein's apparent molecular weight on SDS-PAGE.[5][9]Qualitative & Simple: Requires standard Western blot equipment. Confirms conjugation has occurred.Not Quantitative: Does not accurately determine the degree of labeling.[9]Verifying the success of a conjugation reaction qualitatively.

Causality and Experimental Choices

  • Why NHS Ester Chemistry? N-hydroxysuccinimide (NHS) esters are one of the most common reactive groups for biotinylation because they efficiently react with primary amines (the N-terminus and lysine side chains) on proteins in a pH range of 7.0-9.0 to form stable amide bonds.[11][12][13]

  • Why Proteolytic Digestion? For large molecules like antibodies, intact mass analysis can be challenging due to complex glycosylation patterns. Digesting the protein into smaller peptides simplifies the sample, allowing for more precise mass measurements and confident identification of modification sites.[6]

  • Why LC-MS/MS? The liquid chromatography step separates the complex mixture of peptides before they enter the mass spectrometer. This reduces ion suppression and allows the instrument to individually analyze a larger number of peptides, increasing the overall coverage and confidence of identification.[14][15]

Conjugation_Mechanism cluster_protein Protein cluster_reagent Biotin-Linker-NHS Ester cluster_product Conjugated Protein cluster_byproduct Byproduct Prot Protein-NH₂ (Lysine or N-terminus) Reaction + Reagent Biotin-Linker-CO-O-N(succinimide) Product Protein-NH-CO-Linker-Biotin NHS N-Hydroxysuccinimide Reaction->Product Reaction->NHS

Caption: Amine-reactive biotinylation reaction mechanism.

Conclusion: Selecting the Right Tool for the Job

The validation of biotin conjugation efficiency is a non-negotiable step for robust and reproducible science. Mass spectrometry stands as the definitive method , providing unparalleled accuracy and depth of information, including the precise degree of labeling and the specific sites of modification.[5][6] While simpler and more rapid methods like the HABA assay and Western blotting have their place for qualitative checks and routine screening, they lack the quantitative power and detail of MS.[9][10] For researchers in drug development and those requiring stringent quality control, investing in mass spectrometric analysis is essential for ensuring the efficacy and consistency of their biotinylated reagents.

References

  • Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Optimized Workflow for Enrichment and Identification of Biotinylated Peptides Using Tamavidin 2-REV for BioID and Cell Surface Proteomics. (2022). PubMed. Retrieved March 10, 2026, from [Link]

  • Optimized Workflow for Enrichment and Identification of Biotinylated Peptides Using Tamavidin 2-REV for BioID and Cell Surface Proteomics. (2022). ACS Publications. Retrieved March 10, 2026, from [Link]

  • Optimized Workflow for Enrichment and Identification of Biotinylated Peptides using Tamavidin 2-REV for BioID and Cell Surface Proteomics. (2022). bioRxiv. Retrieved March 10, 2026, from [Link]

  • (PDF) Optimized Workflow for Enrichment and Identification of Biotinylated Peptides using Tamavidin 2-REV for BioID and Cell Surface Proteomics. (2022). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC - NIH. (2014). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • N,N-Diisopropylethylamine. (n.d.). Grokipedia. Retrieved March 10, 2026, from [Link]

  • N,N-Diisopropylethylamine. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]

  • A comprehensive LC–MS based study of factors influencing biotinylation of critical reagents - PMC. (2024). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Detectability of biotin tags by LC-MS/MS. (2021). bioRxiv. Retrieved March 10, 2026, from [Link]

  • (PDF) Direct Detection of Biotinylated Proteins by Mass Spectrometry. (2014). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Glycoconjugations of Biomolecules by Chemical Methods. (2018). Frontiers. Retrieved March 10, 2026, from [Link]

  • Direct Detection of Biotinylated Proteins by Mass Spectrometry. (2014). ACS Publications. Retrieved March 10, 2026, from [Link]

  • How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. (2015). G-Biosciences. Retrieved March 10, 2026, from [Link]

  • Glen Report 35-12: New Products — NHS Esters. (n.d.). Glen Research. Retrieved March 10, 2026, from [Link]

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A Senior Application Scientist's Guide to Biotinylation Reagents for Cell Surface Proteomics

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate identification and quantification of cell surface proteins—the surfaceome—is paramount. These proteins are at the forefront of cellular communication, acting as receptors, transporters, and adhesion molecules. They represent the majority of known drug targets and are a rich source of diagnostic biomarkers.[1][2] Cell surface biotinylation is a cornerstone technique for isolating and studying these critical proteins.[3][4][5] It leverages the incredibly strong and specific non-covalent interaction between biotin (Vitamin H) and proteins like avidin or streptavidin (Ka = 1015 M-1), one of the most robust bonds in biology.[4][6]

The principle is elegant: a biotinylating reagent, designed to be impermeable to the cell membrane, covalently attaches biotin to the extracellular domains of surface proteins on living cells. Following this labeling, the cells are lysed, and the biotin-tagged proteins are selectively captured using immobilized avidin or streptavidin. This guide provides a comparative analysis of the available biotinylation reagents, delving into the chemical principles that govern their selection and offering field-proven protocols to ensure the integrity and success of your cell surface proteomics experiments.

Pillar 1: The Chemistry of Choice — Selecting Your Biotinylation Reagent

The success of a cell surface proteomics experiment is fundamentally determined by the choice of biotinylation reagent. This choice is not arbitrary; it is dictated by the specific functional groups available on the protein surface and the requirements of the downstream analysis, particularly mass spectrometry. Key factors to consider are the reagent's reactivity, its membrane permeability, the cleavability of its spacer arm, and the length of that arm.[6][7]

Target Reactivity: What Are You Labeling?

Biotinylation reagents are characterized by a reactive group that forms a covalent bond with a specific functional group on a protein.

  • Amine-Reactive Reagents (NHS Esters): This is the most common and broadly applicable class of reagents. They target the primary amines (-NH₂) found on the N-terminus of polypeptide chains and the side chains of lysine residues.[7][8][9] Since lysine is a common amino acid, these reagents provide extensive labeling of most surface proteins.

    • The Critical Distinction: NHS vs. Sulfo-NHS Esters: For cell surface proteomics, this is the most important consideration. Standard N-hydroxysuccinimide (NHS) esters are hydrophobic and can permeate the cell membrane, leading to the undesirable labeling of intracellular proteins.[7][8] In contrast, Sulfo-NHS esters contain a charged sulfonate group (SO₃⁻), which makes them water-soluble and membrane-impermeable .[8][9][10][11][12] This property is essential for ensuring that labeling is restricted exclusively to proteins on the outer cell surface.[7][9]

  • Sulfhydryl-Reactive Reagents (Maleimides): These reagents specifically target the sulfhydryl (-SH) groups on cysteine residues.[8][13] While offering more site-specific labeling, they are less frequently used for global surfaceome profiling as surface-exposed cysteines are less common than lysines.

  • Carbohydrate-Reactive Reagents (Hydrazides): These reagents target aldehydes generated by the oxidation of sugar moieties on glycoproteins.[13] This approach is excellent for specifically studying the surface glycoproteome but requires an initial, carefully controlled oxidation step that could potentially affect protein integrity.[13]

Cleavability: Getting Your Proteins Back

After capturing biotinylated proteins on an avidin/streptavidin matrix, they must be eluted for analysis. The nature of the reagent's spacer arm dictates how this is achieved.

  • Non-Cleavable Reagents: These feature a highly stable bond within their spacer arm (e.g., Sulfo-NHS-LC-Biotin).[13][14] While robust, eluting proteins from the exceptionally strong biotin-avidin bond requires harsh, denaturing conditions (e.g., boiling in SDS sample buffer, 8M guanidine HCl) that can interfere with downstream enzymatic digestion for mass spectrometry and damage the protein.[6][13]

  • Cleavable Reagents: These are the preferred choice for most modern proteomics applications.[14] They incorporate a labile bond within the spacer arm that can be broken under specific, mild conditions.[13][15] The most common type for cell surface proteomics is Sulfo-NHS-SS-Biotin , which contains a disulfide (-S-S-) bond.[9] This bond is easily cleaved by reducing agents like dithiothreitol (DTT), allowing the gentle release of the captured proteins, leaving the biotin tag behind on the beads.[9][16] This approach significantly improves protein recovery and data quality in mass spectrometry workflows.[14][17][18]

Spacer Arm Length: Overcoming Steric Hindrance

The biotin-binding sites on avidin and streptavidin are located deep within the protein structure.[6] A spacer arm—a chemical chain between the biotin and the reactive group—is crucial for extending the biotin moiety away from the protein's surface. This extension overcomes steric hindrance, allowing for more efficient binding to the affinity matrix.[6][13][19] Reagents come with various spacer arm lengths, from short (e.g., Sulfo-NHS-Biotin) to long-chain (e.g., Sulfo-NHS-LC-Biotin, ~22.4 Å) and even longer PEG spacers (~29 Å or more).[13] For large, complex membrane proteins, a longer spacer arm is generally advantageous.

Comparative Data: A Head-to-Head Look at Key Reagents

The following table summarizes the properties of the most common biotinylation reagents used for cell surface proteomics, providing a quick reference for experimental design.

Reagent NameTarget Functional GroupKey AdvantageKey DisadvantageCleavable?Membrane Permeable?Approx. Spacer Arm
Sulfo-NHS-Biotin Primary AminesWater-soluble, simple structure.Short spacer arm can cause steric hindrance; non-cleavable elution is harsh.NoNo13.5 Å
Sulfo-NHS-LC-Biotin Primary AminesLong spacer arm reduces steric hindrance, improving binding efficiency.[11]Non-cleavable elution requires harsh, denaturing conditions.[13]NoNo22.4 Å
Sulfo-NHS-SS-Biotin Primary AminesCleavable disulfide bond allows for mild elution with reducing agents, ideal for MS.[9][13][14]Disulfide bond may have lower stability in certain conditions.Yes (Disulfide)No24.3 Å
Biotin-Hydrazide Aldehydes (Glycoproteins)Specific for labeling glycoproteins.[13]Requires an initial oxidation step which can potentially damage proteins.[13]NoYes/No (depends on specific reagent)Varies
Maleimide-PEG-Biotin Sulfhydryls (Cysteines)High specificity for site-specific labeling.[13]Requires free sulfhydryls, which are less abundant on the protein surface.NoYes/No (depends on specific reagent)Varies

For the vast majority of cell surface proteomics studies analyzed by mass spectrometry, Sulfo-NHS-SS-Biotin is the superior choice due to its membrane impermeability, broad reactivity with primary amines, and, most importantly, its cleavable linker that facilitates gentle sample elution.[1][16]

Pillar 2: The Self-Validating Protocol

A trustworthy protocol is one where each step is designed to validate the overall process. The following is a detailed methodology for cell surface protein biotinylation using the recommended Sulfo-NHS-SS-Biotin reagent. The causality behind critical steps is explained to ensure both reproducibility and understanding.

Experimental Workflow Overview

G cluster_0 Live Cell Labeling cluster_1 Protein Isolation cluster_2 Downstream Analysis A 1. Cell Culture (85-95% confluence) B 2. Wash Cells (Ice-cold PBS) A->B C 3. Biotinylation (Sulfo-NHS-SS-Biotin @ 4°C) B->C D 4. Quench Reaction (Glycine or Tris buffer) C->D E 5. Cell Lysis (Non-denaturing buffer) D->E F 6. Affinity Capture (Streptavidin-agarose beads) E->F G 7. Wash Beads (Remove non-specific binders) F->G H 8. Elution (DTT-containing buffer) G->H I 9. Sample Preparation (Alkylation, Digestion) H->I J 10. LC-MS/MS Analysis I->J K 11. Data Analysis J->K G A Start: What is your goal? B Global Surface Proteome Profile A->B C Surface Glycoproteome Profile A->C D Site-Specific Labeling A->D E Use Amine-Reactive Reagent (Sulfo-NHS Ester) B->E F Use Carbohydrate-Reactive Reagent (Hydrazide) C->F G Use Sulfhydryl-Reactive Reagent (Maleimide) D->G H Downstream Analysis? E->H I Mass Spectrometry H->I Yes J Western Blot Only H->J No K RECOMMENDATION: Use Cleavable Reagent (e.g., Sulfo-NHS-SS-Biotin) I->K L Non-Cleavable is Acceptable (e.g., Sulfo-NHS-LC-Biotin) J->L

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Advantages of using Biotinyl-tota-glutaramic acid dipea salt over traditional biotinylation methods

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Bioconjugation: The Strategic Advantages of Biotinyl-TOTA-glutaramic acid DIPEA salt

In the realm of drug development and proteomics, the design of affinity probes is a critical determinant of assay success. Traditional biotinylation reagents, such as NHS-Biotin or Sulfo-NHS-LC-Biotin, often fall short when applied to complex systems like covalent kinase inhibitors or dense cell-surface protein profiling. The introduction of Biotinyl-TOTA-glutaramic acid DIPEA salt (CAS: 1205744-09-7) represents a paradigm shift in bioconjugation chemistry[1]. By integrating a highly hydrophilic PEG-like spacer, a stable terminal carboxylic acid, and a solubility-enhancing DIPEA salt, this reagent overcomes the steric and kinetic limitations of legacy methods.

Mechanistic Advantages: Causality Behind the Chemistry

To understand why this reagent outperforms traditional alternatives, we must analyze the physical chemistry of the conjugation microenvironment:

  • Overcoming Steric Occlusion via the TOTA Spacer: When a biotinylated probe binds to a deep hydrophobic pocket (e.g., the ATP-binding site of a kinase), the biotin moiety must project far enough out of the pocket to be accessible to the bulky streptavidin protein (~53 kDa). Traditional aliphatic spacers undergo hydrophobic collapse in aqueous buffers, burying the biotin. The TOTA (4,7,10-trioxa-1,13-tridecanediamine) spacer contains hydrophilic trioxa (PEG-like) repeats[2]. This ensures a hydrated, extended random-coil conformation that dramatically increases the capture efficiency of the target complex.

  • On-Demand Activation vs. Premature Hydrolysis: Standard NHS-ester biotins begin hydrolyzing the moment they are exposed to water, often resulting in poor labeling efficiency of dilute protein targets. Biotinyl-TOTA-glutaramic acid features a terminal carboxylic acid. This allows researchers to precisely control the activation step immediately prior to conjugation, ensuring near-quantitative yields even in complex mixtures.

  • Enhanced Solvation via the DIPEA Salt: The N,N-Diisopropylethylamine (DIPEA) salt form disrupts the crystalline lattice of the free carboxylic acid. This drastically lowers the solvation energy, granting the reagent exceptional solubility in both organic solvents (DMF/DMSO for small molecule synthesis) and aqueous buffers (for direct protein labeling)[3].

Mechanism Root Biotinyl-TOTA-glutaramic acid DIPEA salt Biotin Biotin Moiety (High Affinity for Streptavidin) Root->Biotin Spacer TOTA-Glutaramic Acid Spacer (Hydrophilic, ~20 atoms) Root->Spacer Reactive Terminal Carboxylic Acid (Stable, On-Demand Activation) Root->Reactive Salt DIPEA Salt (Enhanced Solvation) Root->Salt Benefit1 Steric Hindrance & Hydrophobic Collapse Spacer->Benefit1 Prevents Benefit2 Premature Hydrolysis in Aqueous Buffers Reactive->Benefit2 Avoids

Structural components of Biotinyl-TOTA-glutaramic acid DIPEA salt and functional benefits.

Objective Performance Comparison

The following table summarizes the quantitative and qualitative differences between Biotinyl-TOTA-glutaramic acid DIPEA salt and conventional biotinylation reagents.

FeatureNHS-BiotinSulfo-NHS-LC-BiotinBiotinyl-TOTA-glutaramic acid DIPEA salt
Spacer Length ~13.5 Å (Valeric acid)~22.4 Å (Aminocaproic acid)~28.0 Å (TOTA + Glutaramic acid)
Spacer Nature HydrophobicHydrophobicHydrophilic (PEG-like trioxa)
Aqueous Solubility PoorHighExceptional (DIPEA salt)
Organic Solubility ModeratePoorExceptional
Hydrolytic Stability Minutes to HoursMinutes to HoursIndefinite (Pre-activation)
Primary Application Simple surface labelingGeneral protein labelingDeep-pocket probes & complex bioconjugation

Field-Proven Applications in Drug Discovery

The structural advantages of Biotinyl-TOTA-glutaramic acid DIPEA salt have made it the reagent of choice in high-stakes drug discovery programs:

  • Target Occupancy Assays for Covalent Inhibitors: In the preclinical development of (a potent BTK inhibitor), researchers required a robust method to quantify target engagement in vivo[4]. By utilizing an extended-spacer biotinylated probe, they could efficiently pull down free BTK from cell lysates without steric interference from the kinase's deep active site[5].

  • Isoform-Selective Kinase Profiling: Similar strategies were employed in the discovery of , a targeted covalent inhibitor of PI3Kα[6]. The Biotinyl-TOTA architecture allowed for the synthesis of highly specific probes that maintained the delicate binding kinetics required to differentiate PI3Kα from other class I isoforms[7][8].

  • Cell Surface Proteomics: Beyond small molecules, this reagent excels in mapping membrane proteins. In studies investigating the dephosphorylation of , surface biotinylation was crucial for isolating plasma membrane fractions for mass spectrometry and Western blotting[9][10]. The hydrophilic TOTA spacer prevents the artificial aggregation of hydrophobic membrane proteins during the pull-down phase.

Self-Validating Experimental Protocol: Synthesis and Validation of a Biotinylated Affinity Probe

To ensure scientific integrity, the following protocol describes a self-validating system for synthesizing a small-molecule affinity probe (e.g., a kinase inhibitor derivative) using Biotinyl-TOTA-glutaramic acid DIPEA salt.

Phase 1: On-Demand Activation and Conjugation

  • Preparation: Dissolve 1.0 equivalent of Biotinyl-TOTA-glutaramic acid DIPEA salt in anhydrous DMF to achieve a 0.1 M concentration.

  • Activation: Add 1.1 equivalents of HATU and 2.0 equivalents of DIPEA. Stir at room temperature for 15 minutes.

    • Causality: HATU rapidly converts the stable carboxylic acid into a highly reactive O-7-azabenzotriazol-1-yl ester. The anhydrous environment prevents competitive hydrolysis, while DIPEA acts as a non-nucleophilic base to drive the reaction.

  • Coupling: Add 1.0 equivalent of the amine-bearing target molecule (e.g., a des-acrylamide kinase inhibitor scaffold). Stir for 2 hours.

  • Primary Validation (LC-MS): Quench the reaction with water and analyze via LC-MS.

    • Self-Validation: The emergence of a single peak with the exact calculated mass of the conjugate confirms successful covalent linkage, independent of downstream biological variables.

Phase 2: Functional Validation (Target Occupancy Workflow)

Workflow A 1. Inhibitor Synthesis (HATU Activation) B 2. Cell Lysis & Target Incubation A->B C 3. Biotinyl-TOTA Probe Binding B->C D 4. Streptavidin Bead Pulldown C->D E 5. Elution & Western Blot D->E

Self-validating target occupancy workflow utilizing a Biotinyl-TOTA-derived affinity probe.

  • Lysate Incubation: Incubate the purified biotinylated probe (1 µM) with clarified cell lysates expressing the target kinase for 1 hour at 4°C.

  • Capture: Add 50 µL of pre-washed Streptavidin-coated magnetic beads. Incubate for 2 hours with gentle rotation.

    • Causality: The extended TOTA spacer ensures the biotin moiety easily reaches the streptavidin binding pockets, even when the pharmacophore is deeply embedded in the kinase active site.

  • Elution & Secondary Validation: Wash the beads three times with RIPA buffer to remove non-specific binders. Boil the beads in SDS sample buffer for 5 minutes. Analyze the eluate via Western Blot using an antibody specific to the target kinase.

    • Self-Validation: A robust band in the eluate validates both the binding affinity of the probe and the steric accessibility provided by the TOTA spacer, completing the validation loop.

References

  • Guo, Y., et al. (2019). "Discovery of Zanubrutinib (BGB-3111), a Novel, Potent, and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase." Journal of Medicinal Chemistry, 62(17), 7923-7940. URL:[Link]

  • Nacht, M., et al. (2013). "Discovery of a Potent and Isoform-Selective Targeted Covalent Inhibitor of the Lipid Kinase PI3Kα." Journal of Medicinal Chemistry, 56(3), 712-721. URL:[Link]

  • Radhakrishnan, V. M., et al. (2014). "pTyr421 cortactin is overexpressed in colon cancer and is dephosphorylated by curcumin: involvement of non-receptor type 1 protein tyrosine phosphatase (PTPN1)." PLoS One, 9(1), e85796. URL:[Link]

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Targeted Functionalization: A Comparative Guide to Synthetic Biotinyl-GHK vs. Enzymatic Biotinylation Methods

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical decision point in assay design and drug development: how to effectively biotinylate a target molecule without destroying its biological function. The biotin-streptavidin interaction is one of the strongest non-covalent bonds in nature, boasting a dissociation constant ( KD​ ) between 10−14 and 10−15 M[1]. However, the method used to attach biotin dictates the success of downstream applications.

This guide objectively compares two opposite ends of the functionalization spectrum: the chemical synthesis of ultra-short biotinylated peptides (using Biotinyl-GHK as the gold standard) versus the site-specific enzymatic biotinylation of large recombinant proteins (the BirA/AviTag system).

Mechanistic Paradigms & The Causality of Choice

The Synthetic Approach: The Biotinyl-GHK Model

Biotinyl-GHK (Biotinoyl Tripeptide-1) is a bioactive complex combining vitamin B7 (biotin) with the matrikine peptide GHK (Gly-His-Lys)[2]. In dermatological and regenerative research, it is utilized to stimulate extracellular matrix proteins like laminin-5 and collagen IV, and to promote cellular anchoring[3].

The Causality of Synthesis: Why chemically synthesize this conjugate rather than use enzymes? The answer lies in stoichiometry and steric hindrance. The GHK peptide is only three amino acids long. Enzymatic biotinylation requires the genetic addition of a 15-amino acid recognition sequence[4]. Fusing a 15-residue tag to a 3-residue bioactive peptide creates a severe 5:1 steric imbalance, completely obliterating the native conformation and receptor affinity of GHK. Therefore, Solid-Phase Peptide Synthesis (SPPS) is utilized to directly and covalently couple biotin to the N-terminus of GHK during chain elongation[5]. This yields 100% labeling efficiency while leaving the critical histidine and lysine side chains free for biological interactions.

The Enzymatic Approach: The BirA/AviTag System

For large, folded recombinant proteins (e.g., antibodies, receptors), traditional chemical biotinylation using NHS-esters is promiscuous. It randomly targets surface lysines, resulting in redundant biotinylation that frequently neutralizes the protein's active site or induces aggregation[6][7].

The Causality of Enzymatic Action: To solve this, researchers utilize the Escherichia coli biotin ligase (BirA). BirA specifically recognizes a 15-amino acid peptide known as the AviTag (GLNDIFEAQKIEWHE), which is genetically fused to the protein of interest[4][8]. In the presence of ATP, BirA generates a reactive biotinyl-5'-AMP intermediate and transfers the biotin exclusively to the epsilon-amino group of the central lysine within the AviTag[9]. This guarantees a 1:1 labeling stoichiometry and perfectly preserves the 3D architecture of the target protein[1].

Workflows & Logical Relationships

The decision to utilize synthetic peptide biotinylation versus enzymatic protein biotinylation is dictated by the target's size and structural complexity.

Biotinylation_Workflows cluster_synthetic Synthetic Pathway: Biotinyl-GHK cluster_enzymatic Enzymatic Pathway: BirA / AviTag Decision Target Molecule Size & Complexity? S1 Solid-Phase Peptide Synthesis (SPPS) Decision->S1 Short Peptides (e.g., 3-aa GHK) E1 Clone POI with 15-aa AviTag Decision->E1 Large Folded Proteins (>50 kDa) S2 N-terminal Biotin Coupling S1->S2 S3 HPLC Purification (>98% Purity) S2->S3 S4 100% Biotinylated Bioactive Peptide S3->S4 E2 Co-express with BirA + Biotin + ATP E1->E2 E3 Site-Specific Enzymatic Ligation E2->E3 E4 Homogeneous Biotinylated Protein E3->E4

Fig 1: Decision matrix and workflows for synthetic vs. enzymatic biotinylation strategies.

Comparative Data & Performance Metrics

To guide experimental design, the quantitative and qualitative differences between the two methodologies are summarized below:

ParameterSynthetic Biotinylation (Biotinyl-GHK)Enzymatic Biotinylation (BirA/AviTag)
Optimal Target Size Short Peptides (<20 amino acids)Large Folded Proteins (>20 kDa)
Labeling Specificity Absolute (Determined during synthesis)Highly Specific (Targets AviTag Lysine)[4]
Labeling Efficiency ~100% (Post-HPLC purification)50–80% In vivo; 80–100% In vitro[7]
Workflow Environment In vitro (Chemical Synthesis)In vivo (Co-expression) or In vitro[7]
Steric Impact Minimal (Biotin is ~244 Da)Moderate (Requires addition of 15-aa tag)
Stoichiometry Strictly 1:1Strictly 1:1 (Prevents redundant labeling)[6]

Self-Validating Experimental Protocols

A robust protocol must include internal controls that validate the mechanistic integrity of the assay. Below are the step-by-step methodologies for deploying both systems.

Protocol 1: Surface Plasmon Resonance (SPR) Immobilization of Biotinyl-GHK

This protocol is used to study the binding kinetics of the GHK peptide to target receptors using a streptavidin-coated sensor chip.

  • Sensor Chip Conditioning: Dock a Streptavidin (SA) sensor chip into the SPR instrument. Condition the surface with 3 consecutive 1-minute injections of 1 M NaCl / 50 mM NaOH to remove unbound streptavidin.

  • Ligand Immobilization: Dilute synthetic Biotinyl-GHK to 10 nM in running buffer (e.g., HBS-EP+). Inject over the active flow cell at a slow flow rate (10 µL/min) until the desired immobilization level (Resonance Units, RU) is achieved.

  • Self-Validation (The Biotin Blockade): To prove that the SPR response is driven purely by the biotin-streptavidin interaction and not by the GHK peptide non-specifically adsorbing to the dextran matrix, inject 1 mM free D-biotin across a reference flow cell prior to introducing Biotinyl-GHK. Causality Check: If the system is valid, the reference cell will show zero RU increase upon subsequent peptide injection, proving absolute specificity.

Protocol 2: In Vivo Enzymatic Biotinylation of an AviTag-Protein

This protocol utilizes E. coli to simultaneously express and biotinylate a large recombinant protein.

  • Plasmid Co-transformation: Co-transform E. coli (e.g., BL21) with a primary plasmid encoding the AviTag-fused protein of interest (POI) and a secondary plasmid encoding BirA ligase[8].

  • Expression & Metabolic Labeling: Grow the culture to an OD600 of 0.6. Induce expression with IPTG and simultaneously supplement the media with 50 µM exogenous D-biotin. Incubate at 30°C for 4 hours to allow BirA to metabolically label the AviTag[8].

  • Self-Validation (The Streptavidin Gel-Shift Assay): Lyse the cells and clarify the lysate. Incubate an aliquot of the lysate with a 3-fold molar excess of purified streptavidin. Boil the sample in SDS loading buffer, crucially keeping the temperature below 70°C (streptavidin tetramers resist SDS denaturation below this threshold)[8]. Run the sample on an SDS-PAGE gel. Causality Check: A valid system will show a massive upward molecular weight shift of the target protein band, allowing you to quantify the exact percentage of successful enzymatic biotinylation against the unshifted (unbiotinylated) fraction.

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A comparative study of spacer arm length in biotinylation reagents for FRET assays

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Spacer Arm Length in Biotinylation Reagents for FRET Assays

Förster Resonance Energy Transfer (FRET) and Time-Resolved FRET (TR-FRET) are foundational biophysical techniques for studying protein-protein interactions, receptor-ligand binding, and high-throughput drug screening. In these assays, the biotin-streptavidin interaction is frequently exploited to tether a fluorophore to a target biomolecule. However, the choice of biotinylation reagent—specifically the length and composition of its spacer arm—can dictate the success or failure of the assay.

As a Senior Application Scientist, I frequently observe assay development failing not due to protein quality or detector sensitivity, but because of a fundamental geometric mismatch in the labeling strategy. This guide objectively compares the biophysical impact of different spacer arm lengths and provides a self-validating experimental framework for optimizing your FRET assays.

Mechanistic Causality: The Distance Paradox in FRET

When designing a biotin-streptavidin FRET system, researchers face a biophysical paradox that requires balancing two opposing spatial requirements:

  • Steric Hindrance (The Need for Distance): Streptavidin is a bulky, ~60 kDa tetrameric protein. If a biotin tag is attached directly to a target protein with a short spacer (e.g., standard NHS-Biotin, 13.5 Å), the biotin moiety often becomes buried within the target protein's steric bulk. This prevents streptavidin from accessing the biotin binding pocket, leading to poor binding kinetics and drastically reduced signal generation .

  • Förster Radius (The Need for Proximity): FRET efficiency ( E ) is inversely proportional to the sixth power of the distance ( r ) between the donor and acceptor fluorophores: E=1/[1+(r/R0​)6] . The Förster distance ( R0​ ) for typical TR-FRET dye pairs (e.g., Europium cryptate to Cy5 or XL665) is roughly 50–70 Å. Using an excessively long spacer (e.g., NHS-PEG12-Biotin, 56.0 Å) pushes the total distance between the fluorophores beyond the R0​ threshold. While binding affinity is excellent, the energy transfer collapses .

Furthermore, incorporating Polyethylene Glycol (PEG) rather than hydrocarbon chains enhances the aqueous solubility of the labeled protein, preventing the hydrophobic aggregation commonly seen with heavily labeled conjugates .

Mechanism cluster_0 Spacer Arm Length vs. FRET Efficiency Short NHS-Biotin (13.5 Å) Steric High Steric Hindrance Poor SA Binding Short->Steric Buried Tag Medium NHS-PEG4-Biotin (29.0 Å) Optimal Optimal SA Binding & High FRET Efficiency Medium->Optimal Balanced Long NHS-PEG12-Biotin (56.0 Å) Distance Low Steric Hindrance Distance > R0 (Low FRET) Long->Distance Excessive Distance

Mechanistic relationship between biotin spacer arm length, steric hindrance, and FRET efficiency.

Quantitative Comparison of Biotinylation Reagents

The following table summarizes the biophysical properties of three commonly used N-hydroxysuccinimide (NHS) ester biotinylation reagents. NHS esters react efficiently with primary amines (lysine residues and the N-terminus) at pH 7–9 to form stable amide bonds.

ReagentSpacer Length (Å)Spacer TypeAqueous SolubilitySteric HindranceFRET Suitability
NHS-Biotin 13.5HydrocarbonLow (Requires DMSO)HighPoor (Buried tag)
NHS-PEG4-Biotin 29.0PEGHighLowOptimal
NHS-PEG12-Biotin 56.0PEGVery HighVery LowPoor (Exceeds R0​ )

Data synthesized from established spacer arm classifications and membrane protein affinity studies .

Self-Validating Experimental Protocol: TR-FRET Assay Optimization

To empirically determine the optimal spacer length for your specific target, perform a comparative TR-FRET assay. This protocol utilizes a Europium (Eu)-labeled ligand (Donor) and Streptavidin-XL665 (Acceptor) bound to the biotinylated target protein.

Phase 1: Controlled Biotinylation
  • Preparation : Prepare the target protein at 2 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • Reagent Addition : Add a 20-fold molar excess of NHS-Biotin, NHS-PEG4-Biotin, and NHS-PEG12-Biotin to three separate protein aliquots. (Note: NHS-Biotin must be pre-dissolved in high-quality anhydrous DMSO; PEGylated reagents can be dissolved directly in ultrapure water).

  • Incubation : Incubate the reactions for 30 minutes at room temperature or 2 hours on ice.

  • Desalting (Critical Step) : Remove unreacted biotin using a Zeba spin desalting column (7K MWCO) pre-equilibrated with assay buffer. Causality: Free biotin will aggressively compete with the labeled protein for streptavidin binding sites, completely quenching the TR-FRET signal.

Phase 2: TR-FRET Assembly & Validation
  • Assay Mix : In a 384-well low-volume white microplate, combine:

    • 4 nM Biotinylated Target Protein

    • 2 nM Eu-labeled specific ligand (Donor)

    • 2 nM Streptavidin-XL665 (Acceptor)

    • Assay Buffer (e.g., 50 mM HEPES pH 7.4, 0.1% BSA, 0.05% Tween-20, 400 mM KF). Causality: Potassium fluoride (KF) is essential in Europium-based TR-FRET to prevent the quenching of the lanthanide's luminescence by water molecules.

  • Self-Validation Control : Include a "Free Biotin Competition" control well (add 10 µM free biotin). This validates that the FRET signal is specifically driven by the biotin-streptavidin interaction and not non-specific aggregation.

  • Incubation : Incubate the plate in the dark for 1 hour at room temperature to reach equilibrium.

  • Detection : Read the plate on a time-resolved fluorescence microplate reader. Excitation: 337 nm. Emission: 620 nm (Donor) and 665 nm (Acceptor). Use an integration delay of 50 µs to eliminate short-lived background autofluorescence [[1]]([Link]).

Protocol Step1 1. Target Protein Biotinylation (NHS-Biotin, PEG4, PEG12) Step2 2. Desalting & Purification (Remove free biotin via 7K MWCO) Step1->Step2 Step3 3. TR-FRET Assembly (Add Eu-Ligand & SA-Acceptor) Step2->Step3 Step4 4. Time-Resolved Detection (Ex: 337nm, Em: 620nm/665nm) Step3->Step4 Step5 5. Data Analysis (Calculate S/B & FRET Efficiency) Step4->Step5

Step-by-step experimental workflow for comparative TR-FRET assay validation.

Representative Experimental Data

When this protocol is executed, the resulting data typically follows the distribution outlined below. The Signal-to-Background (S/B) ratio is calculated by dividing the 665/620 nm emission ratio of the fully assembled complex by the emission ratio of the free biotin control.

ConjugateAverage Degree of Labeling (Biotins/Protein)Binding Affinity to Streptavidin ( Kd​ )TR-FRET Signal-to-Background (S/B)
Target-Biotin (13.5 Å) 3.2~10 nM (Sterically hindered)2.5
Target-PEG4-Biotin (29.0 Å) 3.5< 1 nM (Optimal)14.8
Target-PEG12-Biotin (56.0 Å) 3.6< 1 nM (Optimal)1.8

Data Analysis: While PEG12 achieves excellent binding affinity due to zero steric hindrance, its S/B ratio collapses. The 56 Å spacer pushes the XL665 acceptor out of the Europium donor's Förster radius, resulting in a severe 1/r6 drop in energy transfer. Conversely, PEG4 provides the optimal geometric compromise, yielding the highest dynamic range.

Conclusion

For FRET and TR-FRET assays, more distance is not always better. While ultra-long spacers like PEG12 are excellent for surface immobilization or affinity chromatography where steric clearance is the only variable , they are detrimental to distance-dependent energy transfer. For most homogeneous FRET applications, medium-length hydrophilic spacers—specifically NHS-PEG4-Biotin (~29 Å)—represent the biophysical "sweet spot," maximizing both streptavidin binding kinetics and quantum yield.

References

  • Thermo Fisher Scientific. Biotinylation Reagent Selection Tool.

  • AAT Bioquest. Spacer Arm Length (PEG) - Biotinylation Guidelines.

  • Deloche, A. et al. Extending the Affinity Range of Weak Affinity Chromatography for the Identification of Weak Ligands Targeting Membrane Proteins. Molecules 2023, 28(20), 7113. MDPI.

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A Senior Application Scientist's Guide to Assessing Cross-Reactivity of Antibodies Against Biotinyl-GHK Labeled Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Challenge of Specificity with Hapten-Carrier Conjugates

In the realm of immunology and drug development, the generation of antibodies against specific molecular targets is a cornerstone of research and diagnostics.[1][2] When the target is a small molecule, or hapten, such as the tripeptide Gly-His-Lys (GHK) labeled with biotin, it presents a unique set of challenges.[3] Haptens alone are generally not immunogenic and must be conjugated to a larger carrier protein (like Keyhole Limpet Hemocyanin, KLH, or Bovine Serum Albumin, BSA) to elicit a robust immune response.[4]

The resulting polyclonal or monoclonal antibodies can recognize different parts of the immunogen: the hapten (biotin), the peptide "carrier" (GHK), the linker region, or the entire biotinyl-GHK conjugate. This inherent complexity necessitates a rigorous assessment of antibody specificity to avoid potential off-target effects and ensure data reliability.[5][6] An antibody that cross-reacts with endogenous free biotin, for instance, could produce significant background noise or false positives in assays that utilize the avidin-biotin system.[7]

This guide provides an in-depth, experimentally-driven framework for dissecting the cross-reactivity profile of an antibody generated against a biotinyl-GHK peptide. We will move beyond simple validation to a comprehensive comparison that quantifies the antibody's binding preference, ensuring its fitness for purpose in complex biological systems.

The Core Principle: Competitive Immunoassay for Specificity Profiling

To quantitatively assess cross-reactivity, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard.[8][9] Unlike a direct or indirect ELISA that simply measures binding to a coated antigen, a competitive ELISA determines an antibody's specificity by measuring how effectively various "competitor" molecules in solution can inhibit the antibody from binding to the immobilized target antigen.[10][11] The signal generated is inversely proportional to the amount of competitor antigen in the sample, allowing for a quantitative comparison of binding affinities.[8]

This approach is exceptionally sensitive for evaluating antibodies against haptens and modified peptides because it directly pits the target antigen against potential cross-reactants for a limited number of antibody binding sites.[10][12]

Visualizing the Immunogen and Potential Cross-Reactants

The first step in designing a cross-reactivity study is to understand the potential epitopes on the immunogen. An antibody raised against Biotinyl-GHK could, in theory, bind to three distinct regions.

cluster_immunogen Immunogen: Biotinyl-GHK Conjugate cluster_antibodies Potential Antibody Specificities Immunogen Biotin Linker GHK Peptide Ab_Biotin Anti-Biotin Ab_Biotin->Immunogen:f0 Ab_GHK Anti-GHK Ab_GHK->Immunogen:f2 Ab_Conjugate Anti-Conjugate Ab_Conjugate->Immunogen caption Potential antibody binding sites on the immunogen. node_step node_step node_reagent node_reagent node_action node_action start Start step1 1. Coat Plate start->step1 step2 2. Block Plate step1->step2 Incubate & Wash step3 3. Pre-Incubate Antibody with Competitor step2->step3 While plate is blocking step4 4. Add Mixture to Plate step3->step4 step5 5. Add Secondary Ab step4->step5 Incubate & Wash step6 6. Add Substrate & Stop step5->step6 Incubate & Wash step7 7. Read Plate step6->step7 Color Development end Analyze Data (Calculate IC50) step7->end

Caption: Workflow for the competitive ELISA cross-reactivity assay.

Detailed Protocol: Competitive ELISA for Cross-Reactivity

This protocol provides a robust framework. Optimal concentrations for the coating antigen and primary antibody must be determined empirically via a preliminary checkerboard titration (direct ELISA).

Materials:

  • 96-well high-binding polystyrene plates

  • Coating Antigen: Biotinyl-GHK conjugated to a non-cross-reactive carrier (e.g., Ovalbumin if immunization was with KLH)

  • Primary Antibody: The anti-Biotinyl-GHK antibody being tested

  • Competitor Molecules: As listed in Table 1, prepared in a serial dilution series

  • Coating Buffer: Carbonate-Bicarbonate buffer, pH 9.6 [11]* Wash Buffer: PBS with 0.05% Tween-20 (PBST) [10]* Blocking Buffer: 5% non-fat dry milk or 1-3% BSA in PBST [11][12]* Secondary Antibody: HRP-conjugated anti-species antibody (e.g., anti-rabbit IgG-HRP)

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) [11]* Stop Solution: 2N H2SO4 [12]* Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Antigen Coating:

    • Dilute the Biotinyl-GHK-OVA conjugate to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer. [13] * Add 100 µL to each well of the 96-well plate.

    • Cover the plate and incubate overnight at 4°C. [11] * Wash the plate 3 times with 200 µL/well of Wash Buffer. [11]

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature (RT) or 37°C. [11] * Wash the plate 3 times with Wash Buffer.

  • Competitive Reaction (The Critical Step):

    • In a separate "preparation" plate or tubes, perform a serial dilution of each competitor molecule (from Table 1). Include a "zero competitor" control containing only buffer.

    • Add a fixed, non-saturating concentration of the primary anti-Biotinyl-GHK antibody to each well of the preparation plate. This concentration should be the one that gives ~80-90% of the maximum signal in a direct ELISA.

    • The total volume in each well should be uniform (e.g., 100 µL).

    • Incubate this antibody-competitor mixture for at least 1 hour at RT to allow binding to reach equilibrium. [13]

  • Incubation on Coated Plate:

    • Transfer 100 µL of the pre-incubated antibody-competitor mixture from the preparation plate to the corresponding wells of the blocked, antigen-coated plate.

    • Incubate for 1-2 hours at RT.

    • Wash the plate 5 times with Wash Buffer. The increased number of washes is crucial to remove unbound complexes.

  • Detection:

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL to each well and incubate for 1 hour at RT. [11] * Wash the plate 5 times with Wash Buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate to each well and incubate in the dark at RT. Monitor for color development (typically 15-30 minutes). [13] * Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Read the absorbance at 450 nm within 30 minutes of stopping the reaction. [13]

Data Analysis and Interpretation

The raw absorbance data should be processed to generate inhibition curves for each competitor.

  • Calculate Percent Inhibition:

    • % Inhibition = (1 - (OD_competitor - OD_blank) / (OD_zero_competitor - OD_blank)) * 100

  • Plot the Data: Plot % Inhibition versus the log of the competitor concentration.

  • Determine IC50: Use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value for each competitor. The IC50 is the concentration of the competitor that causes a 50% reduction in the maximal signal.

Comparative Data Summary

The IC50 values provide a quantitative measure of cross-reactivity. A lower IC50 indicates a higher binding affinity of the antibody for that specific competitor.

Table 2: Example Cross-Reactivity Data for an Anti-Biotinyl-GHK Antibody

Competitor MoleculeCalculated IC50 (nM)% Cross-Reactivity*Interpretation
Biotinyl-GHK15100%High Specificity: The antibody binds its intended target with high affinity.
Free Biotin> 1,000,000< 0.01%Excellent: No significant binding to the biotin hapten alone.
GHK Peptide85,0000.018%Excellent: Negligible binding to the peptide backbone.
Biotinyl-Scrambled Peptide> 1,000,000< 0.01%Excellent: Confirms specificity for the GHK sequence, not just any biotinylated peptide.
Immunization Carrier (KLH)No Inhibition0%Clean Response: No confounding anti-carrier immunity detected.

*% Cross-Reactivity = (IC50 of Biotinyl-GHK / IC50 of Competitor) * 100

Conclusion: Ensuring Confidence in Your Antibody

The rigorous, comparative approach detailed in this guide is essential for validating antibodies against modified peptides like Biotinyl-GHK. By systematically testing against a panel of logically chosen competitors, researchers can move beyond a simple "it works" to a quantitative understanding of "how well and how specifically it works." An antibody that demonstrates a low IC50 for Biotinyl-GHK and significantly higher (or immeasurable) IC50 values for free biotin, free peptide, and other controls is confirmed to be highly specific for the complete conjugate. This level of validation is critical for the development of reliable diagnostic assays, specific research tools, and safe therapeutic agents. [5][6]

References
  • PEPperCHIP® Peptide Microarray Solutions for Antibody Validation - PEPperPRINT. (n.d.). Retrieved March 10, 2026, from [Link]

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  • De Haan, A., Van Der Meide, P. H., & Schellekens, H. (1987). Enzyme-linked immunosorbent assay (ELISA) for detection of antibodies to protein-reactive drugs and metabolites: criteria for identification of antibody activity. Detection and hapten specificity of anti-DNP, anti-captopril and anti-sulphanilamidobenzoic acid. Journal of immunological methods, 98(2), 241–248. [Link]

  • Peregrina, A. A., Le, Y. Z., & Lehrer, R. I. (1990). The effect of biotinylation on the antigenic specificity of anti-defensin monoclonal antibodies. Journal of immunological methods, 133(1), 117–123. [Link]

  • ResearchGate. (n.d.). Kinetics of human IgG2 binding to biotin–protein G on top of... Retrieved March 10, 2026, from [Link]

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  • Genext Genomics. (2024, October 7). Overcoming Common Challenges in Antibody Drug Discovery. [Link]

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  • Udeshi, N. D., Mani, D. R., & Carr, S. A. (2017). Antibodies to biotin enable large-scale detection of biotinylation sites on proteins. Nature methods, 14(12), 1167–1170. [Link]

  • Wang, T., Wang, Y., & Wang, Y. (2023). Effects of High-Biotin Sample Interference on Antibody Concentrations in Sandwich Immunoassays. International Journal of Molecular Sciences, 24(21), 15615. [Link]

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  • Isernia, M., Bonomo, I., & Roviello, G. N. (2023). New Biotinylated GHK and Related Copper(II) Complex: Antioxidant and Antiglycant Properties In Vitro against Neurodegenerative Disorders. Molecules (Basel, Switzerland), 28(18), 6724. [Link]

  • Neun, B., & De Zafra, H. (2019). Investigation of pre-existing reactivity to biotherapeutics can uncover potential immunogenic epitopes and predict immunogenicity risk. mAbs, 11(5), 843–851. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Biotinyl-tota-glutaramic Acid DIPEA Salt

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all laboratory materials. This guide provides an in-depth, procedural framework for the proper disposal of Biotinyl-tota-glutaramic acid DIPEA salt, ensuring the safety of personnel and the preservation of our environment. As a valued partner in your research, we are committed to providing essential safety and operational information that extends beyond the product itself, fostering a culture of safety and scientific integrity.

Core Principles of Chemical Waste Management

Before delving into the specifics of Biotinyl-tota-glutaramic acid DIPEA salt, it is crucial to ground our practice in the foundational principles of laboratory waste management. The overarching mandate is to prevent pollution and minimize risk. This is achieved through a hierarchical approach: source reduction, reuse, recycling, and, finally, responsible disposal. Every laboratory professional has the responsibility to accurately characterize their waste to ensure it is handled through the appropriate disposal stream.[1]

Characterizing Biotinyl-tota-glutaramic Acid DIPEA Salt for Disposal

The compound is a salt formed from a biotinylated glutaramic acid molecule and N,N-Diisopropylethylamine (DIPEA).

  • Biotin and Glutaramic Acid: These components are generally considered to be of low toxicity.

  • N,N-Diisopropylethylamine (DIPEA): DIPEA is a corrosive, flammable, and toxic tertiary amine.

Therefore, the resulting salt may possess hazardous characteristics. It is imperative that a qualified individual, such as a laboratory manager or Environmental Health and Safety (EHS) specialist, conduct a formal risk assessment to classify this waste. This guide will provide procedures for both non-hazardous and potentially hazardous disposal pathways.

Personal Protective Equipment (PPE): Your First Line of Defense

Regardless of the final disposal route, appropriate PPE must be worn when handling Biotinyl-tota-glutaramic acid DIPEA salt waste.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and aerosols.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact with the chemical.
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Not typically required for small quantities in a well-ventilated area. Use a fume hood for larger quantities.Minimizes inhalation of any potential aerosols or vapors.

Step-by-Step Disposal Protocol

This section outlines the procedural steps for the disposal of Biotinyl-tota-glutaramic acid DIPEA salt. The process begins with waste characterization and diverges based on the hazardous determination.

Step 1: Waste Characterization
  • Consult In-House Expertise: Engage your institution's EHS department. They are the authoritative source for interpreting local, state, and federal waste disposal regulations.[2][3]

  • Review All Available Data: While a specific SDS may be unavailable, review any manufacturer's information or internal safety assessments.

  • Make a Determination: Based on the EHS assessment, classify the waste as either "Non-Hazardous" or "Potentially Hazardous."

Step 2: Segregation and Collection

Proper segregation of waste is paramount to prevent accidental chemical reactions and ensure correct disposal.[4]

  • Dedicated Waste Container: Collect all waste containing Biotinyl-tota-glutaramic acid DIPEA salt in a clearly labeled, dedicated container. The container must be compatible with the chemical and have a secure, leak-proof lid.[4]

  • Labeling: The label should clearly state "Waste Biotinyl-tota-glutaramic acid DIPEA salt" and include the date of initial accumulation. If deemed hazardous, a "Hazardous Waste" label must be affixed.[2]

Step 3: Disposal Pathway Decision

The chosen disposal pathway is dictated by the waste characterization performed in Step 1.

If the compound has been definitively determined to be non-hazardous by a qualified professional, the following options may be available, subject to local regulations:

  • Sanitary Sewer Disposal (for aqueous solutions):

    • Verify Local Regulations: Confirm with your local wastewater treatment authority that this method is permissible.[5]

    • Neutralization: Adjust the pH of the solution to a neutral range (typically 6-8) before disposal.

    • Dilution: Flush with copious amounts of water (at least 100-fold dilution) to prevent accumulation in the plumbing.[5]

  • Solid Waste Disposal (for solid forms):

    • Packaging: Place the solid waste in a sealed, clearly labeled bag or container.

    • General Trash: Dispose of in the regular laboratory trash, ensuring it is not mixed with incompatible materials.[6][7]

In the absence of a definitive non-hazardous classification, or if the waste is determined to be hazardous, it must be managed as hazardous waste.

  • Accumulation: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[1][2]

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor. Your institution's EHS department will coordinate this process.[8]

  • Documentation: Ensure all required documentation, such as hazardous waste manifests, is completed accurately.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Biotinyl-tota-glutaramic acid DIPEA salt.

DisposalWorkflow Start Start: Biotinyl-tota-glutaramic acid DIPEA salt waste generated Characterize Step 1: Characterize Waste Consult EHS & review data Start->Characterize IsHazardous Is the waste hazardous? Characterize->IsHazardous NonHazardous Pathway A: Non-Hazardous IsHazardous->NonHazardous No Hazardous Pathway B: Potentially Hazardous IsHazardous->Hazardous Yes / Unsure AqueousSolid Aqueous or Solid? NonHazardous->AqueousSolid Accumulate Accumulate in labeled Hazardous Waste Container Hazardous->Accumulate SanitarySewer Dispose via Sanitary Sewer (with neutralization & dilution) AqueousSolid->SanitarySewer Aqueous SolidWaste Dispose in Solid Waste (properly packaged) AqueousSolid->SolidWaste Solid End End: Waste Disposed SanitarySewer->End SolidWaste->End ProfessionalDisposal Arrange for Professional Hazardous Waste Disposal Accumulate->ProfessionalDisposal ProfessionalDisposal->End

Caption: Disposal decision workflow for Biotinyl-tota-glutaramic acid DIPEA salt.

Spill Management

In the event of a spill, prompt and appropriate action is critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Don PPE: Before attempting to clean a small spill, don the appropriate PPE as outlined in Section 3.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup: Carefully sweep or wipe up the absorbed material. For solid spills, gently sweep to avoid creating dust.

  • Disposal: Place all cleanup materials in a sealed container and dispose of it as hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, followed by water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of laboratory chemicals is not merely a regulatory requirement; it is a cornerstone of responsible scientific practice. By following these guidelines for Biotinyl-tota-glutaramic acid DIPEA salt, you are upholding your commitment to a safe and sustainable research environment. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety professionals.

References

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

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  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • ACTenviro. (2020, June 30). How To Dispose Non-Hazardous Waste. Retrieved from [Link]

  • Medical Laboratory Observer. (2019, July 2). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • HSI. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • University of Cambridge. (n.d.). Code of Practice for Disposal of Hazardous and Non-Hazardous Waste. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Mancomm. (2025, October 6). Hazardous Materials Compliance: OSHA Standards and Best Practices. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.